6-Azaspiro[3.4]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(3-1)4-5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWMJWMTWOVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314888 | |
| Record name | 6-Azaspiro[3.4]octane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001314888 | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-64-0 | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-64-0 | |
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| Record name | 6-Azaspiro[3.4]octane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aza-spiro[3.4]octane | |
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Foundational & Exploratory
The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Significance of 6-Azaspiro[3.4]octane
Abstract
The 6-azaspiro[3.4]octane core is a pivotal structural motif in contemporary medicinal chemistry, offering a unique three-dimensional architecture that has proven invaluable in the design of novel therapeutics. This guide provides a comprehensive technical overview of this important scaffold, with a focus on its synthesis. While the precise historical moment of its initial discovery and synthesis is not prominently documented in readily accessible literature, this paper delves into a representative and fundamental synthetic approach, reflecting the principles of early spirocycle construction. We will explore the causality behind the experimental choices, provide detailed protocols, and discuss the characterization and burgeoning applications of this versatile building block for researchers, scientists, and drug development professionals.
Introduction: The Rise of Three-Dimensionality in Drug Design
For decades, drug discovery was largely dominated by "flat" aromatic and heteroaromatic compounds. However, the pursuit of enhanced potency, selectivity, and improved physicochemical properties has led to a paradigm shift towards more three-dimensional molecular frameworks. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds in this "escape from flatland." The rigid, well-defined conformational arrangement of spirocycles allows for precise spatial orientation of functional groups, which can lead to stronger and more specific interactions with biological targets.
The this compound scaffold, which incorporates a pyrrolidine ring fused to a cyclobutane ring through a spirocenter, has garnered significant attention. Its compact and rigid structure makes it an excellent bioisostere for more flexible cyclic amines, such as piperidine, a common moiety in many approved drugs. The introduction of the this compound core can enhance metabolic stability and fine-tune solubility and lipophilicity, making it a valuable tool in the medicinal chemist's arsenal.
Foundational Synthesis of the this compound Core
While a singular, seminal publication on the "first" synthesis of this compound is not readily apparent in the historical chemical literature, we can construct a representative and instructive synthetic route based on established and fundamental organic chemistry principles that would have been available to early researchers in this field. This approach highlights the key challenges and strategic considerations in constructing such a spirocyclic system.
A logical and foundational approach to the synthesis of this compound involves the construction of the spirocyclic carbon skeleton first, followed by the introduction of the nitrogen atom. A plausible and illustrative retro-synthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
The following protocol outlines a representative multi-step synthesis of this compound, starting from readily available precursors.
Step 1: Synthesis of Diethyl 1,1-Cyclopentanedicarboxylate
This initial step involves a classic malonic ester synthesis to form the cyclopentane ring with the necessary geminal dicarboxylate functionality.
-
Materials: Diethyl malonate, sodium ethoxide, 1,4-dibromobutane, absolute ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Diethyl malonate (1.0 eq) is added dropwise to the cooled sodium ethoxide solution, forming the sodium salt of diethyl malonate.
-
1,4-dibromobutane (1.0 eq) is then added, and the reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the precipitated sodium bromide is filtered off.
-
The ethanol is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield diethyl 1,1-cyclopentanedicarboxylate.
-
Step 2: Synthesis of 1,1-Cyclopentanedicarboxylic Acid
The diester is hydrolyzed to the corresponding dicarboxylic acid.
-
Materials: Diethyl 1,1-cyclopentanedicarboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Diethyl 1,1-cyclopentanedicarboxylate is dissolved in a solution of potassium hydroxide (2.2 eq) in a mixture of ethanol and water.
-
The mixture is refluxed for several hours to ensure complete saponification.
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.
-
The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclopentanedicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Step 3: Synthesis of Spiro[3.4]octan-6-one
The dicarboxylic acid is subjected to a ketonization reaction, which involves cyclization and decarboxylation to form the spirocyclic ketone.
-
Materials: 1,1-Cyclopentanedicarboxylic acid, acetic anhydride.
-
Procedure:
-
1,1-Cyclopentanedicarboxylic acid is heated with acetic anhydride, leading to the formation of a cyclic anhydride.
-
The cyclic anhydride is then subjected to pyrolysis (strong heating), which induces decarboxylation and rearrangement to form the spiro[3.4]octan-6-one.
-
The crude product is purified by distillation.
-
Step 4: Synthesis of this compound (Reductive Amination)
The final step involves the conversion of the spirocyclic ketone to the target amine.
-
Materials: Spiro[3.4]octan-6-one, ammonia, hydrogen gas, Raney nickel or another suitable catalyst, ethanol.
-
Procedure:
-
Spiro[3.4]octan-6-one is dissolved in ethanol saturated with ammonia in a high-pressure autoclave.
-
A catalytic amount of Raney nickel is added.
-
The autoclave is pressurized with hydrogen gas and heated.
-
The reaction is monitored for hydrogen uptake. Upon completion, the autoclave is cooled and vented.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting this compound is purified by distillation.
-
Characterization and Physicochemical Properties
The characterization of this compound and its derivatives is crucial for confirming its structure and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure, confirming the presence and connectivity of the cyclobutane and pyrrolidine rings.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond in the final amine and the C=O bond in the ketone intermediate.
Table 1: Physicochemical Properties of Representative this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (calculated) |
| This compound | C₇H₁₃N | 111.18 | ~150-155 | ~1.2 |
| N-Boc-6-azaspiro[3.4]octane | C₁₂H₂₁NO₂ | 211.30 | - | ~2.5 |
| 6-Benzyl-6-azaspiro[3.4]octane | C₁₄H₁₉N | 201.31 | - | ~3.4 |
Modern Synthetic Approaches and Applications
While the foundational synthesis provides a conceptual basis, modern organic synthesis has developed more efficient and versatile routes to this compound and its derivatives. These methods often offer better yields, milder reaction conditions, and the ability to introduce diverse functional groups.
Caption: Overview of modern synthetic routes to this compound derivatives.
The this compound scaffold is increasingly being incorporated into drug candidates across various therapeutic areas, including:
-
Oncology: As a core component of kinase inhibitors.
-
Central Nervous System (CNS) Disorders: In the development of receptor antagonists and modulators.
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.
The rigid nature of the this compound core helps to pre-organize the molecule for optimal binding to its target, often leading to increased potency and selectivity compared to more flexible analogs.
Conclusion
The this compound scaffold represents a significant advancement in the design of three-dimensional molecules for drug discovery. While its precise origin story may be embedded in the rich history of alicyclic chemistry, its importance in modern medicinal chemistry is undeniable. The foundational synthetic principles, coupled with innovative modern methodologies, have made this versatile building block readily accessible. As the demand for novel and effective therapeutics continues to grow, the strategic incorporation of the this compound core is poised to play an increasingly crucial role in the development of the next generation of medicines.
References
- Modern Approaches to the Synthesis of Azaspirocycles. A review of contemporary synthetic methods for constructing azaspirocyclic compounds, including those related to the this compound core. Chemical Reviews.
- The Role of Spirocycles in Medicinal Chemistry. An overview of the impact of incorporating spirocyclic scaffolds into drug candidates, highlighting improvements in physicochemical and pharmacological properties. Journal of Medicinal Chemistry. [Link to a relevant perspective article]
- Reductive Amination in Heterocyclic Synthesis. A comprehensive resource on the reductive amination reaction, a key transformation in the synthesis of amines from ketones. Comprehensive Organic Synthesis II. [Link to a relevant chapter or review]
- Malonic Ester Synthesis and its Applications. A foundational text describing the principles and applications of the malonic ester synthesis for the formation of carboxylic acids. March's Advanced Organic Chemistry. [Link to a relevant textbook or online resource]
-
Physicochemical Properties of N-Boc-6-azaspiro[3.4]octan-2-one. PubChem database entry providing calculated properties for a derivative of the this compound scaffold. PubChem. [Link]
An In-depth Technical Guide to 6-Azaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug development, the demand for novel molecular scaffolds that offer enhanced pharmacological properties is unceasing. The concept of "escaping flatland" — moving away from planar, aromatic structures towards more three-dimensional molecules — has gained significant traction. Molecules with a higher fraction of sp³-hybridized carbons are often associated with improved clinical success.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this design principle. Their rigid, well-defined three-dimensional structures can lead to improved target binding, enhanced selectivity, and more favorable physicochemical properties such as solubility and metabolic stability.
This guide provides a comprehensive technical overview of 6-azaspiro[3.4]octane (CAS Number: 765-64-0 ), a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its properties, synthesis, characterization, and its burgeoning role as a privileged scaffold in the design of next-generation therapeutics.
Physicochemical and Spectroscopic Properties
This compound is a secondary amine featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring at a quaternary carbon center. This unique architecture imparts a combination of rigidity and conformational constraint that is highly sought after in scaffold-based drug design.
Core Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for planning synthetic transformations, purification, and for understanding the compound's behavior in various experimental settings.
| Property | Value |
| CAS Number | 765-64-0 |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| Appearance | Liquid |
| Boiling Point | 162.0 ± 8.0 °C at 760 mmHg |
| Flash Point | 42.8 ± 16.5 °C |
| InChI Key | NVZWMJWMTWOVNJ-UHFFFAOYSA-N[2] |
Note: Detailed solubility and density data are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Characterization
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While raw spectral data is proprietary to manufacturers, the expected characteristics are well-defined by the molecule's structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and cyclopentane rings. The protons on the carbons adjacent to the nitrogen atom (C5 and C7) would appear as multiplets in the downfield aliphatic region (typically 2.5-3.5 ppm) due to the electron-withdrawing effect of the nitrogen. The protons of the cyclopentane ring would resonate further upfield. The NH proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the seven distinct carbon environments in the molecule. The spirocyclic quaternary carbon would be a key diagnostic signal, typically appearing in the 40-60 ppm range. The carbons bonded to the nitrogen (C5 and C7) would be shifted downfield compared to the other aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature will be the N-H stretching vibration, which typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ range for secondary amines.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z = 111. Subsequent fragmentation patterns would involve the loss of alkyl fragments from the cyclic systems.
Synthesis of the this compound Core
While numerous patented procedures exist for the synthesis of complex derivatives, a representative, scalable synthesis of the parent this compound can be conceptualized through established organic chemistry principles, often involving intramolecular cyclization strategies. The following protocol is a plausible, multi-step sequence based on common methodologies for constructing azaspirocycles.[3]
Representative Synthetic Pathway
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of Potassium ethyl 1-(carboxy)cyclobutane-1-carboxylate
-
Rationale: Selective hydrolysis of one ester group provides the carboxylic acid necessary for the subsequent amide coupling.
-
Procedure: To a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanol and water, add one equivalent of potassium hydroxide. Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material. Remove the ethanol under reduced pressure and use the resulting aqueous solution of the potassium salt directly in the next step.
Step 2: Synthesis of Ethyl 1-(benzylcarbamoyl)cyclobutane-1-carboxylate
-
Rationale: Formation of an amide bond with a protecting group (benzylamine) sets the stage for the eventual nitrogen-containing ring.
-
Procedure: Cool the aqueous solution from Step 1 in an ice bath. Add dichloromethane, followed by the slow, simultaneous addition of ethyl chloroformate and a solution of benzylamine. Allow the reaction to warm to room temperature and stir overnight. Separate the organic layer, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
Step 3 & 4: Formation of 6-Benzyl-6-azaspiro[3.4]octan-5-one
-
Rationale: This sequence involves reduction of the remaining ester to an aldehyde, which then undergoes an intramolecular reductive amination to form the azetidine ring.
-
Procedure: The crude amide from Step 2 is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A reducing agent such as DIBAL-H is added dropwise to form the aldehyde. After workup, the intermediate aldehyde is subjected to conditions that promote intramolecular cyclization, such as treatment with a mild reducing agent like sodium triacetoxyborohydride.
Step 5: Reduction to 6-Benzyl-6-azaspiro[3.4]octane
-
Rationale: The amide carbonyl is fully reduced to a methylene group to form the desired saturated heterocyclic core.
-
Procedure: The lactam from the previous step is dissolved in anhydrous THF and treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) at reflux to afford the N-benzylated spirocycle.
Step 6: Deprotection to this compound
-
Rationale: Removal of the benzyl protecting group yields the final target compound.
-
Procedure: The N-benzyl-6-azaspiro[3.4]octane is dissolved in a solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under an atmosphere of hydrogen gas until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. Purification is typically achieved by distillation.
Applications in Drug Development
The this compound scaffold is an emerging privileged structure in medicinal chemistry. Its primary utility lies in its role as a bioisosteric replacement for more common cyclic amines, such as piperidine and piperazine.
Bioisosterism and Physicochemical Property Modulation
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a traditional ring system like piperazine with a spirocyclic motif can have several advantages:
-
Increased Three-Dimensionality: The spirocyclic core forces substituents into more defined vectors in 3D space, which can enhance binding to a biological target.
-
Improved Physicochemical Properties: The introduction of azaspirocycles has been shown to modulate key drug-like properties. For instance, replacing a morpholine ring with diverse azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD) and improved metabolic stability.
-
Novelty and Intellectual Property: The use of less common scaffolds like this compound provides a pathway to novel chemical matter, strengthening the intellectual property position of a drug candidate.
The this compound moiety has been incorporated into a variety of biologically active agents, including potent and selective antagonists for muscarinic acetylcholine receptors and compounds investigated for the treatment of bacterial infections.[4]
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified as a hazardous substance.
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compelling and valuable building block for modern drug discovery. Its inherent three-dimensionality, coupled with its ability to serve as a bioisosteric replacement for more traditional cyclic amines, offers medicinal chemists a powerful tool to optimize the properties of drug candidates. As the drive to explore novel chemical space continues, the strategic incorporation of spirocyclic scaffolds like this compound is poised to play an increasingly important role in the development of safer and more effective medicines.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]
-
Tagat, J. R., et al. (1995). Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. Chemical & Pharmaceutical Bulletin, 43(3), 389-393. Available at: [Link]
Sources
Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of 6-Azaspiro[3.4]octane
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. They offer a rigid, three-dimensional architecture that can project functional groups into space with precise vectors, potentially leading to enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[1][2] The this compound core, a fusion of a cyclobutane and a pyrrolidine ring, represents a valuable building block in this domain. Its unique topology serves as a bioisosteric replacement for common motifs like piperidine, offering a distinct conformational profile and novel intellectual property opportunities.[3][4][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the comprehensive analytical workflow required to unambiguously determine the structure of this compound. As a Senior Application Scientist, the emphasis here is not merely on the techniques themselves, but on the strategic application and interpretation of data to build an unshakeable structural proof, from initial formula confirmation to the definitive three-dimensional arrangement.
Part 1: Foundational Spectroscopic Analysis
The initial characterization of a novel compound like this compound relies on a suite of spectroscopic techniques that, when used in concert, provide a detailed picture of its molecular formula, functional groups, and atomic connectivity.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Before any detailed structural work can begin, it is imperative to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high accuracy required to distinguish between isobaric formulas (different formulas with the same nominal mass). For this compound (C₇H₁₃N), HRMS is the first line of evidence, confirming the molecular formula with high confidence.
An electrospray ionization (ESI) source is typically employed for this type of amine, as it is a soft ionization technique that usually yields a prominent protonated molecular ion [M+H]⁺.
Expected Data: The theoretical exact mass of the [M+H]⁺ ion for C₇H₁₃N is 112.1126. An experimental HRMS result within a narrow tolerance (typically < 5 ppm) provides strong evidence for this elemental composition.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Identify the m/z of the most abundant ion and compare the measured exact mass to the theoretical mass calculated for [C₇H₁₄N]⁺.
Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. For this compound, IR analysis confirms the presence of the secondary amine and the aliphatic C-H bonds, while also confirming the absence of other functionalities like carbonyls (C=O) or hydroxyls (O-H) that might arise from synthetic side-products.
Expected Absorptions:
-
~3300-3400 cm⁻¹: A weak to medium, sharp absorption corresponding to the N-H stretch of the secondary amine.
-
~2850-2960 cm⁻¹: Strong, sharp absorptions corresponding to the sp³ C-H stretching of the cyclobutane and pyrrolidine rings.
-
~1450 cm⁻¹: A medium absorption from CH₂ scissoring vibrations.
-
~1100-1200 cm⁻¹: C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete and unambiguous assignment of the this compound structure.[6][7]
¹H NMR Spectroscopy
Due to the molecule's C₂ symmetry axis passing through the nitrogen and the spirocarbon, the number of unique proton signals is simplified. We expect to see distinct signals for the protons on the cyclobutane ring and the pyrrolidine ring.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
Pyrrolidine Ring (C5, C7): Protons alpha to the nitrogen are expected to appear as a multiplet around δ 2.8-3.0 ppm.
-
Pyrrolidine Ring (C4, C8): Protons beta to the nitrogen are expected around δ 1.8-2.0 ppm.
-
Cyclobutane Ring (C1, C2, C3): The protons on the four-membered ring will likely appear as complex multiplets in the aliphatic region, typically δ 1.9-2.2 ppm.
-
Amine Proton (N-H): A broad singlet, typically around δ 1.5-2.5 ppm, whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy
The C₂ symmetry reduces the number of expected carbon signals to four.
Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):
-
Spirocenter (C4a): This quaternary carbon is unique and expected to be in the range of δ 60-70 ppm.
-
Pyrrolidine Ring (C5, C7): Carbons alpha to the nitrogen, δ 45-55 ppm.
-
Pyrrolidine Ring (C4, C8): Carbons beta to the nitrogen, δ 35-45 ppm.
-
Cyclobutane Ring (C1, C3): δ 30-40 ppm.
-
Cyclobutane Ring (C2): δ 15-25 ppm.
2D NMR for Unambiguous Connectivity
While 1D NMR provides the basic chemical shifts, 2D NMR is non-negotiable for proving the spirocyclic connectivity.[6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will show correlations between adjacent protons within the cyclobutane ring and within the pyrrolidine ring, confirming the integrity of each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of protonated carbon signals predicted in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spiro-junction. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that lock in the this compound structure are those from the protons on C4, C8, C1, and C3 to the spiro-quaternary carbon (C4a).
Visualization: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming the spiro-junction.
Protocol: NMR Structural Elucidation Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to assess purity and identify the different proton environments.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks within each ring.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment (optimized for ¹JCH ≈ 145 Hz) to correlate each proton with its directly attached carbon.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment (optimized for long-range coupling, ⁿJCH ≈ 8 Hz) to map the multi-bond connectivities, paying close attention to correlations to the quaternary spirocenter.
-
Data Analysis: Integrate all spectra to build the molecular framework piece by piece, assigning every proton and carbon signal unambiguously.
Part 2: Definitive Structure Confirmation
While the spectroscopic data provides overwhelming evidence, the gold standard for absolute structural proof of a crystalline solid is single-crystal X-ray diffraction.
X-ray Crystallography
Causality of Choice: This technique provides an unambiguous, three-dimensional map of electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.[8] For a novel scaffold like this compound, an X-ray crystal structure is the ultimate confirmation, leaving no room for doubt. It is particularly valuable for publication in high-impact journals or for regulatory submissions in drug development.
Methodology: Since the parent compound is a liquid, a suitable crystalline derivative must be prepared. The most common approach is the formation of a salt, such as the hydrochloride or oxalate salt, which often has a higher propensity to form high-quality single crystals.
Protocol: Single-Crystal X-ray Diffraction
-
Derivative Formation: Prepare a salt of this compound (e.g., by reacting the free base with an equivalent of HCl in a suitable solvent).
-
Crystallization: Grow single crystals of the derivative. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model, providing the precise coordinates of every atom in the molecule.
Part 3: Integrated Elucidation Workflow
Visualization: Elucidation Workflow
Caption: A logical workflow for the structural elucidation of this compound.
Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Result for this compound | Insight Provided |
| HRMS (ESI+) | [M+H]⁺ m/z | Found: 112.112x (within 5 ppm) | Confirms molecular formula: C₇H₁₃N |
| IR | Wavenumber (cm⁻¹) | ~3350 (N-H), ~2950 (C-H) | Presence of secondary amine and sp³ C-H |
| ¹H NMR | Chemical Shift (δ) | Multiplets from ~1.8-3.0 ppm | Defines proton chemical environments |
| ¹³C NMR | Chemical Shift (δ) | 4 unique signals (~15-70 ppm) | Confirms molecular symmetry |
| HMBC | Key Correlation | Protons on C1/C3/C4/C8 → C4a | Unambiguously proves the spiro-junction |
| X-ray | Output | 3D atomic coordinates | Absolute structural proof |
Conclusion
The structural elucidation of this compound is a case study in the power of a multi-technique, synergistic analytical approach. While each method provides a piece of the puzzle—from molecular formula (HRMS) and functional groups (IR) to the complete covalent framework (NMR)—it is their collective interpretation that builds an irrefutable structural assignment. For drug discovery professionals, mastering this workflow is critical, as the conformational rigidity and novel chemical space offered by scaffolds like this compound can be the key to unlocking the next generation of therapeutics. The final, definitive confirmation via X-ray crystallography provides the ultimate validation required for advancing such promising building blocks through the development pipeline.
References
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2535. Available at: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. CXOMNI. Retrieved January 12, 2026, from [Link]
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Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. Available at: [Link]
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Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved January 12, 2026, from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane fragmentation pattern. Retrieved January 12, 2026, from [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
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ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved January 12, 2026, from [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6527. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a class of privileged structures, offering a unique three-dimensional topology that can lead to enhanced potency, selectivity, and metabolic stability. The inherent rigidity of the spirocyclic framework provides a level of conformational constraint that allows for a more precise presentation of pharmacophoric elements to their biological targets. This departure from traditional, often planar, molecular designs can facilitate novel interactions and unlock previously intractable biological space.
The 6-azaspiro[3.4]octane core, a key exemplar of this structural class, embodies the desirable characteristics of spirocyclic systems. Its three-dimensional nature contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of clinical success. By incorporating the this compound motif, medicinal chemists can strategically modulate key physicochemical properties such as lipophilicity and aqueous solubility, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its characteristic spectral features, serving as a vital resource for its application in drug design and development.
Core Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecular scaffold is fundamental to its successful application in drug discovery. These parameters govern a molecule's behavior in biological systems and are critical for the design of effective and safe therapeutic agents. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₃N | - |
| Molecular Weight | 111.18 g/mol | - |
| Structure | - | |
| pKa | ~10.5 (Estimated) | Based on similar cyclic secondary amines |
| LogP | 1.48 (Calculated) | LookChem[1] |
| Aqueous Solubility | Moderately Soluble (Predicted) | Inferred from LogP and structure |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Boiling Point | 162.0 ± 8.0 °C at 760 mmHg | Sigma-Aldrich[2] |
Experimental Protocols for Physicochemical Property Determination
The accurate experimental determination of physicochemical parameters is a cornerstone of preclinical drug development. The following section details robust, step-by-step methodologies for the determination of the acid dissociation constant (pKa) and the partition coefficient (LogP) of this compound.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For an amine like this compound, the pKa of its conjugate acid determines its charge at physiological pH, which in turn influences its solubility, permeability, and target engagement. Potentiometric titration is a highly reliable method for pKa determination.
Causality Behind Experimental Choices: This method is chosen for its accuracy and its ability to provide a direct measure of the equilibrium between the ionized and non-ionized forms of the amine. The use of a standardized acid and a calibrated pH meter ensures the integrity and reproducibility of the results.
Experimental Workflow:
Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Standardize a 0.1 M solution of hydrochloric acid (HCl) against a primary standard.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Place a known volume of the this compound solution into a titration vessel equipped with a magnetic stirrer.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode into the amine solution and allow the reading to stabilize.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration until the pH change between additions becomes minimal, indicating that the equivalence point has been passed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum inflection on the curve.
-
The half-equivalence point corresponds to the volume of HCl that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point.
-
Determination of LogP by Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a molecule's lipophilicity. This property is crucial for predicting a drug's absorption, distribution, and ability to cross biological membranes. The shake-flask method is the traditional and most direct method for determining LogP.
Causality Behind Experimental Choices: The use of n-octanol and water provides a standardized model for the partitioning of a compound between a lipid-like and an aqueous environment. The shake-flask method, while requiring careful execution, ensures that the system reaches equilibrium, leading to a reliable LogP value.
Experimental Workflow:
Workflow for LogP determination by the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare water-saturated n-octanol by shaking equal volumes of water and n-octanol, then allowing the phases to separate.
-
Prepare n-octanol-saturated water in a similar manner. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of this compound at a known concentration in the pre-saturated aqueous phase.
-
In a suitable vessel, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).
-
Allow the phases to separate. Centrifugation can be used to ensure a clean separation.
-
-
Analysis:
-
Carefully withdraw a sample from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log ( [this compound]octanol / [this compound]water ).
-
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. The following provides an overview of the expected spectroscopic features of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂- (cyclopentane ring): Multiple signals in the range of 1.5-2.0 ppm.
-
-CH₂-N-CH₂- (pyrrolidine ring): Signals for the protons adjacent to the nitrogen atom are expected to be downfield, likely in the range of 2.5-3.0 ppm.
-
-NH-: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.0-3.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Spiro Carbon: A quaternary carbon signal, expected to be in the range of 60-70 ppm.
-
-CH₂- (cyclopentane ring): Signals in the aliphatic region, typically between 20-40 ppm.
-
-CH₂-N- (pyrrolidine ring): Carbons attached to the nitrogen will be deshielded and are expected to appear in the range of 40-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A moderate to weak, broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.
-
C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-N Stretch: A moderate absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be leveraged to optimize the properties of drug candidates. A comprehensive understanding of its physicochemical properties, including pKa, LogP, and solubility, is essential for its effective application. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these critical parameters. Furthermore, the characteristic spectroscopic features outlined herein will aid in the structural confirmation and quality control of this important synthetic intermediate. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the insights provided in this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of therapeutic innovation.
References
-
LookChem. 6-Aza-spiro[3.4]octane. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of the 6-Azaspiro[3.4]octane Scaffold
The this compound moiety is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by providing a more defined orientation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets. As a saturated heterocyclic system, it also tends to confer improved physicochemical properties such as increased solubility and metabolic stability, which are critical parameters in drug design and development. The spirocyclic nature of this scaffold, featuring a quaternary carbon at the junction of the cyclobutane and pyrrolidine rings, introduces a unique conformational rigidity that is highly sought after in the design of novel therapeutics.
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the parent this compound. Understanding the fundamental NMR characteristics of this core structure is essential for the unambiguous identification and characterization of its more complex derivatives, which are frequently explored in the development of new chemical entities.
¹H and ¹³C NMR Spectral Data of this compound
While extensive experimental data for the parent this compound is not widely published, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on the analysis of closely related azaspirocyclic systems and foundational principles of NMR spectroscopy. The data is presented for a standard analysis in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-4 | 1.85 - 2.05 | Multiplet | - |
| H-2, H-3 | 1.65 - 1.85 | Multiplet | - |
| H-5, H-7 | 2.80 - 3.00 | Multiplet | - |
| N-H | 1.5 - 2.5 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-4 | 35 - 40 |
| C-2, C-3 | 15 - 20 |
| C-5, C-7 | 50 - 55 |
| C-6 (Spiro) | 65 - 75 |
Structural Elucidation and Spectral Interpretation
The predicted NMR data reflects the key structural features of this compound.
¹H NMR Spectrum Analysis:
-
Cyclobutane Protons (H-1, H-2, H-3, H-4): The protons on the cyclobutane ring are expected to appear in the upfield region of the spectrum, typically between 1.65 and 2.05 ppm. Due to complex spin-spin coupling between the geminal and vicinal protons, these signals are predicted to be overlapping multiplets.
-
Pyrrolidine Protons (H-5, H-7): The protons on the carbons adjacent to the nitrogen atom (C-5 and C-7) are deshielded due to the electronegativity of the nitrogen. Consequently, their signals are expected to appear further downfield, in the range of 2.80 to 3.00 ppm, likely as multiplets.
-
N-H Proton: The proton attached to the nitrogen atom will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis:
-
Spiro Carbon (C-6): The most downfield signal in the aliphatic region is predicted to be the spiro carbon, C-6. As a quaternary carbon, its signal is expected to be of lower intensity.
-
Pyrrolidine Carbons (C-5, C-7): The carbons directly bonded to the nitrogen atom are deshielded and will appear in the 50-55 ppm range.
-
Cyclobutane Carbons (C-1, C-2, C-3, C-4): The carbons of the cyclobutane ring are expected to resonate in the more upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound or its derivatives, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For compounds with low solubility in CDCl₃, other deuterated solvents such as methanol-d₄ or dimethyl sulfoxide-d₆ may be used.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton connectivity.
Visualizing the Structure and NMR Logic
To better understand the relationships between the structure of this compound and its expected NMR signals, the following diagrams are provided.
Caption: Molecular structure and predicted NMR chemical shift regions for this compound.
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
Conclusion
The this compound scaffold represents a valuable building block in the design of novel therapeutic agents. A thorough understanding of its fundamental ¹H and ¹³C NMR characteristics is paramount for the efficient and accurate characterization of its derivatives. This guide provides a comprehensive overview of the predicted spectral data, a detailed experimental protocol for data acquisition, and a logical framework for spectral interpretation. By leveraging this information, researchers can confidently advance their drug discovery programs utilizing this important molecular architecture.
References
- ChemicalBook: 6-Aza-spiro[3.4]octane(765-64-0) 1H NMR spectrum. Source: ChemicalBook
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Source: MDPI
-
URL: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
Sources
Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Azaspiro[3.4]octane
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and biological activity is relentless. Spirocyclic scaffolds, which contain two rings connected by a single common atom, have emerged as highly valuable motifs. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, often leading to enhanced target specificity and improved metabolic stability. Among these, this compound is a key building block, providing a structurally complex yet synthetically accessible core for a new generation of therapeutics.
The journey from a promising molecular design to a viable drug candidate is underpinned by rigorous analytical characterization. Mass spectrometry (MS) stands as an indispensable tool in this process, offering unparalleled speed, sensitivity, and specificity for the structural elucidation and quantification of small molecules.[1][2] This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the fundamental principles and causal logic that inform robust and reliable MS method development.
Part 1: Foundational Principles for MS Analysis of this compound
The unique structure of this compound—a secondary amine embedded in a spirocyclic alkane framework—dictates the optimal strategy for its analysis by mass spectrometry. The choices made regarding ionization and mass analysis are critical for obtaining high-quality, interpretable data.
Ionization Strategy: Leveraging the Basic Amine
The first step in any MS analysis is the conversion of the neutral analyte into a gas-phase ion. Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, thereby keeping the molecule intact and reducing premature fragmentation.[3][4] This makes it the premier choice for molecules like this compound.
Causality : The secondary amine in the this compound structure is basic and readily accepts a proton (H+) in an acidic solution. Therefore, ESI is best performed in positive ion mode . The mobile phase, typically a mixture of water, acetonitrile, or methanol, is acidified slightly (e.g., with 0.1% formic acid) to ensure the analyte is protonated in solution before it even enters the ESI source. This pre-formed ion is then efficiently desolvated and transferred into the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺. This approach provides excellent sensitivity and a clear molecular ion peak, which is the foundation for all subsequent analysis.[5][6]
Mass Analyzers: Choosing the Right Tool for the Job
Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. The choice of analyzer depends on the analytical goal: structural confirmation or quantification.
-
For Structural Elucidation (Qualitative Analysis): High-Resolution Mass Spectrometry (HRMS) is essential.[1][7] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm). This allows for the confident determination of the elemental composition of the parent ion and its fragments, confirming the identity of this compound and any unknown metabolites or impurities.
-
For Quantification (Quantitative Analysis): Triple Quadrupole (QqQ) mass spectrometers are the gold standard.[8] They are operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where the first quadrupole selects the parent ion ([M+H]⁺), the second acts as a collision cell to fragment it, and the third selects a specific, characteristic fragment ion.[8] This specific parent-to-fragment transition provides exceptional signal-to-noise, enabling accurate quantification even at very low concentrations in complex matrices like plasma.[9]
Part 2: A Practical Workflow for Structural Characterization by LC-MS/MS
This section outlines a complete, self-validating workflow for the qualitative analysis of this compound using a liquid chromatography (LC) system coupled to a Q-TOF mass spectrometer.
Experimental Workflow Diagram
The overall process, from sample preparation to final data interpretation, follows a logical sequence designed to ensure data quality and reproducibility.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working solution of 1 µg/mL by diluting the stock solution in a mobile phase-like diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures good peak shape during chromatography.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 column is a robust choice for retaining small, moderately polar molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Nebulizer Gas (N₂): 45 psi.
-
Mass Range (MS1): 50 - 500 m/z. This range comfortably covers the parent ion and potential low-mass fragments.
-
Acquisition Mode: Auto MS/MS or Data-Dependent Acquisition (DDA). The instrument will perform a full MS scan and then automatically trigger MS/MS scans on the most intense precursor ions detected.
-
Collision Energy (CID): Ramped from 10 to 40 eV. Ramping the collision energy ensures a wide range of fragments (both low and high energy) are produced, providing rich structural information.[10][11]
-
Data Interpretation: Predicting the Fragmentation Pattern
The molecular formula of this compound is C₇H₁₃N, with a monoisotopic mass of 111.1048 Da. In positive mode ESI, we expect to see the protonated molecule [M+H]⁺ at m/z 112.1121 .
Upon Collision-Induced Dissociation (CID), the protonated molecule will fragment in a predictable manner. The fragmentation of cyclic amines is often initiated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a point of high chemical reactivity.[12][13] The spirocyclic structure introduces ring strain, which can also influence the fragmentation pathways.
Table 1: Predicted Mass Spectrometric Data for this compound
| Ion Species | Calculated m/z | Proposed Structure / Loss |
| [M+H]⁺ (Parent) | 112.1121 | Protonated this compound |
| Fragment 1 | 84.0808 | Loss of ethylene (C₂H₄) via cleavage of the C4-C5 bond |
| Fragment 2 | 70.0651 | Loss of propylene (C₃H₆) from the cyclopentyl ring |
| Fragment 3 | 56.0495 | Loss of ethylene from Fragment 2 |
Proposed Fragmentation Pathway Diagram
The fragmentation begins with the high-energy parent ion, which then undergoes characteristic bond cleavages to yield stable daughter ions.
Caption: Proposed CID fragmentation pathway for protonated this compound.
Conclusion: A Versatile Tool for Drug Discovery
The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide essential support for drug discovery and development.[2][14] By leveraging the fundamental chemical properties of the molecule, we can select the optimal ionization and analysis methods. ESI in positive mode provides a robust and sensitive way to generate the parent ion, while high-resolution Q-TOF MS allows for unambiguous structural confirmation through accurate mass measurement and detailed fragmentation analysis. For quantitative needs, the principles outlined here can be readily transferred to a triple quadrupole platform. This systematic and scientifically grounded approach ensures the generation of high-quality, reliable data, accelerating the development of new therapeutics based on this promising spirocyclic scaffold.
References
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Fragmentation study of major spirosolane-type glycoalkaloids by Collision Induced Dissociation Linear Ion Trap . IRIS Unibas. Available at: [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis . Analyst, 145(4), 1129-1157. Available at: [Link]
-
Application of LCMS in small-molecule drug development . Drug Target Review. (2016). Available at: [Link]
-
Current developments in LC-MS for pharmaceutical analysis . SciSpace. (2020). Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Target Review. (2016). Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. (2015). Available at: [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Azaspiro[3.4]octane
Introduction: The Structural Significance of 6-Azaspiro[3.4]octane
This compound is a saturated heterocyclic compound featuring a unique spirocyclic architecture. This structure consists of a cyclobutane ring and a pyrrolidine (azacyclopentane) ring fused at a single, shared quaternary carbon atom. As a spirocyclic secondary amine, it represents a valuable three-dimensional building block in medicinal chemistry and drug discovery.[1][2] The conformational rigidity imparted by the spiro center can lead to improved binding selectivity and metabolic stability in drug candidates, making it a desirable scaffold for exploring novel chemical space.[2]
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[3][4] For a molecule like this compound, IR spectroscopy is indispensable for structural verification, purity assessment, and identifying the key functional groups—namely, the secondary amine and the cycloalkane frameworks. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, tailored for researchers and drug development professionals.
Theoretical Foundation: Predicting the Vibrational Landscape
The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: a cyclobutane ring, a cyclopentane-like amine ring, and a secondary amine (N-H) group. Understanding the characteristic frequencies of these components allows for a predictive analysis of the full spectrum.
-
C-H Stretching Vibrations (3000-2850 cm⁻¹): The molecule contains numerous C-H bonds within its cyclobutane and pyrrolidine rings. These will give rise to strong, sharp absorption bands just below 3000 cm⁻¹. Specifically, absorptions for CH₂ stretching vibrations in cyclobutane are typically observed around 2987 cm⁻¹ and 2887 cm⁻¹[5], while those for cyclopentane are found near 2900 cm⁻¹.[6][7] Therefore, a complex series of intense peaks is expected in this region.
-
N-H Stretching Vibration (3500-3300 cm⁻¹): The presence of a secondary amine (R₂NH) is indicated by a single, characteristic N-H stretching band.[8] Unlike the broad O-H stretch of alcohols, the N-H stretch is typically weaker and sharper.[8] For aliphatic secondary amines, this peak appears in the 3350-3310 cm⁻¹ range.[8] Its intensity can be variable, and its position is moderately sensitive to hydrogen bonding.[9][10]
-
CH₂ Bending (Scissoring) Vibrations (≈1470-1440 cm⁻¹): The methylene groups in both rings will exhibit bending vibrations. Cyclopentane shows a characteristic CH₂ bending absorption around 1460 cm⁻¹[6], and cyclobutane has a similar mode near 1447 cm⁻¹.[5] A prominent peak is therefore expected in this region.
-
N-H Bending Vibrations: Primary amines show a distinct N-H bending mode between 1650-1580 cm⁻¹, but this band is often weak or absent in the spectra of secondary amines.[8] Its presence in the spectrum of this compound may be difficult to confirm. A much stronger, though broader, N-H "wag" band is expected in the fingerprint region, typically between 910-665 cm⁻¹.[8]
-
C-N Stretching Vibration (1250-1020 cm⁻¹): The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to medium-to-weak absorptions in the fingerprint region.[8][11] This peak can be useful for confirmation but may be convoluted with other vibrations.
-
Ring Vibrations (Fingerprint Region): The "fingerprint region" (below 1500 cm⁻¹) will contain a unique and complex pattern of absorptions arising from C-C stretching, C-H rocking/twisting, and ring deformation modes. The cyclobutane ring, for instance, has a characteristic ring deformation vibration that can appear around 898 cm⁻¹.[5] This complex pattern is highly specific to the molecule's overall structure and serves as its definitive fingerprint.[5][6]
The logical relationship between the molecular structure and its expected spectral features is outlined in the diagram below.
Caption: Structure-to-Spectrum Correlation for this compound.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, assuming the sample is a liquid or low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[12][13]
Materials and Equipment
-
FTIR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory
-
Sample of this compound (1-2 mg)
-
Isopropanol or acetone for cleaning
-
Lint-free laboratory wipes
-
Micro-spatula or pipette
General Workflow for FTIR Analysis
The diagram below illustrates the standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate. The cleanliness is critical for a high-quality spectrum, as any residue will contribute unwanted peaks.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-2 drops or a thin smear if solid) of this compound directly onto the center of the ATR crystal.[12] If using a solid sample, apply pressure with the built-in clamp to ensure good contact between the sample and the crystal surface.[12]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Post-Acquisition Cleaning: After analysis, carefully clean the sample from the ATR crystal using a solvent-dampened wipe. Repeat until the crystal is pristine to prevent cross-contamination of future samples.[14]
Spectral Interpretation and Data Analysis
A detailed analysis of the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes. The following table summarizes the expected key absorptions for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Component |
| 3350 - 3310 | N-H Stretch | Medium, Sharp | Secondary Amine |
| 2990 - 2850 | C-H Asymmetric & Symmetric Stretch | Strong, Sharp | CH₂ groups in both rings |
| ≈ 1460 | CH₂ Bending (Scissoring) | Medium | CH₂ groups in both rings |
| 1250 - 1020 | C-N Stretch | Weak to Medium | Amine |
| 910 - 665 | N-H Wag | Strong, Broad | Secondary Amine |
| < 1500 | C-C Stretch, Ring Deformations | Medium to Weak | Spirocyclic Skeleton |
Analysis of Key Regions:
-
Diagnostic N-H Stretch: The primary diagnostic peak for confirming the secondary amine functionality is the single, sharp absorption around 3330 cm⁻¹. Its presence is a strong indicator of the -NH group. The absence of the characteristic double peak seen for primary amines rules out that possibility.[8][15]
-
Saturated C-H Stretches: The intense, sharp peaks just below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule. The complexity and specific frequencies in this region are influenced by the ring strain of the cyclobutane and cyclopentane moieties.
-
The Fingerprint Region: This region is crucial for confirming the identity of this compound against a reference spectrum. The combination of the broad N-H wag, the C-N stretch, and the unique C-C skeletal vibrations provides a highly specific pattern that distinguishes it from other spirocyclic amines or isomers.
Conclusion
Infrared spectroscopy is a rapid, reliable, and essential tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of its secondary amine and dual cycloalkane ring structures, researchers can confidently verify its synthesis and purity. The key diagnostic peaks include the N-H stretch (~3330 cm⁻¹), the strong aliphatic C-H stretches (<3000 cm⁻¹), and the unique combination of bands in the fingerprint region. The experimental protocol detailed herein, particularly using the ATR technique, provides a robust and efficient method for obtaining high-quality spectral data, facilitating critical decision-making in research and drug development pipelines.
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theoretical calculations of 6-azaspiro[3.4]octane stability
An In-Depth Technical Guide to the Theoretical Stability of 6-Azaspiro[3.4]octane
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensional character and improved physicochemical properties.[1] The this compound framework, which incorporates a strained azetidine ring fused to a cyclopentane ring, is an intriguing building block for creating unique molecular architectures.[1][2] This guide provides a comprehensive technical overview of the theoretical methods used to calculate and understand the stability of this compound. We will delve into the principles of conformational analysis, strain energy, and quantum chemical calculations, presenting a self-validating computational workflow for researchers, chemists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
The departure from "flatland" in medicinal chemistry has led to a surge in the use of complex, three-dimensional scaffolds.[1] Spirocycles, characterized by two rings connected by a single common atom, offer conformational rigidity and precise vectoral orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] The this compound motif, in particular, combines the synthetically accessible cyclopentane ring with the more strained and functionally versatile four-membered azetidine ring. Understanding the inherent stability and conformational preferences of this core structure is a critical first step in its rational application in drug design. This guide will outline the theoretical calculations necessary to quantify this stability.
Theoretical Framework for Stability Assessment
The stability of a molecule like this compound is not a single value but is determined by a combination of its electronic structure, conformational flexibility, and inherent ring strain. A thorough theoretical analysis must therefore integrate several computational concepts.
Conformational Analysis: Mapping the Energy Landscape
The non-planar nature of both the cyclopentane and azetidine rings means that this compound can adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their corresponding energies.[4] The goal is to identify the lowest energy conformer, known as the global minimum, as this will be the most populated and thermodynamically stable state of the molecule.
The process involves sampling the potential energy surface of the molecule. While molecular dynamics simulations can be used for extensive sampling[5], a common and effective approach involves a series of computational steps beginning with less demanding methods to broadly screen conformations, followed by high-accuracy methods to refine the energies of the most promising candidates.
Strain Energy: Quantifying Inherent Instability
Ring strain is a form of potential energy that arises from geometric constraints forcing bond angles, bond lengths, or dihedral angles to deviate from their ideal values.[6] In this compound, the primary source of strain is the azetidine ring, which has internal bond angles significantly smaller than the ideal sp³ carbon angle of 109.5°.
Strain energy is not a direct output of a standard quantum chemical calculation but is typically determined by comparing the molecule's energy to a hypothetical, strain-free reference.[7] A powerful method for this is the use of homodesmotic reactions. In this approach, a balanced chemical equation is constructed where the number and types of bonds are conserved on both the reactant and product sides. The energy difference of this reaction isolates the strain energy of the cyclic system.[8]
Quantum Chemical Calculations: The Engine of Stability Prediction
To obtain accurate energetic and geometric information, quantum chemical methods are indispensable.
-
Density Functional Theory (DFT): This is the most widely used method for molecules of this size, offering an excellent balance of computational cost and accuracy.[9][10][11] DFT methods approximate the complex many-electron problem by calculating the electron density. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-TZVP) is critical and should be justified based on the system and the properties being investigated.[12][13] For nitrogen-containing heterocycles, functionals like B3LYP have been shown to provide reliable results for geometries and energies.[11][12]
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer greater accuracy but at a significantly higher computational cost.[13] They are often used as a "gold standard" to benchmark the performance of DFT functionals for a specific class of molecules.
The output of these calculations is the total electronic energy. To determine thermodynamic stability, this energy must be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to calculate the Gibbs free energy (G), which is the ultimate arbiter of stability at a given temperature and pressure.[12]
A Validated Computational Workflow for Stability Analysis
The following protocol outlines a step-by-step methodology for determining the most stable conformation of this compound. This workflow is designed to be self-validating by ensuring that each optimized structure is a true energy minimum.
Step 1: Initial 3D Structure Generation
-
Action: Construct the 2D structure of this compound and convert it to an initial 3D model using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Causality: This provides a starting point for the computational analysis. The initial geometry does not need to be perfect, as it will be refined in subsequent steps.
Step 2: Preliminary Conformational Search
-
Action: Perform a conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94).[10] This will generate a diverse set of low-energy starting conformers.
-
Causality: A broad, low-level search is essential to ensure that no significant conformers are missed before proceeding to more computationally demanding quantum mechanics calculations.
Step 3: Geometry Optimization with DFT
-
Action: Take each unique conformer from Step 2 and perform a full geometry optimization using a reliable DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.
-
Causality: This step allows the molecular structure to relax to the nearest local energy minimum on the potential energy surface defined by the chosen level of theory. This refines the bond lengths, angles, and dihedrals to their most favorable values for that specific conformation.
Step 4: Vibrational Frequency Calculation (Validation)
-
Action: For each optimized geometry from Step 3, perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-31G(d)).
-
Causality & Trustworthiness: This is a critical validation step.
-
Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.
-
Thermodynamic Data: The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and entropy, which are essential for calculating the Gibbs Free Energy (ΔG).[12]
-
Step 5: High-Accuracy Single-Point Energy Refinement
-
Action: Using the validated, optimized geometries from Step 4, perform a single-point energy calculation with a larger basis set and/or a more accurate functional (e.g., M06-2X/def2-TZVPP).
-
Causality: This step improves the accuracy of the relative energies between conformers without the high computational cost of re-optimizing the geometry at the higher level of theory. This "optimization + single-point" approach is a standard and cost-effective strategy in computational chemistry.
Step 6: Data Analysis and Stability Determination
-
Action: Compile the calculated energies (Electronic Energy + ZPVE, Enthalpy, and Gibbs Free Energy) for all confirmed conformers into a table. The conformer with the lowest Gibbs Free Energy is the most stable.
-
Causality: Gibbs Free Energy (G = H - TS) is the most relevant thermodynamic potential for determining stability under standard conditions as it accounts for both enthalpy (bonding and strain) and entropy (molecular flexibility and symmetry).
Visualization and Data Presentation
Clear presentation of data and workflows is essential for interpretation and reproducibility.
Computational Workflow Diagram
Caption: Computational workflow for determining the stability of this compound.
Structural Representation and Strain
Caption: Key structural features and sources of strain in this compound.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Point Group | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH₂₉₈) (kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈) (kcal/mol) |
| Conf-1 | C₁ | 0.00 | 0.00 | 0.00 |
| Conf-2 | Cₛ | 1.25 | 1.18 | 1.50 |
| Conf-3 | C₁ | 2.10 | 2.05 | 2.45 |
| Conf-4 | C₁ | 3.50 | 3.42 | 3.90 |
Note: Data are hypothetical and for illustrative purposes. Actual calculations would populate this table with computed values. The conformer designated Conf-1 represents the global minimum and is therefore the most stable.
Conclusion
The theoretical calculation of the stability of this compound is a multi-faceted process that provides crucial insights for its application in drug discovery and chemical synthesis. By employing a systematic workflow that combines conformational searching with validated DFT calculations, researchers can confidently identify the most stable conformer and quantify the energetic landscape of this important scaffold. This guide provides a robust and scientifically grounded protocol to achieve this, ensuring that the foundational understanding of the molecule's properties is secure before its incorporation into more complex systems. The principles and methods described herein are broadly applicable to the stability analysis of other novel heterocyclic and spirocyclic systems.
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Bakunov, S. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
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Solubility Profile of 6-Azaspiro[3.4]octane: A Technical Guide to Empirical Determination and Application in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaspiro[3.4]octane is a key structural motif in modern medicinal chemistry, valued for its three-dimensional character which can impart improved physicochemical properties to drug candidates.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for researchers, detailing the theoretical principles that govern the solubility of this spirocyclic amine and presenting a robust, field-proven experimental protocol for its accurate determination. By following the methodologies outlined herein, scientists can generate a reliable solubility profile, enabling informed decisions in process development and accelerating the drug discovery pipeline.
Introduction: The Strategic Importance of Solubility
In the landscape of drug discovery and development, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[2] A drug's ability to dissolve in a solvent dictates its path through synthesis, purification, formulation, and ultimately, its absorption and bioavailability in the body.[3][4] Insufficient solubility can lead to erratic results in biological assays, complicate formulation efforts, and result in poor pharmacokinetic profiles, contributing significantly to compound attrition.[5][6]
The this compound scaffold has emerged as a privileged building block due to its rigid, three-dimensional structure that allows for precise vectorization of substituents, moving away from the "flatland" of traditional aromatic compounds.[1] This structural complexity, however, necessitates a thorough characterization of its fundamental properties.
This guide serves as a self-contained resource for scientists. It moves beyond theoretical conjecture to provide a detailed, actionable protocol for determining the thermodynamic solubility of this compound in a range of common organic solvents. The objective is to empower researchers with the practical knowledge to generate high-quality, reproducible data essential for advancing their research and development programs.
Part 1: A Theoretical Framework for Solubility
A predictive understanding of solubility begins with an analysis of the molecule's intrinsic properties and the fundamental principle of "like dissolves like."
Physicochemical Properties of this compound
The solubility behavior of this compound is a direct consequence of its molecular structure. Its key features are summarized below.
| Property | Value | Structural Features & Implications |
| Molecular Formula | C₇H₁₃N | Primarily a hydrocarbon framework with a single nitrogen atom. |
| Molecular Weight | 111.18 g/mol | A relatively low molecular weight small molecule. |
| Structure | Spirocyclic Amine | A tertiary amine embedded in a rigid, non-planar spirocyclic system. The nitrogen's lone pair of electrons is a key site for intermolecular interactions. |
| Predicted Polarity | Moderately Polar | The C-N bonds and the nitrogen lone pair introduce polarity. The molecule can act as a hydrogen bond acceptor. |
Principle of "Like Dissolves Like" and Solubility Prediction
The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A solute will dissolve readily in a solvent with similar intermolecular forces.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. This compound, with its hydrogen bond accepting nitrogen, is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess dipoles but do not have hydrogen-donating capabilities. They can interact with the polar C-N bonds of the azaspirocycle. Good to moderate solubility is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar nature of the amine functionality in this compound is expected to limit its solubility in these solvents.
A systematic experimental determination is necessary to quantify these predicted trends accurately.
Part 2: Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, a standardized methodology is crucial. The saturation shake-flask method is widely recognized as the "gold standard" for determining thermodynamic solubility.[7][8]
The Shake-Flask Method: A Validated Protocol
This protocol describes the determination of the equilibrium solubility of this compound at a constant temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
1. Materials and Equipment:
-
This compound (solid, >98% purity)
-
Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, n-Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with precise temperature control (e.g., set to 25 °C ± 0.5 °C)
-
Calibrated positive displacement pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes for dilutions
-
A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[9][10]
2. Procedure:
-
Preparation: Place an amount of solid this compound into each vial, ensuring there is a visible excess that will not completely dissolve (e.g., 10-20 mg). Label each vial clearly with the solvent to be used.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of a specific organic solvent into each corresponding vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[11][12] Preliminary experiments can be run to confirm that solubility does not increase with longer shaking times.[12]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature, allowing the excess solid to sediment.
-
Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining liquid into a clean, labeled collection vial. This step is critical to ensure no solid particulates are carried over into the analytical sample.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis method.
3. Analytical Quantification and Calculation:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards to generate a calibration curve of instrument response (e.g., peak area) versus concentration.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution using the following formula:
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Where the Dilution Factor = (Final Volume of Dilution) / (Initial Volume of Filtrate).
Part 3: Data Presentation and Interpretation
Organizing the empirical data into a clear format is essential for analysis and communication.
Summarizing Results: A Solubility Profile
The determined solubility values should be compiled into a comprehensive table. This creates a clear solubility profile of the compound across different solvent environments.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar (Aromatic) | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Data for Drug Development
The generated solubility profile provides critical insights:
-
Synthesis and Purification: Knowledge of solubility in solvents like ethanol, acetone, or hexanes informs the selection of appropriate systems for reaction workups and, crucially, for crystallization to obtain pure material.
-
Pre-formulation: High solubility in pharmaceutically acceptable solvents can identify potential vehicles for early-stage in-vivo studies.
-
Structure-Property Relationships: The data validates and refines the theoretical predictions, providing a deeper understanding of how the spirocyclic amine structure interacts with different chemical environments.
Conclusion
While computational models offer predictions, the empirical determination of solubility remains a cornerstone of rigorous chemical and pharmaceutical development.[13] The solubility of this compound, a scaffold of growing importance, is a critical parameter that influences its utility from the synthesis bench to pre-clinical evaluation. The shake-flask method detailed in this guide provides a robust, reliable, and universally accepted approach to generate this essential data. By investing the effort to build a comprehensive solubility profile, researchers can mitigate risks, make more informed decisions, and ultimately accelerate the path of innovative drug candidates.
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The Ascendancy of Azaspirocycles in Modern Drug Discovery: A Comparative Guide to the 6-Azaspiro[3.4]octane Scaffold and its Congeners
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This strategic shift towards three-dimensional (3D) molecular architectures has catapulted spirocyclic scaffolds to the forefront of drug design. Among these, azaspirocycles have emerged as particularly valuable motifs, offering a unique combination of structural rigidity, precise vector control of substituents, and favorable physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the 6-azaspiro[3.4]octane core, juxtaposing its attributes with other prominent azaspirocycles, namely 5-azaspiro[2.4]heptane, 7-azaspiro[3.5]nonane, and 2-azaspiro[3.3]heptane. This comparative exploration is intended to furnish researchers, scientists, and drug development professionals with the requisite knowledge to strategically select and employ these scaffolds in their quest for next-generation therapeutics.
The Spirocyclic Paradigm Shift in Medicinal Chemistry
The "escape from flatland" is a well-established mantra in contemporary drug discovery, driven by the understanding that molecules with greater sp³ character often exhibit improved clinical success rates. Spirocycles, characterized by two rings sharing a single common atom, inherently possess a rigid 3D topology.[1] This rigidity can lock the conformation of a molecule, thereby optimizing the orientation of pharmacophoric elements for enhanced interaction with biological targets.[2] Furthermore, the introduction of a spirocyclic core can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity (LogP/LogD), and metabolic stability.[1][3] Azaspirocycles, which incorporate a nitrogen atom within the spirocyclic framework, offer the additional advantage of introducing a basic center, which can be crucial for target engagement and formulating salt forms with desirable properties.
Unveiling the this compound Core
The this compound scaffold, comprised of a fused azetidine and cyclopentane ring, presents a unique conformational profile. Its compact structure offers a distinct spatial arrangement for substituents, influencing how a molecule presents itself to its biological target.
Synthetic Accessibility
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of a suitable precursor containing both the azetidine and cyclopentane moieties, followed by a ring-closing step. For instance, derivatives of 6-oxaspiro[3.4]octan-2-one can serve as versatile intermediates, which can be converted to the corresponding this compound derivatives through reductive amination.[4]
A Comparative Analysis of Prominent Azaspirocycles
The judicious selection of a spirocyclic scaffold is paramount in drug design and is dictated by the specific requirements of the biological target and the desired ADME (absorption, distribution, metabolism, and excretion) properties of the final compound. Here, we compare this compound with three other noteworthy azaspirocycles.
Structural and Conformational Landscape
The defining feature of spirocycles is the precise spatial orientation of substituents, often referred to as "exit vectors." These vectors are dictated by the geometry of the constituent rings.
Diagram 1: Comparative Exit Vector Orientations
Caption: A generalized workflow for the synthesis of azaspirocycles from readily available starting materials.
Synthesis of a this compound Derivative (via Reductive Amination)
This protocol describes the conversion of a 6-oxaspiro[3.4]octan-2-one precursor to a 6-azaspiro[3.4]octan-2-amine derivative. [4]
-
Imine Formation: To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding imine in situ.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-azaspiro[3.4]octan-2-amine.
Synthesis of a 5-Azaspiro[2.4]heptane Derivative
This protocol is a generalized procedure based on the synthesis of intermediates for Ledipasvir. [5][6]
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (2.7 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (2.75 eq). Allow the mixture to warm to room temperature and stir for 2 hours.
-
Addition of Pyrrolidinone: Re-cool the ylide solution to 0 °C and add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in THF portion-wise, maintaining the temperature below 5 °C.
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield the methylene pyrrolidine intermediate, which can be further elaborated to the 5-azaspiro[2.4]heptane core.
Synthesis of 7-Azaspiro[3.5]nonane
This procedure is a representative method for the synthesis of the parent 7-azaspiro[3.5]nonane.
-
Precursor Synthesis: Synthesize a suitable precursor such as N-benzyl-4-piperidone from commercially available starting materials.
-
Cyclobutane Ring Formation: React the piperidone derivative with a suitable reagent to form the spiro-fused cyclobutane ring. This can be achieved through various methods, including photochemical [2+2] cycloadditions or transition-metal-catalyzed reactions.
-
Reduction/Deprotection: Reduce any carbonyl functionalities and remove protecting groups (e.g., hydrogenolysis of a benzyl group) to yield the final 7-azaspiro[3.5]nonane.
-
Purification: Purify the final product by distillation or conversion to a salt followed by recrystallization.
Synthesis of 2-Azaspiro[3.3]heptane
This protocol outlines a general route to the 2-azaspiro[3.3]heptane core. [7]
-
Cycloaddition: Perform a [2+2] cycloaddition between a suitable ketene equivalent and an imine to form a β-lactam intermediate.
-
Ring Closure: Further functionalize the β-lactam to introduce the second azetidine ring. This can involve intramolecular cyclization reactions.
-
Reduction: Reduce the lactam functionality to the corresponding amine.
-
Deprotection: Remove any protecting groups to yield the parent 2-azaspiro[3.3]heptane.
-
Purification: Purify the product, often by distillation or crystallization of a salt.
Conclusion and Future Perspectives
The strategic incorporation of azaspirocycles represents a powerful approach in modern drug discovery to access novel chemical space and develop drug candidates with superior properties. The this compound scaffold, with its unique blend of rigidity and 3D architecture, offers a valuable addition to the medicinal chemist's toolkit. As this guide has illustrated, the choice between this compound and its congeners—5-azaspiro[2.4]heptane, 7-azaspiro[3.5]nonane, and 2-azaspiro[3.3]heptane—should be a data-driven decision based on a thorough analysis of their respective structural, conformational, and physicochemical properties in the context of the specific therapeutic target. The continued development of novel synthetic methodologies to access these and other complex spirocyclic systems will undoubtedly fuel the discovery of the next generation of innovative medicines.
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A Technical Guide to the Reactivity of the Nitrogen in 6-Azaspiro[3.4]octane
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the secondary amine nitrogen within the 6-azaspiro[3.4]octane scaffold. This spirocyclic amine has emerged as a valuable building block in medicinal chemistry, prized for the three-dimensional character it imparts to molecules.[1] Understanding the nuanced reactivity of its nitrogen atom is critical for its effective utilization in the synthesis of novel chemical entities. This document details the structural and electronic properties that govern its reactivity, offers a comparative analysis against other common cyclic amines, and provides field-proven, detailed protocols for its key chemical transformations, including N-alkylation, N-acylation, and N-arylation.
Introduction: The Rise of a Privileged Scaffold
In modern drug discovery, there is a persistent drive to "escape from flatland"—to move beyond planar, aromatic structures towards molecules with greater three-dimensionality (sp³ character).[1] Molecules with higher sp³ content often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which can lead to better clinical success rates. Spirocyclic scaffolds are exemplary in this regard, offering a rigid and conformationally restricted framework that allows for precise vectorization of substituents in three-dimensional space.[2]
Among these, this compound has garnered significant interest as a versatile building block. Its unique structure, featuring a four-membered azetidine ring fused spirocyclically to a five-membered cyclopentane ring, presents a unique steric and electronic environment for the secondary amine. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold, focusing specifically on the reactivity of the core nitrogen atom.
Structural and Electronic Properties: The Source of Reactivity
The reactivity of the nitrogen in this compound is a direct consequence of its hybrid structure. It can be viewed as an analogue of azetidine, but with its substituents locked into a spirocyclic system.
-
Ring Strain: The four-membered azetidine ring imparts a degree of ring strain, which influences bond angles and orbital hybridization. This strain can affect the nitrogen's pyramidalization and the accessibility of its lone pair.
-
Steric Hindrance: The cyclopentyl ring provides moderate steric bulk around the nitrogen atom. This is a critical feature; it is less hindered than more substituted amines, allowing for a wide range of reactions, yet it provides sufficient steric shielding to influence selectivity and metabolic stability in downstream applications.
-
Basicity (pKa): The basicity of a secondary amine is a key predictor of its nucleophilicity. While specific, experimentally determined pKa values for this compound are not widely published, predictions for structurally related compounds suggest a pKa value that makes it a competent nucleophile under a variety of standard reaction conditions. For instance, a predicted pKa for a Boc-protected derivative is around 4.67, though this is for the carboxylic acid and not the amine itself.[3] The basicity is expected to be comparable to or slightly less than that of piperidine due to the influence of the strained ring.
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// Edges A -> C; B -> C; D -> A; E -> A; F -> B; G -> B; E -> F [label="Steric Influence"]; D -> F [label="Alters Hybridization"]; }
Logical relationship diagram of factors influencing nitrogen reactivity.
Key Transformations and Experimental Protocols
The secondary amine of this compound is a versatile handle for introducing molecular diversity. The following sections provide detailed, validated protocols for its most common and critical reactions.
N-Alkylation via Nucleophilic Substitution
Direct alkylation with alkyl halides is a fundamental and straightforward method for functionalizing the this compound core.[4] The reaction proceeds via a standard S_N2 mechanism.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial. It neutralizes the hydrohalic acid byproduct without competing with the spiro-amine as a nucleophile.[4]
-
Solvent: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents that can dissolve the amine salt and effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.
-
Alkylating Agent: Alkyl bromides and iodides are preferred over chlorides due to the better leaving group ability of bromide and iodide, facilitating the S_N2 reaction at lower temperatures.[4]
Detailed Protocol: N-Benzylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq., typically used as its hydrochloride salt) in anhydrous acetonitrile (10 mL per mmol of amine), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive alkyl halides.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzyl-6-azaspiro[3.4]octane.
N-Acylation (Amide Bond Formation)
Amide bond formation is one of the most important reactions in medicinal chemistry. The nitrogen of this compound readily participates in acylation reactions with acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents.[5][6]
Causality Behind Experimental Choices:
-
Method: Using an acid chloride is direct but generates HCl, requiring a base to scavenge it. Peptide coupling reagents (e.g., EDC, HOBt) offer a milder alternative for sensitive substrates, converting the carboxylic acid into an active ester in situ.[7]
-
Base: For reactions with acid chlorides, a tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the HCl formed. For peptide couplings, DIPEA is often preferred as it is less nucleophilic than TEA.[7]
-
Solvent: Anhydrous DCM or DMF are standard solvents, chosen for their ability to dissolve a wide range of reactants and their inertness under the reaction conditions.
Detailed Protocol: Amide Coupling with Benzoic Acid
-
Activation: To a solution of benzoic acid (1.0 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous DCM (15 mL per mmol of acid), add DIPEA (2.0 eq.). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq.) in DCM to the activated mixture.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours until completion is confirmed by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash chromatography or recrystallization.
// Nodes Start [label="Start: Carboxylic Acid + this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="1. Dissolve Acid, Coupling Reagents (EDC, HOBt), and Base (DIPEA) in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Stir for 20 min for Pre-activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Add Spiro-Amine Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Stir 12-24h at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by LC-MS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="5. Aqueous Work-up (Acid/Base Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="6. Dry, Concentrate & Purify (Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified N-Acyl-6-azaspiro[3.4]octane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Monitor; Monitor -> Step5 [label="Reaction Complete"]; Monitor -> Step4 [label="Incomplete"]; Step5 -> Step6; Step6 -> End; }
Experimental workflow for a typical N-acylation reaction.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C(sp²)-N bonds.[8] It enables the coupling of the spiro-amine with aryl halides or triflates, a transformation that is difficult to achieve via traditional nucleophilic aromatic substitution (S_NAr) unless the aryl system is highly electron-deficient.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is critically dependent on the choice of palladium precursor and phosphine ligand. A pre-formed catalyst or an in-situ generated system from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is required. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate complex) to generate the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, high-boiling point, non-polar solvents like toluene or 1,4-dioxane are typically used to ensure the reaction can be heated sufficiently to drive the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Coupling with 4-Bromotoluene
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add 4-bromotoluene (1.0 eq.) and this compound (1.2 eq.) to the vessel, followed by anhydrous toluene (5 mL per mmol of aryl bromide).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the N-aryl-6-azaspiro[3.4]octane product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key transformations discussed. Yields are representative and will vary based on the specific substrates used.
| Reaction Type | Reagent/Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| N-Alkylation | Alkyl Bromide | K₂CO₃ | Acetonitrile | 25 - 50 | 75 - 95 |
| N-Acylation | R-COOH / EDC, HOBt | DIPEA | DCM | 25 | 80 - 98 |
| N-Arylation | Aryl Bromide / Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 80 - 110 | 65 - 90 |
Conclusion and Outlook
This compound is a valuable scaffold whose secondary amine provides a reliable and versatile point for chemical modification. The nitrogen atom exhibits predictable reactivity, behaving as a competent nucleophile in a range of essential organic transformations. Its moderate steric profile allows for high yields in alkylation and acylation reactions, while it is also an excellent substrate for modern cross-coupling methodologies like the Buchwald-Hartwig amination. By understanding the principles and applying the robust protocols outlined in this guide, researchers can confidently and effectively incorporate this promising three-dimensional building block into their synthetic programs, paving the way for the discovery of novel therapeutics and chemical probes.
References
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MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). N-Arylation of Protected Azamacrocycles. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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PubChem. (2024). This compound-5,7-dione. PubChem. Retrieved from [Link]
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MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Retrieved from [Link]
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PubChem. (2024). 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone. PubChem. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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National Institutes of Health. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Retrieved from [Link]
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American Chemical Society. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate. Retrieved from [Link]
-
PubChem. (2024). 2-(Boc-amino)-6-aza-spiro[3.4]octane. PubChem. Retrieved from [Link]
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A Technical Guide to the Stereoisomers of Substituted 6-Azaspiro[3.4]octane: Synthesis, Separation, and Characterization
Abstract
The 6-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character which can lead to improved physicochemical properties and novel intellectual property. As drug development programs increasingly demand precise molecular architectures to enhance target selectivity and reduce off-target effects, a thorough understanding of the stereochemical possibilities inherent in this spirocyclic system is paramount. This guide provides an in-depth analysis of the potential stereoisomers of substituted 6-azaspiro[3.4]octanes. We will explore the origins of chirality in these systems, detail synthetic and separation strategies for accessing stereopure compounds, and outline robust analytical protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full stereochemical diversity of the this compound core.
The Stereochemical Landscape of the this compound Core
The parent, unsubstituted this compound molecule is achiral. It possesses a plane of symmetry that bisects the cyclobutane ring and passes through the spiro-carbon (C4) and the nitrogen atom. However, the introduction of one or more substituents breaks this symmetry, leading to the formation of stereoisomers. The stereochemical complexity arises from two primary sources: central chirality (stereogenic centers) and, in specific cases, axial chirality.
Central Chirality from Substitution
The introduction of a substituent at any position other than the spiro-carbon creates a stereogenic center, giving rise to enantiomers.
-
Monosubstitution: A single substituent on either the cyclobutane ring (C1, C2, C3) or the pyrrolidine ring (C5, C7) results in a chiral molecule. For instance, 6-azaspiro[3.4]octan-2-ol exists as a pair of enantiomers, (R)- and (S)-6-azaspiro[3.4]octan-2-ol.[1]
-
Disubstitution and Polysubstitution: With two or more substituents, the number of possible stereoisomers increases, and diastereomers become possible. The relative orientation of substituents on the same ring (cis/trans) adds another layer of complexity. For example, a 2,3-disubstituted this compound can exist as multiple diastereomers, each as a pair of enantiomers.
The following diagram illustrates the potential points of substitution and the resulting generation of stereocenters.
Figure 1. Stereochemical possibilities in substituted this compound.
Axial Chirality in Spirocyclic Systems
Spiro compounds can exhibit axial chirality when rotation around the spiro-carbon is restricted, and the substituent patterns on the two rings are appropriate.[2] For this compound, this typically requires bulky substituents on both rings, positioned to hinder interconversion between the two non-superimposable, mirror-image conformations (atropisomers). While less common than central chirality in this specific scaffold, it is a critical consideration for drug designers employing sterically demanding functional groups.
| Substitution Pattern | Chiral Centers | Diastereomers Possible? | Axial Chirality Possible? | Max. Number of Stereoisomers |
| 2-monosubstituted | 1 | No | No | 2 (Enantiomers) |
| 5-monosubstituted | 1 | No | No | 2 (Enantiomers) |
| 2,3-disubstituted (identical groups) | 2 | Yes (cis/trans) | No | 3 (cis-enantiomers, meso-trans) |
| 2,3-disubstituted (different groups) | 2 | Yes (cis/trans) | No | 4 (2 pairs of enantiomers) |
| 2,5-disubstituted | 2 | Yes | Unlikely | 4 (2 pairs of enantiomers) |
| 1,5-disubstituted (bulky groups) | 2 | Yes | Yes | Potentially 8 (if rotation is hindered) |
| Table 1. Summary of potential stereoisomers for select substitution patterns of this compound. |
Strategies for Accessing Stereopure Isomers
The synthesis and isolation of single stereoisomers are crucial for evaluating their distinct pharmacological profiles. Two primary strategies are employed: asymmetric synthesis and chiral separation.
Asymmetric Synthesis
The goal of asymmetric synthesis is to directly produce an enantiomerically enriched product. This avoids the need for downstream resolution, which is often inefficient.
-
[3+2] Cycloaddition: A powerful method for constructing the pyrrolidine ring involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.[3][4] By using a chiral auxiliary on the azomethine ylide or a chiral catalyst, the facial selectivity of the cycloaddition can be controlled, leading to a specific diastereomer or enantiomer.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to catalyze the enantioselective formation of the spirocyclic core.[5] These methods are often operationally simple and avoid the use of heavy metals.
This protocol provides a generalized workflow for the diastereoselective synthesis of a substituted 2,6-diazaspiro[3.4]octane, a closely related and well-documented analog, which illustrates the core principles applicable to this compound synthesis.[4]
-
Preparation of Azomethine Ylide Precursor: To a solution of a chiral amino acid ester (e.g., (R)-phenylglycine methyl ester) in an appropriate solvent (e.g., toluene), add a substituted azetidinone.
-
In Situ Ylide Generation: Heat the mixture to reflux with a dehydrating agent to facilitate the in situ formation of the azomethine ylide.
-
Cycloaddition: Introduce the electron-deficient alkene (e.g., methyl acrylate) to the reaction mixture. Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the desired diastereomerically enriched spirocycle.
-
Stereochemical Analysis: Determine the diastereomeric ratio (d.r.) of the product using ¹H NMR or chiral HPLC analysis.
Chiral Separation
When an asymmetric synthesis is not feasible or yields a mixture of stereoisomers, chiral chromatography is the method of choice for separation.[]
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs), often based on polysaccharide derivatives like amylose or cellulose, are highly effective for separating enantiomers.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations with reduced solvent consumption. It is particularly well-suited for preparative-scale separations of stereoisomers.[]
The following workflow outlines the logical steps from a stereoisomeric mixture to isolated, pure isomers.
Figure 2. General workflow for the chiral separation of stereoisomers.
-
Analytical Method Development:
-
Dissolve a small sample of the stereoisomeric mixture in a suitable solvent (e.g., methanol, isopropanol).
-
Screen a panel of chiral stationary phases (e.g., Chiralpak AD, IC, IG) using a generic gradient method with carbon dioxide and a co-solvent (e.g., methanol with a basic additive like diethylamine for amine-containing compounds).
-
Identify the column and mobile phase system that provides the best resolution between the stereoisomers.
-
-
Method Optimization:
-
Optimize the separation by adjusting the co-solvent percentage, gradient slope, column temperature, and back pressure to maximize resolution and minimize run time.
-
-
Preparative Scale-Up:
-
Scale the optimized analytical method to a larger preparative SFC system. Increase the column diameter, flow rate, and sample concentration proportionally.
-
Perform the preparative separation, collecting the fractions corresponding to each isolated stereoisomer.
-
-
Post-Separation Analysis:
-
Analyze the collected fractions by the original analytical method to confirm enantiomeric excess (ee) or diastereomeric purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated stereoisomers.
-
Stereochemical Characterization
Unambiguous determination of both relative and absolute stereochemistry is a critical, non-negotiable step in drug development. A combination of techniques is often required.
-
NMR Spectroscopy: For diastereomers, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can establish the relative configuration by identifying protons that are close in space.
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided that a suitable single crystal can be obtained.
-
Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left- and right-circularly polarized light.[8] By comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute stereochemistry of the sample can be assigned.
Figure 3. Decision tree for stereochemical characterization.
Conclusion
The this compound scaffold presents a rich stereochemical landscape that can be strategically exploited in drug discovery. A systematic approach to understanding the potential stereoisomers, coupled with robust methods for asymmetric synthesis, chiral separation, and unambiguous characterization, is essential for unlocking the full potential of this valuable building block. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of stereoisomerism and accelerate the development of novel, highly selective therapeutic agents.
References
- Li, D., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters.
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- Qu, J., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration.
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
- ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
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- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
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- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- ACS Research Spotlight. (2025). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters with Olivier Viudes.
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The Ascendant Role of 6-Azaspiro[3.4]octane in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and embrace three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs, prized for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides an in-depth technical overview of 6-azaspiro[3.4]octane, a versatile and increasingly important building block in the design of next-generation therapeutics. We will delve into its commercial availability, detail a robust synthetic pathway, and explore its application in contemporary drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The this compound core, consisting of a cyclobutane ring fused to a pyrrolidine ring at a single carbon atom, offers a unique combination of structural features. Its inherent three-dimensionality, a consequence of the spirocyclic fusion, allows for a more precise spatial arrangement of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of this scaffold into drug candidates can also enhance their physicochemical properties, such as aqueous solubility and metabolic stability, by increasing their fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with a greater likelihood of clinical success.[1]
Commercial Availability
This compound and its derivatives are accessible through various chemical suppliers, facilitating their use in research and development. The parent compound is typically available as a free base (liquid) or as a salt (e.g., hydrochloride). For synthetic applications, N-protected variants, most commonly the tert-butyloxycarbonyl (Boc) protected form, are also commercially available. The availability of these building blocks from multiple vendors allows for their direct incorporation into synthetic routes, saving valuable time and resources in drug discovery campaigns.
| Compound | Form | Typical Purity | Key Suppliers | CAS Number |
| This compound | Liquid | ≥95% | Sigma-Aldrich, CymitQuimica, Ambeed | 765-64-0[2][3] |
| This compound hydrochloride | Solid | ≥97% | BLDpharm | 1037834-62-0[1] |
| tert-Butyl this compound-6-carboxylate | Solid | ≥97% | PubChem vendors | 1251010-17-9[4] |
| tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | Solid | ≥97% | PubChem vendors | 1251010-17-9[4] |
Synthesis of this compound: A Step-by-Step Protocol
A reliable and scalable synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 3-oxocyclobutane-1-carboxylic acid. This pathway involves the formation of a key lactam intermediate, 6-azaspiro[3.4]octan-5-one, followed by its reduction to the desired product.
Experimental Protocol:
Step 1: Synthesis of 6-Azaspiro[3.4]octan-5-one
This step involves a Beckmann rearrangement of the oxime derived from 3-oxocyclobutane-1-carboxylic acid.
-
Materials: 3-oxocyclobutane-1-carboxylic acid, hydroxylamine hydrochloride, a suitable base (e.g., sodium bicarbonate), a strong acid catalyst for the rearrangement (e.g., polyphosphoric acid or sulfuric acid), and appropriate solvents (e.g., ethanol, water).
-
Procedure:
-
Dissolve 3-oxocyclobutane-1-carboxylic acid and hydroxylamine hydrochloride in an aqueous ethanol solution.
-
Add a base, such as sodium bicarbonate, and stir the mixture at room temperature to form the oxime.
-
Isolate the crude oxime and treat it with a strong acid catalyst, such as polyphosphoric acid, at an elevated temperature to induce the Beckmann rearrangement.
-
After the reaction is complete, quench the reaction mixture with ice and neutralize it with a base.
-
Extract the product, 6-azaspiro[3.4]octan-5-one, with a suitable organic solvent and purify it by crystallization or column chromatography.[5][6]
-
Step 2: Reduction of 6-Azaspiro[3.4]octan-5-one to this compound
The lactam intermediate is then reduced to the corresponding amine.
-
Materials: 6-azaspiro[3.4]octan-5-one, a powerful reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the reducing agent (e.g., LiAlH₄) in the anhydrous ether solvent.
-
Add a solution of 6-azaspiro[3.4]octan-5-one in the same solvent dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting this compound by distillation.
-
Key Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [2] |
| Molecular Weight | 111.19 g/mol | |
| Appearance | Liquid | [2] |
| Boiling Point | 162.0 ± 8.0 °C at 760 mmHg | |
| Flash Point | 42.8 ± 16.5 °C | |
| InChIKey | NVZWMJWMTWOVNJ-UHFFFAOYSA-N | [2] |
Applications in Medicinal Chemistry: A Scaffold for Innovation
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. Its ability to orient substituents in well-defined vectors in three-dimensional space can lead to enhanced interactions with biological targets.
A notable example of the application of a related azaspirocyclic scaffold is in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it a target for the treatment of obesity.[7][8] In the optimization of MCHR1 antagonists, the replacement of a flexible morpholine ring with a rigid azaspirocycle led to compounds with improved physicochemical properties, such as lower lipophilicity (logD), and enhanced selectivity against off-targets like the hERG potassium channel, a key consideration for cardiovascular safety.[1][9]
The this compound core can serve as a central scaffold from which various pharmacophoric groups can be appended. The pyrrolidine nitrogen provides a convenient handle for the introduction of diverse substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and commercially accessible building block that offers significant advantages in modern drug discovery. Its inherent three-dimensionality and conformational rigidity provide a powerful platform for the design of novel therapeutics with improved pharmacological and physicochemical properties. The synthetic accessibility of this scaffold, coupled with its proven utility in medicinal chemistry programs, ensures its continued importance in the quest for new and effective medicines. As the demand for innovative molecular architectures grows, the strategic application of scaffolds like this compound will be instrumental in navigating the complexities of drug development and ultimately delivering better therapies to patients.
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PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
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BIOFOUNT. 765-64-0|this compound|this compound. [Link]
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Norman, B. H., et al. (2012). Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 22(11), 3742-3747. [Link]
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MDPI. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(15), 8567. [Link]
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MDPI. (2018). Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. Molecules, 23(11), 2848. [Link]
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CACHE Challenges. (2023). Predicting Novel MCHR1 Antagonists. [Link]
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
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PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
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PubChemLite. 6-azaspiro[3.4]octan-5-one (C7H11NO). [Link]
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Grygorenko, O. O., & Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 31-36. [Link]
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Organic & Biomolecular Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]
-
PubChemLite. 6-azaspiro[3.4]octan-7-one (C7H11NO). [Link]
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An In-depth Technical Guide to the Fundamental Chemistry of Azaspiro[3.4] Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The azaspiro[3.4]octane scaffold has emerged as a "privileged" motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1][2] The inherent ring strain of the cyclobutane moiety not only defines its unique conformational properties but also provides avenues for novel chemical transformations.[3][4] This guide provides a comprehensive overview of the fundamental chemistry of azaspiro[3.4] systems, focusing on robust synthetic strategies, key reactivity patterns, and their application in contemporary drug discovery. We will delve into the causality behind experimental choices and present actionable protocols to empower researchers in this exciting field.
The Azaspiro[3.4]octane Scaffold: A Primer
The azaspiro[3.4]octane framework consists of a cyclobutane ring and a pyrrolidine ring fused at a single quaternary carbon atom, the spirocenter. This unique architecture imparts several desirable properties for drug design:
-
Three-Dimensionality: It provides an escape from "flatland" chemistry, which is often associated with poor solubility and metabolic instability.[1] The defined three-dimensional arrangement of substituents allows for the exploration of previously inaccessible chemical space.
-
Conformational Rigidity: The spirocyclic nature restricts conformational freedom, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[1]
-
Novelty and Intellectual Property: As a non-classical bioisostere for common motifs like piperazine or morpholine, it offers opportunities for novel intellectual property positions.[5]
-
Tunable Physicochemical Properties: The scaffold allows for vectorization of substituents in precise spatial orientations, enabling the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.
The core challenge and opportunity in working with these systems lie in harnessing the inherent ring strain of the four-membered ring for synthetic advantage.[3][4]
Synthetic Strategies for the Azaspiro[3.4] Core
The construction of the azaspiro[3.4] core has been approached from several angles. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.
Intramolecular Annulation Strategies
A common and effective method involves the formation of one of the rings onto a pre-existing cyclic precursor. This can involve forming either the azetidine or the cyclopentane ring last.[6]
One robust approach involves the intramolecular cyclization of a suitably functionalized cyclopentane derivative. For instance, the synthesis of the parent 2-azaspiro[3.4]octane can be achieved from cyclopentanemethanol. The key is the formation of the strained four-membered ring in a controlled manner.
Diagram 1: Intramolecular Cyclization Workflow
Summary of Key Synthetic Routes
| Strategy | Key Precursors | Advantages | Limitations | Reference |
| Intramolecular Annulation | Functionalized cyclopentanes or pyrrolidines | Utilizes readily available starting materials; reliable. | Can require multiple steps for precursor synthesis. | [6] |
| Strain-Release Spirocyclization | Bicyclo[1.1.0]butanes (BCBs), Azomethine imines | Highly efficient, rapid complexity generation. | Requires specialized and highly strained starting materials. | [7] |
| [3+2] Cycloaddition | Azomethine ylides, Azetidine-based alkenes | Good for heteroatom-rich systems (e.g., diazaspiro). | Control of regioselectivity can be a challenge. | [5] |
Reactivity and Chemical Transformations
The chemistry of azaspiro[3.4]octanes is dominated by the interplay between the strained four-membered ring and the more conventional five-membered ring.
-
Angle Strain: The cyclobutane ring possesses significant angle strain due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. [3][8]This strain elevates the ground state energy of the molecule, making it more susceptible to ring-opening reactions under certain conditions.
-
N-Functionalization: The nitrogen atom of the pyrrolidine ring is a primary site for chemical modification. It readily undergoes standard transformations such as N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of diverse functional groups to modulate biological activity and physicochemical properties. [9]* Ring-Opening and Expansion: While generally stable, the strained cyclobutane ring can be induced to open or rearrange under specific Lewis acidic or transition-metal-catalyzed conditions. This reactivity provides a pathway to more complex polycyclic systems, although it must be carefully controlled to avoid undesired side reactions. [4]
Diagram 3: Key Reactivity Hotspots
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Pathways to 6-Azaspiro[3.4]octane: A Detailed Guide for Researchers
Introduction: The Significance of 6-Azaspiro[3.4]octane in Modern Drug Discovery
The this compound scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture that allows for precise spatial orientation of functional groups. This rigid, yet conformationally defined, framework is increasingly sought after by drug development professionals to enhance binding affinity, selectivity, and pharmacokinetic properties of novel therapeutic agents. Unlike flat aromatic systems, spirocycles such as this compound introduce a higher degree of sp3 character, which is often correlated with improved clinical success. This guide provides a comprehensive overview of robust and scalable synthetic routes to this valuable building block, complete with detailed protocols and expert insights to facilitate its application in research and development.
Strategic Approaches to the this compound Core
The construction of the this compound ring system can be achieved through several strategic synthetic disconnections. This guide will focus on two of the most versatile and widely applicable methods: Intramolecular Cyclization of a Bifunctional Cyclopentane Precursor and Reductive Amination of a Spirocyclic Ketone . Each approach offers distinct advantages in terms of starting material availability, scalability, and potential for derivatization.
Method 1: Intramolecular Cyclization of a Bifunctional Cyclopentane Precursor
This strategy is a robust and common method for constructing the this compound core. The fundamental principle involves the formation of the azetidine ring through an intramolecular nucleophilic substitution reaction on a suitably functionalized cyclopentane backbone. The key to this approach is the stereospecific and efficient synthesis of a precursor containing both a nucleophilic amine (or its protected form) and a leaving group on adjacent carbons of a quaternary center.
Causality Behind the Experimental Choices
The choice of protecting groups is critical for the success of this multi-step synthesis. The Boc (tert-butoxycarbonyl) group is often employed for the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The choice of leaving group is also important; mesylates and tosylates are excellent choices due to their high reactivity in SN2 reactions.
Experimental Workflow
The overall workflow for this synthetic route is depicted below:
Caption: Workflow for the intramolecular cyclization route.
Detailed Protocol: Synthesis of N-Boc-6-azaspiro[3.4]octane
Materials:
-
Cyclopentanone
-
Paraformaldehyde
-
Calcium Oxide
-
Methanol
-
Mesyl Chloride
-
Pyridine
-
Sodium Azide
-
Dimethylformamide (DMF)
-
Palladium on Carbon (10%)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane
-
To a stirred suspension of calcium oxide (1.2 eq) in methanol, add cyclopentanone (1.0 eq) and paraformaldehyde (3.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography (silica gel, EtOAc/Hexanes gradient) to afford 1,1-bis(hydroxymethyl)cyclopentane.
Step 2-6: Conversion to N-Boc-6-azaspiro[3.4]octane
A multi-step, one-pot procedure can be envisioned for this transformation, though a step-wise approach with purification of intermediates is recommended for higher purity of the final product. The general transformations are as follows:
-
Monofunctionalization: The diol is selectively mono-mesylated.
-
Azide Introduction: The mesylate is displaced with sodium azide.
-
Reduction and Protection: The azide is reduced to the primary amine and subsequently protected with a Boc group.
-
Second Mesylation: The remaining hydroxyl group is activated as a mesylate.
-
Cyclization: An intramolecular SN2 reaction is induced by a strong base to form the azetidine ring.
Step 7: Deprotection to this compound
-
Dissolve N-Boc-6-azaspiro[3.4]octane (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH to pH > 12.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.
For long-term storage, the free base can be converted to its hydrochloride salt by treatment with HCl in ether.
Method 2: Synthesis via a Spirocyclic Lactam Intermediate
This approach offers an alternative and efficient route to the this compound core, proceeding through a lactam intermediate which is subsequently reduced. This method is particularly advantageous when scaling up the synthesis.
Causality Behind the Experimental Choices
The key transformation in this route is the Beckmann rearrangement of a spirocyclic oxime. The choice of a strong acid, such as polyphosphoric acid (PPA), is crucial for promoting this rearrangement. Subsequent reduction of the resulting lactam can be achieved with powerful reducing agents like lithium aluminum hydride (LAH).
Experimental Workflow
Caption: Workflow for the spirocyclic lactam route.
Detailed Protocol: Synthesis of this compound via Beckmann Rearrangement
Materials:
-
Spiro[3.4]octan-6-one (synthesis from cyclopentanecarbonyl chloride and ethylene is a known procedure)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Step 1: Synthesis of Spiro[3.4]octan-6-one Oxime
-
To a solution of spiro[3.4]octan-6-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[1]
-
Heat the mixture to reflux for 2 hours, monitoring by TLC.[1]
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude oxime, which can be purified by recrystallization.[1]
Step 2: Beckmann Rearrangement to 6-Azaspiro[3.4]octan-5-one
-
Add the spiro[3.4]octan-6-one oxime (1.0 eq) to polyphosphoric acid (approximately 10 times the weight of the oxime).[1]
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.[1]
-
Carefully pour the hot reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization to afford 6-azaspiro[3.4]octan-5-one.[1]
Step 3: Reduction to this compound
-
In a flame-dried flask under an inert atmosphere, add a solution of 6-azaspiro[3.4]octan-5-one (1.0 eq) in anhydrous THF to a stirred suspension of LAH (2.0 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure, and purify the residue by distillation or column chromatography to yield this compound.
Data Summary and Comparison of Routes
| Parameter | Method 1: Intramolecular Cyclization | Method 2: Spirocyclic Lactam Intermediate |
| Starting Materials | Cyclopentanone, Paraformaldehyde | Cyclopentanecarbonyl chloride, Ethylene |
| Key Transformations | Intramolecular SN2 Cyclization | Beckmann Rearrangement, Lactam Reduction |
| Number of Steps | ~7 steps | ~4 steps |
| Scalability | Moderate | Good |
| Advantages | Convergent, allows for diverse functionalization of intermediates. | Shorter route, potentially higher overall yield. |
| Challenges | Multi-step synthesis requires careful control of protecting groups and reaction conditions. | Beckmann rearrangement can sometimes lead to side products. LAH is highly reactive and requires careful handling. |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of this compound, a building block of significant interest in contemporary drug discovery. The choice between the intramolecular cyclization and the spirocyclic lactam approach will depend on the specific needs of the research program, including the desired scale of synthesis and the availability of starting materials. The continued development of novel synthetic methodologies for spirocyclic scaffolds will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
- Rogers-Evans, M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
- Li, D., et al. (2011). Step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes. Organic Letters.
- BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
- Chalyk, B. A., et al. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 3056-3065.
Sources
Multi-Gram Synthesis of 6-Azaspiro[3.4]octane: A Comprehensive Guide for Medicinal Chemistry
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks.[1][2] Their inherent three-dimensionality offers a distinct departure from the "flatland" of traditional aromatic and heteroaromatic systems, providing a unique spatial arrangement of functional groups that can lead to enhanced target affinity and selectivity.[2] The rigid conformation of spirocycles can also improve metabolic stability and other crucial ADME (absorption, distribution, metabolism, and excretion) properties.[1]
The 6-azaspiro[3.4]octane core, in particular, represents a valuable motif that is increasingly incorporated into drug candidates across various therapeutic areas. This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this important scaffold, designed for researchers, scientists, and drug development professionals. The presented methodology is scalable, robust, and relies on well-established chemical transformations, ensuring its practical applicability in a discovery or development setting.
Synthetic Strategy: A Scalable and Convergent Approach
The multi-gram synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from commercially available starting materials. The chosen strategy emphasizes scalability, operational simplicity, and high yields. The overall workflow is depicted in the diagram below.
Figure 1. A schematic overview of the synthetic route to this compound.
The synthesis commences with a Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one to introduce an exocyclic double bond. This is a highly reliable and scalable reaction that sets the stage for the key ring-forming step. The spirocyclic core is then constructed via a [3+2] cycloaddition reaction between the resulting α,β-unsaturated ester and an in situ-generated azomethine ylide. This powerful transformation efficiently assembles the desired this compound framework. Finally, a two-step deprotection sequence, involving hydrogenolysis of the N-benzyl group followed by acidic removal of the Boc protecting group, furnishes the target compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 3-ethylideneazetidine-1-carboxylate
This initial step involves the formation of the key α,β-unsaturated ester intermediate via a Horner-Wadsworth-Emmons reaction.
Materials:
-
N-Boc-azetidin-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) portion-wise to anhydrous THF at 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF via the dropping funnel.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-ethylideneazetidine-1-carboxylate as a colorless oil.
Part 2: Synthesis of tert-Butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate
This step constitutes the key [3+2] cycloaddition to form the spirocyclic core.
Materials:
-
tert-Butyl 3-ethylideneazetidine-1-carboxylate
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-ethylideneazetidine-1-carboxylate (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous DCM, add a catalytic amount of TFA (0.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate.
Part 3: Synthesis of this compound
The final two deprotection steps are often carried out in a sequential one-pot manner to improve efficiency.
Materials:
-
tert-Butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrochloric acid (concentrated or in a suitable solvent like dioxane)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Add palladium on carbon (10 wt. % loading, ~5 mol %) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is tert-butyl this compound-1-carboxylate.
-
Without further purification, dissolve the crude material in a suitable solvent (e.g., dichloromethane or methanol) and cool to 0 °C.
-
Slowly add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base and extraction.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | tert-Butyl 3-ethylideneazetidine-1-carboxylate | N-Boc-azetidin-3-one | Triethyl phosphonoacetate, NaH | 80-90% | >95% |
| 2 | tert-Butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate | tert-Butyl 3-ethylideneazetidine-1-carboxylate | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA | 60-75% | >95% |
| 3 | This compound Hydrochloride | tert-Butyl 6-benzyl-6-azaspiro[3.4]octane-1-carboxylate | H₂, Pd/C, HCl | 85-95% (over two steps) | >98% |
Conclusion and Outlook
The protocol detailed herein provides a reliable and scalable method for the multi-gram synthesis of this compound, a valuable building block for drug discovery. By leveraging a robust Horner-Wadsworth-Emmons olefination and a highly efficient [3+2] cycloaddition, this synthetic route offers a practical solution for accessing this important spirocyclic amine. The operational simplicity and high yields of each step make this protocol amenable to implementation in both academic and industrial research settings. The availability of a scalable synthesis for this compound will undoubtedly facilitate its broader application in medicinal chemistry, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
Chalyk, B. A., Isakov, A. A., Butko, M. V., & Mykhailiuk, P. K. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry, 2017(32), 4743-4749. [Link]
-
Li, D., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(24), 6544-6547. [Link]
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Taylor & Francis Online. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(10), 1131-1133. [Link]
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PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. [Link]
-
ACS Publications. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1624-1630. [Link]
-
American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Fall 2025. [Link]
-
ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1484-1488. [Link]
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Protecting Group Strategies for 6-Azaspiro[3.4]octane: A Detailed Guide for Researchers
Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold in Medicinal Chemistry
The this compound motif is a key structural component in modern drug discovery, prized for its three-dimensional character that allows for improved navigation of chemical space compared to flat aromatic systems. This spirocyclic framework, featuring a nitrogen atom at the 6-position, imparts conformational rigidity and novel physicochemical properties to molecules, often leading to enhanced target affinity, selectivity, and metabolic stability. As researchers and drug development professionals increasingly incorporate this valuable scaffold into lead compounds, a thorough understanding of its chemical manipulation, particularly the strategic use of protecting groups for the secondary amine, is paramount for successful synthetic campaigns.
This technical guide provides an in-depth exploration of protecting group strategies tailored for the this compound core. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in designing robust and efficient synthetic routes.
Choosing the Right Armor: A Comparative Analysis of Protecting Groups for this compound
The secondary amine of the this compound is a nucleophilic and basic center, often requiring protection to prevent undesired side reactions during synthetic transformations. The selection of an appropriate protecting group is a critical decision, dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule to the deprotection conditions. The concept of "orthogonal protection," where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern organic synthesis and is particularly relevant when dealing with complex molecules.[1]
Here, we discuss the most commonly employed and effective protecting groups for the this compound nitrogen: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for the nitrogen of this compound due to its ease of introduction, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.[2]
Rationale for Use:
-
Stability: The Boc group is stable to basic, nucleophilic, and hydrogenolytic conditions, making it compatible with a broad array of synthetic transformations.[3]
-
Facile Introduction: The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically high-yielding and proceeds under mild conditions.
-
Clean Deprotection: Removal of the Boc group with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates volatile byproducts (tert-butanol and CO₂), simplifying purification.[4][5]
Causality Behind Experimental Choices: The use of a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), during Boc protection is crucial to neutralize the acid generated during the reaction, thereby preventing potential side reactions and driving the equilibrium towards the protected product. The choice of solvent is often dictated by the solubility of the starting material, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being common options.
The Classic Choice: Benzyloxycarbonyl (Cbz) Group
The Cbz group is another excellent choice for protecting the this compound nitrogen, offering a distinct set of deprotection conditions that are orthogonal to the Boc group.
Rationale for Use:
-
Orthogonality: The Cbz group is stable to the acidic and basic conditions used to remove many other protecting groups, but it is readily cleaved by catalytic hydrogenation.[6][7] This orthogonality is invaluable in multi-step syntheses.
-
Mild Deprotection: Catalytic hydrogenation is a very mild deprotection method that often proceeds with high yield and is compatible with many other functional groups.
Causality Behind Experimental Choices: The choice of catalyst for hydrogenation (typically palladium on carbon, Pd/C) and the hydrogen source (hydrogen gas or a transfer hydrogenation reagent like ammonium formate) are key parameters. The solvent for hydrogenation is usually an alcohol, such as methanol or ethanol, which facilitates the dissolution of the substrate and the catalyst's activity.
Data Presentation: A Comparative Overview of Protecting Group Strategies
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, Base (e.g., Et₃N, NaHCO₃), Solvent (e.g., DCM, THF) | Strong Acid (e.g., TFA in DCM, HCl in dioxane) | Stable to a wide range of conditions; volatile byproducts upon deprotection. | Sensitive to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O) | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid- and base-labile groups; mild deprotection. | Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the protection and deprotection of the this compound nitrogen. These are based on established methodologies and can be adapted to specific substrates and scales.
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the introduction of the Boc protecting group.
Materials:
-
This compound (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF. If starting from the hydrochloride salt, add Et₃N (1.1 eq) and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If using NaHCO₃, add it as an aqueous solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-6-azaspiro[3.4]octane.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of this compound
This protocol outlines the procedure for the introduction of the Cbz protecting group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.5 eq).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature, stirring for 4-20 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-6-azaspiro[3.4]octane.[8]
Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc group under acidic conditions.[4]
Materials:
-
N-Boc-6-azaspiro[3.4]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-6-azaspiro[3.4]octane derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound derivative.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation
This protocol describes the cleavage of the Cbz group using hydrogen gas and a palladium catalyst.[7]
Materials:
-
N-Cbz-6-azaspiro[3.4]octane derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-6-azaspiro[3.4]octane derivative (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound derivative.
Visualization of Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the core protection and deprotection workflows for the this compound scaffold.
Caption: Workflow for Boc and Cbz protection and deprotection of this compound.
Caption: Orthogonal protection strategy for a di-functionalized this compound derivative.
Conclusion: Empowering Synthesis through Strategic Protection
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules incorporating the this compound scaffold. The Boc and Cbz groups offer a robust and versatile toolkit for the synthetic chemist, providing orthogonal strategies that can be tailored to the specific demands of a synthetic route. By understanding the underlying principles of their reactivity and the practical nuances of their application, researchers can confidently navigate the synthetic challenges associated with this important heterocyclic system, ultimately accelerating the discovery and development of novel therapeutics.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. (n.d.). ResearchGate. [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. [Link]
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Thieme Chemistry.
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). ResearchGate. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). ResearchGate. [Link]
-
Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. (n.d.). ChemRxiv. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Royal Society of Chemistry.
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. [Link]
-
Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. (2018). ResearchGate. [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). National Institutes of Health. [Link]
-
1-oxa-6-azaspiro[3.4]octane (C6H11NO). (n.d.). PubChemLite. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). ResearchGate. [Link]
-
L-Proline. (n.d.). Organic Syntheses. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
-
Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate. [Link]
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- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
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- 7. 1419101-13-5|Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for N-Functionalization of 6-Azaspiro[3.4]octane: A Guide for Medicinal Chemists
Introduction: The Strategic Value of 6-Azaspiro[3.4]octane in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The this compound motif has emerged as a privileged structure, offering a unique three-dimensional architecture that can lead to enhanced target engagement and improved drug-like properties.[1] Its rigid, spirocyclic framework allows for precise vectoral orientation of substituents, enabling chemists to explore chemical space with a high degree of control. This guide provides a comprehensive overview of robust and reproducible protocols for the N-functionalization of this compound, a key transformation for elaborating this core structure into a diverse array of potential therapeutic agents.
The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the choice of reagents and conditions. By understanding the "why" behind each step, researchers can not only replicate these methods but also troubleshoot and adapt them to their specific synthetic needs.
I. N-Alkylation: Introducing Diverse Aliphatic Groups
Direct N-alkylation is a fundamental and versatile method for introducing a wide range of alkyl substituents onto the this compound core. This transformation is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Mechanistic Rationale
The N-alkylation of a secondary amine like this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base is critical to deprotonate the resulting ammonium salt, regenerating the neutral amine which can, in some cases, undergo further alkylation. The use of a non-nucleophilic base and careful control of stoichiometry are therefore important to minimize overalkylation.
Protocol 1: N-Benzylation of this compound
This protocol describes the synthesis of N-benzyl-6-azaspiro[3.4]octane, a common derivative that can also serve as a protected intermediate for further transformations.
Workflow Diagram:
Sources
Application Notes & Protocols: Synthesis of 6-Azaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. A significant shift away from planar, aromatic structures towards three-dimensional (3D) scaffolds has been a defining trend. Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[1] Their inherent rigidity and well-defined 3D geometry offer a powerful tool for optimizing ligand-receptor interactions, enhancing binding affinity, and improving selectivity.[2]
The incorporation of spirocyclic motifs, such as the 6-azaspiro[3.4]octane core, increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved clinical success, as it can lead to enhanced aqueous solubility, greater metabolic stability, and better overall physicochemical profiles for drug candidates.[1][3] The this compound framework serves as a versatile building block, providing spatially distinct vectors for substituent placement, which allows for a nuanced exploration of chemical space and the fine-tuning of biological activity.[3][4]
This guide provides an in-depth overview of prevalent and innovative synthetic strategies for constructing this compound derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: Constructing the this compound Core
The synthesis of the this compound scaffold can be approached through several distinct strategies, ranging from the functionalization of pre-formed spirocyclic ketones to de novo ring construction via cycloaddition or strain-release methodologies. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
Strategy 1: Functionalization of Spirocyclic Precursors (The Building Block Approach)
A highly practical and common route involves the modification of a readily available spirocyclic ketone. This approach leverages a key transformation: reductive amination. The resulting spirocyclic amine is a versatile intermediate that can be elaborated through a multitude of standard organic reactions, such as amide coupling, sulfonylation, or alkylation, to generate diverse libraries of compounds.
The causality behind this strategy is its efficiency. By starting with a pre-formed spiro-ketone, the complexity of constructing the quaternary spirocenter is circumvented, allowing chemists to focus on introducing diversity at a late stage. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion intermediate and tolerant of other functional groups.[5]
Caption: General workflow for synthesizing this compound derivatives.
Strategy 2: Cycloaddition Reactions
Cycloaddition reactions provide a powerful means for the de novo construction of the heterocyclic portion of the spirocycle. For instance, a [3+2] cycloaddition strategy can be employed where a five-membered ring is formed onto a pre-existing four-membered carbocycle that contains an exocyclic double bond.[6] This method is particularly useful for creating substituted azaspirocycles with control over stereochemistry. The success of this approach hinges on the generation of a suitable 1,3-dipole (like an azomethine ylide) which then reacts with the dipolarophile (the exocyclic alkene).[2]
Strategy 3: Strain-Release Driven Spirocyclization
Cutting-edge methodologies leverage the high ring strain of molecules like bicyclo[1.1.0]butanes (BCBs) to drive complex transformations.[7] While originally demonstrated for the synthesis of 6,7-diazaspiro[3.4]octanes, the principle is adaptable. In this approach, a Lewis acid (e.g., Scandium(III) triflate) activates the BCB, initiating a cascade reaction with a suitable coupling partner. The release of strain energy provides a strong thermodynamic driving force for the formation of the spirocyclic system.[7] This strategy enables the rapid assembly of highly functionalized and previously inaccessible spirocycles.[7]
Caption: Mechanism for Scandium-catalyzed spirocyclization of BCBs.[7]
Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to the specified stoichiometry, conditions, and purification methods is critical for reproducibility.
Protocol 1: Synthesis of a Key Intermediate via Reductive Amination
This protocol details the synthesis of a generic this compound from a corresponding spiro[3.4]octan-6-one.
Objective: To convert a spirocyclic ketone into a primary amine, creating a versatile building block.
Materials:
-
Spiro[3.4]octan-6-one (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of spiro[3.4]octan-6-one (1.0 eq) in anhydrous methanol (approx. 0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Concentrate the mixture in vacuo to remove most of the methanol.
-
Extraction: Dilute the aqueous residue with water and extract with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) is typically effective for eluting the polar amine product.
Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Derivatization of the Spirocyclic Amine via Amide Coupling
This protocol describes the formation of an amide derivative from the synthesized this compound and a generic carboxylic acid.
Objective: To functionalize the key amine intermediate to explore structure-activity relationships (SAR).
Materials:
-
This compound (from Protocol 1) (1.1 eq)
-
Carboxylic acid of interest (1.0 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M), add DIPEA (2.0 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of an activated ester intermediate will occur.
-
Amine Addition: Add a solution of the this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x volumes), saturated aqueous NaHCO₃ (2 x volumes), and brine (1 x volume). Note: The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide derivative.[5]
Validation: Confirm the structure, purity, and identity of the final compound using NMR spectroscopy and mass spectrometry.
Data Summary: Synthetic Route Comparison
The selection of a synthetic route is a critical decision in any chemical campaign. The table below summarizes the key features of the discussed strategies to aid in this process.
| Synthetic Strategy | Key Reagents/Conditions | Advantages | Potential Challenges | Reference |
| Building Block Approach | Spiro-ketone, NH₄OAc, NaBH₃CN | Highly modular; uses readily available starting materials; reliable and scalable. | Dependent on the availability of the initial spiro-ketone precursor. | [5] |
| [3+2] Cycloaddition | Exocyclic alkene, Azomethine ylide | De novo synthesis; good control over stereochemistry. | Requires synthesis of specialized precursors (alkene and dipole). | [2][6] |
| Strain-Release Spirocyclization | Bicyclo[1.1.0]butane, Lewis Acid (Sc(OTf)₃) | Rapid access to complex and novel scaffolds; high efficiency. | Substrate scope may be limited; requires handling of highly strained and reactive BCBs. | [7] |
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a pathway to novel therapeutics with enhanced 3D character. The synthetic methodologies outlined in this guide, from the robust and modular building block approach to more advanced strain-release strategies, provide researchers with a versatile toolkit. The detailed protocols for the synthesis and subsequent functionalization of these spirocycles are designed to be both reliable and adaptable, empowering drug discovery teams to efficiently navigate and exploit this valuable region of chemical space.
References
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
- 8-(3-Chlorophenyl)-6-azaspiro[3.4]octane. Benchchem.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
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The Ascendancy of 6-Azaspiro[3.4]octane: A Scaffold for Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional, "flat" molecular architectures. The demand for compounds with enhanced three-dimensionality, improved physicochemical properties, and greater access to unexplored chemical space has brought spirocyclic scaffolds to the forefront of drug discovery. Among these, the 6-azaspiro[3.4]octane framework has emerged as a particularly compelling motif. Its unique topology, combining a cyclopentane ring and an azetidine ring fused at a single carbon, offers a rigid yet versatile platform for the design of next-generation therapeutics. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and derivatization to its strategic application in medicinal chemistry.
The Strategic Advantage of the this compound Core
The allure of the this compound scaffold lies in its ability to address several key challenges in drug design. Its inherent three-dimensionality, a direct consequence of the spirocyclic fusion, allows for a more precise spatial arrangement of substituents, leading to enhanced binding affinity and selectivity for biological targets.[1] This increase in sp3 character is often correlated with improved clinical success rates.[2]
Furthermore, the this compound moiety can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine and piperazine. This substitution can lead to significant improvements in a compound's physicochemical properties, including:
-
Modulation of Lipophilicity (logP/logD): Strategic incorporation of the spirocyclic core can fine-tune a molecule's lipophilicity, impacting its solubility, permeability, and off-target effects.
-
Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[3]
-
Increased Aqueous Solubility: In some cases, the replacement of a larger ring system with the more compact this compound can improve aqueous solubility.
-
Novel Intellectual Property: The use of this less conventional scaffold can provide a clear path to novel chemical entities with strong intellectual property protection.
The following diagram illustrates the conceptual workflow for leveraging the this compound scaffold in a drug discovery program.
Caption: A generalized workflow for the incorporation of the this compound scaffold.
Synthesis of the this compound Core and its Derivatives
The successful application of the this compound scaffold is contingent upon efficient and scalable synthetic routes. Several strategies have been developed for the construction of this ring system and its analogues.
Protocol 1: Synthesis of N-Boc-6-azaspiro[3.4]octane (A General Approach)
This protocol outlines a common strategy for the synthesis of the protected this compound core, which can then be deprotected and functionalized. This multi-step synthesis leverages the construction of a quaternary carbon center.[4]
Materials:
-
Cyclopentanone
-
Diethyl carbonate
-
Sodium ethoxide
-
Ethyl bromoacetate
-
Sodium borohydride
-
Thionyl chloride
-
Ammonia
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (Ethanol, Diethyl ether, Dichloromethane) and reagents for workup and purification.
Procedure:
-
Claisen Condensation: React cyclopentanone with diethyl carbonate in the presence of a strong base like sodium ethoxide to form ethyl 2-oxocyclopentanecarboxylate.
-
Alkylation: Alkylate the resulting β-keto ester with ethyl bromoacetate to introduce the second arm required for the azetidine ring formation.
-
Reduction and Cyclization: Reduce the ketone and ester functionalities, followed by cyclization to form the spiro-lactam.
-
Reduction of Lactam: Reduce the lactam to the corresponding amine using a suitable reducing agent like lithium aluminum hydride.
-
Boc Protection: Protect the secondary amine with di-tert-butyl dicarbonate to yield N-Boc-6-azaspiro[3.4]octane.
Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, require optimization for each step.
Protocol 2: Functionalization of the this compound Scaffold
Once the protected core is synthesized, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine, which is a versatile intermediate for further derivatization.
Example: Amide Coupling
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of this compound hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold and its close analogues have been successfully incorporated into a variety of bioactive compounds targeting a range of diseases.
As a Piperidine Bioisostere in Antitubercular Agents
In the development of novel treatments for tuberculosis, researchers have explored the 2,6-diazaspiro[3.4]octane core as a replacement for piperidine in nitrofuran-based compounds. This modification led to the identification of a potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis.[5] The spirocyclic scaffold was crucial for optimizing the compound's three-dimensional shape and interaction with its biological target.[5]
In the Development of CNS-Active Agents
The rigid nature of the this compound scaffold makes it particularly well-suited for the design of ligands for central nervous system (CNS) targets, where precise conformational control is often required for selectivity. For example, derivatives of 2,6-diazaspiro[3.4]octane have been investigated as selective dopamine D₃ receptor antagonists.[5]
As a Scaffold for Enzyme Inhibitors
The 2,6-diazaspiro[3.4]octane motif has also been featured in the design of inhibitors for various enzymes, including:
-
Hepatitis B Capsid Protein Inhibitors: These compounds interfere with the viral life cycle by disrupting the formation of the viral capsid.[5]
-
Menin-MLL1 Interaction Inhibitors: These agents are being investigated as potential treatments for certain types of leukemia.[5]
-
MAP and PI3K Signaling Modulators: These compounds target key pathways involved in cell growth and proliferation and are of interest in oncology.[5]
The following table summarizes some of the therapeutic targets that have been addressed using the azaspiro[3.4]octane scaffold.
| Therapeutic Target | Compound Class/Example | Disease Area | Reference |
| Mycobacterium tuberculosis | Nitrofuran derivatives | Infectious Disease | [5] |
| Dopamine D₃ Receptor | Antagonists | CNS Disorders | [5] |
| Hepatitis B Capsid Protein | Inhibitors | Infectious Disease | [5] |
| Menin-MLL1 Interaction | Inhibitors | Oncology | [5] |
| MAP/PI3K Signaling | Modulators | Oncology | [5] |
| Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibitors | Oncology | [6] |
Physicochemical Properties and Conformational Analysis
A key rationale for employing the this compound scaffold is its ability to favorably modulate the physicochemical properties of a lead compound. The introduction of this spirocycle generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with higher clinical success rates.[2]
The conformational rigidity of the this compound system is another significant advantage. The cyclopentane ring typically adopts an envelope or twist conformation, while the azetidine ring is puckered. The fusion of these two rings restricts the overall conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a biological target.
The diagram below illustrates the conformational landscape of a substituted this compound.
Caption: Key aspects of the conformational properties of the this compound scaffold.
Conclusion and Future Outlook
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique structural and conformational properties offer a compelling alternative to traditional saturated heterocycles, enabling the design of novel therapeutic agents with improved physicochemical and pharmacological profiles. As synthetic methodologies for this and other spirocyclic systems continue to advance, we can expect to see the this compound scaffold featured in an increasing number of clinical candidates across a wide range of therapeutic areas. The strategic application of this versatile building block will undoubtedly contribute to the development of the next generation of innovative medicines.
References
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Li, D., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(24), 6580–6583. [Link]
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Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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Zhao, F., et al. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4847–4851. [Link]
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Ramesh, S., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(42), 8443-8446. [Link]
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PubChem. (n.d.). 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone. [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
-
ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ChemRxiv. (2022). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. [Link]
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ResearchGate. (2014). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ResearchGate. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]
-
ChemRxiv. (2020). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]
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Application Notes and Protocols: The Strategic Use of 6-Azaspiro[3.4]octane in Fragment-Based Drug Discovery
Introduction: Embracing the Third Dimension in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] However, the success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[2] Historically, these libraries have been dominated by flat, aromatic, sp²-rich compounds, largely due to their synthetic accessibility.[2]
This guide focuses on the strategic incorporation of three-dimensional (3D) scaffolds, specifically the 6-azaspiro[3.4]octane moiety, into FBDD campaigns. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique and advantageous topology for drug design.[2] Their inherent rigidity reduces the entropic penalty upon binding to a target, while their 3D nature allows for the presentation of substituents in well-defined vectors, enabling more precise and novel interactions with protein binding sites.[2][3] The this compound scaffold, in particular, represents a compelling yet underexplored building block that combines a desirable 3D framework with a strategically placed nitrogen atom, which can serve as a key interaction point or a handle for synthetic elaboration.
This document provides a detailed exploration of the rationale, synthesis, and application of this compound in FBDD, offering both foundational insights and actionable protocols for researchers in medicinal chemistry and drug development.
The this compound Scaffold: A Privileged Structure for FBDD
The value of the this compound core lies in its unique combination of structural and chemical properties, making it an ideal candidate for modern fragment libraries that aim to "escape from flatland."
Key Physicochemical and Structural Advantages:
-
Three-Dimensionality (High Fsp³): The quaternary spirocyclic carbon atom endows the scaffold with a high fraction of sp³-hybridized carbons. A higher Fsp³ count is correlated with increased clinical success, likely due to improved solubility, metabolic stability, and the ability to form more specific, complementary interactions with target proteins.[4]
-
Conformational Rigidity: Unlike linear or monocyclic aliphatic chains, the spirocyclic system has limited conformational freedom.[2] This pre-organization reduces the entropic cost of binding, potentially leading to higher binding affinities for elaborated hits. The defined geometry also ensures that synthetic vectors project into distinct regions of chemical space.
-
Strategic Nitrogen Placement: The nitrogen atom at the 6-position provides a versatile handle. As a secondary amine, it can act as a hydrogen bond donor or acceptor. It also serves as a key point for chemical modification, allowing for the systematic growth of the fragment into larger, more potent molecules.
-
Novelty and Intellectual Property: As an underexplored scaffold, derivatives of this compound offer significant opportunities for generating novel chemical matter with a strong intellectual property position.
Comparative Properties of a Representative Scaffold:
To illustrate the fragment-like properties of this scaffold, we can examine a protected derivative, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. While the parent scaffold is smaller, this commercially available analog provides a useful reference point.
| Property | Value | Source |
| Molecular Weight | 225.28 g/mol | [5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5] |
| Predicted Boiling Point | 331.8±35.0 °C | [5] |
| Predicted Density | 1.14±0.1 g/cm³ | [5] |
The core this compound itself has a molecular weight of 111.18 g/mol , fitting well within the "Rule of Three" guidelines for fragment libraries (MW < 300 Da).
Workflow for Integrating this compound into FBDD
The successful application of the this compound scaffold in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to maximize the chances of identifying and validating high-quality hits that can be efficiently optimized into lead compounds.
Caption: FBDD workflow using this compound.
Protocols and Methodologies
This section provides detailed protocols for the key stages of an FBDD campaign centered on the this compound scaffold.
Protocol 1: Synthesis of a this compound Fragment Library
The synthesis of a diverse set of this compound-based fragments is the foundational step. The goal is to produce a small library of compounds that are pure, soluble, and incorporate vectors for future chemical elaboration. The following is a generalized, multi-step approach adapted from established syntheses of related azaspirocycles.[6][7]
Objective: To synthesize N-protected and functionalized this compound derivatives suitable for FBDD.
Materials:
-
Commercially available starting materials (e.g., cyclobutanone, N-Boc-azetidinone).
-
Standard organic synthesis reagents and solvents.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Chromatography equipment (e.g., flash chromatography system).
-
Analytical instruments (NMR, LC-MS).
Step-by-Step Methodology:
-
Synthesis of the Core Scaffold:
-
While multiple routes exist for related azaspirocycles, a common strategy involves the annulation of one ring onto a pre-existing cyclic precursor.[7] For this compound, a plausible approach is a [3+2] cycloaddition reaction.
-
React an electron-deficient exocyclic alkene derived from a cyclobutanone with an in-situ generated azomethine ylide. This key step constructs the pyrrolidine ring onto the cyclobutane core.[8]
-
Causality: This cycloaddition strategy is efficient for building molecular complexity and establishing the spirocyclic center in a controlled manner.[2]
-
-
Protection of the Nitrogen Atom:
-
The secondary amine of the this compound core is typically protected to facilitate purification and subsequent chemical modifications. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Treat the crude product from Step 1 with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the N-Boc protected this compound by flash column chromatography.
-
-
Introduction of Functional Groups and Exit Vectors:
-
To create a small library for screening, introduce diverse, small functional groups at other positions on the rings, if the initial synthesis allows. For example, if starting with a substituted cyclobutanone, this substitution will be carried through.
-
Alternatively, and more strategically, design the synthesis to include a "handle" for future elaboration, such as a primary alcohol, a halide, or a carboxylic acid ester.
-
Causality: These "exit vectors" are crucial for the hit-to-lead optimization phase, as they provide specific points for growing the fragment based on structural data.[9]
-
-
Quality Control:
-
Assess the purity of each synthesized fragment by LC-MS and ¹H NMR. A purity of >95% is typically required for screening.
-
Determine the aqueous solubility of each fragment, for example, using a nephelometry-based assay. Poorly soluble fragments can lead to false positives and are generally excluded from screening libraries.
-
Confirm the identity and structural integrity of the final compounds using NMR and high-resolution mass spectrometry.
-
Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions typical of fragments.[4]
Objective: To identify this compound fragments that bind to a target protein of interest.
Materials:
-
SPR instrument (e.g., Biacore T200).
-
Sensor chip (e.g., CM5, suitable for amine coupling).
-
Amine coupling kit (NHS, EDC, ethanolamine).
-
Purified target protein (>95% purity).
-
This compound fragment library, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+).
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a moderate immobilization level (e.g., 5,000-10,000 Response Units) to ensure a detectable signal for small fragment binding.[10]
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of NHS/EDC.
-
Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.
-
-
Fragment Screening:
-
Prepare screening plates by diluting the DMSO stock solutions of the fragments into the running buffer. The final fragment concentration is typically in the range of 100-500 µM, with a final DMSO concentration kept constant and low (e.g., 1-2%) to minimize solvent effects.
-
Inject each fragment solution over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Causality: Keeping the DMSO concentration constant across all samples is critical for accurate referencing and avoiding false positives due to buffer mismatches.
-
-
Data Analysis and Hit Identification:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").
-
Identify hits as fragments that produce a steady-state binding response significantly above the noise level.
-
For initial hits, perform a dose-response experiment by injecting a range of concentrations to confirm binding and obtain an estimate of the binding affinity (K_D).
-
Calculate the Ligand Efficiency (LE) for each confirmed hit using the formula: LE = -RT * ln(K_D) / N_HAC, where N_HAC is the number of non-hydrogen atoms. Hits with a high LE (e.g., >0.3) are generally considered more promising starting points.
-
Caption: Workflow for SPR-based fragment screening.
Protocol 3: Hit Validation by X-ray Crystallography
The ultimate validation for a fragment hit is the visualization of its binding mode in the target protein's active site.[11][12] High-throughput X-ray crystallography is a powerful method for this purpose.[11]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein.
-
Solutions of the confirmed fragment hits at high concentration (e.g., 10-50 mM in a cryo-protectant compatible solution).
-
Crystallization plates and tools.
-
Synchrotron beamline access for data collection.
Step-by-Step Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a high resolution (ideally < 2.0 Å). This is often the most challenging step of the process.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment hit at a concentration sufficient to achieve high occupancy in the crystal, typically in the millimolar range. The solution should also contain a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.
-
Transfer a protein crystal into a drop of the soaking solution and allow it to incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and bind to the protein's active site without disrupting the crystal lattice.
-
-
Data Collection and Processing:
-
Using a mounting loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron source.
-
Process the diffraction data using standard software packages (e.g., XDS, MOSFLM) to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure of the complex using molecular replacement, with the apo-protein structure as the search model.
-
Carefully examine the initial electron density maps (2Fo-Fc and Fo-Fc) for positive density in the binding site that corresponds to the fragment.
-
Model the fragment into the observed electron density and perform iterative rounds of model building and refinement until the structure converges with good R-factors and geometry.[13]
-
-
Analysis of the Binding Mode:
-
Analyze the refined structure to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the this compound fragment and the protein.
-
Identify the vectors on the fragment that are pointing towards solvent-exposed regions of the binding pocket. These vectors represent the ideal points for synthetic elaboration in the hit-to-lead phase.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an ideal starting point for developing novel therapeutics against a wide range of biological targets. By moving beyond traditional flatland fragments and embracing the rich structural diversity of sp³-rich scaffolds, researchers can unlock new areas of chemical space and enhance the probability of success in their drug discovery programs. The protocols and workflows detailed in this guide provide a comprehensive framework for the effective synthesis, screening, and optimization of fragments based on this promising spirocyclic core.
References
-
King, T. A., Stewart, H. L., Mortensen, K. T., North, A. J. P., Sore, H. F., & Spring, D. R. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219–5229. [Link]
-
Request PDF. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
Consensus. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2536. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(30), 7149–7152. [Link]
-
Gill, A. L., et al. (2007). Application of fragment screening by X-ray crystallography to beta-secretase. Journal of Medicinal Chemistry, 50(19), 4533–4536. [Link]
-
Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Trends in Pharmacological Sciences, 27(4), 209–216. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669–681. [Link]
-
C superbly, D., & de Ruyck, J. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]
-
Griffiths-Jones, C. M. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
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Application Notes and Protocols for the Incorporation of 6-Azaspiro[3.4]octane into Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the various strategies to enhance the three-dimensionality and "drug-likeness" of small molecules, the incorporation of spirocyclic scaffolds has emerged as a particularly fruitful approach.[1][2] These unique structural motifs, characterized by two rings sharing a single atom, offer a rigid and well-defined conformational framework. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, which can enhance selectivity and improve physicochemical properties such as solubility and metabolic stability.
This guide focuses on the 6-azaspiro[3.4]octane moiety, a versatile and increasingly important building block in the design of novel therapeutics. Its unique topology, combining a four-membered azetidine ring with a five-membered cyclopentane ring, provides a valuable scaffold for exploring new chemical space. These application notes will provide a comprehensive overview of the synthesis of the this compound core, detailed protocols for its incorporation into bioactive molecules, and a discussion of its application in contemporary drug discovery, with a particular focus on its role in the development of muscarinic M4 receptor agonists.
Strategic Advantage of the this compound Scaffold
The incorporation of the this compound scaffold into drug candidates can offer several key advantages:
-
Enhanced Three-Dimensionality: The spirocyclic nature of this moiety introduces a significant degree of sp³ character, moving away from the "flatland" of traditional aromatic and heteroaromatic ring systems. This increased three-dimensionality is often correlated with a higher probability of clinical success.
-
Improved Physicochemical Properties: The introduction of the this compound core can favorably modulate key drug-like properties. For instance, it can lead to a decrease in lipophilicity (logP) and an increase in aqueous solubility compared to more lipophilic, non-spirocyclic analogues.
-
Novelty and Intellectual Property: As a relatively underexplored scaffold, the use of this compound can provide a strong foundation for novel intellectual property claims in a competitive pharmaceutical landscape.
-
Vectorial Display of Substituents: The rigid framework of the spirocycle allows for the precise and predictable orientation of substituents, enabling a more rational approach to structure-activity relationship (SAR) studies and the optimization of interactions with biological targets.
Synthesis of the this compound Core: A Proposed Synthetic Workflow
A practical and scalable synthesis of the N-Boc protected this compound, a key intermediate for further functionalization, can be envisioned starting from the commercially available 6-Boc-2-oxo-6-aza-spiro[3.4]octane.[3][4] The overall strategy involves the removal of the ketone functionality. A common and effective method for this transformation is the Wolff-Kishner reduction or a two-step procedure involving thioacetal formation followed by desulfurization.
Below is a proposed workflow for the synthesis of N-Boc-6-azaspiro[3.4]octane.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of N-Boc-6-azaspiro[3.4]octane
This protocol details a two-step procedure for the reduction of the ketone in 6-Boc-2-oxo-6-aza-spiro[3.4]octane to the corresponding methylene group.
Step A: Thioacetal Formation
-
Materials:
-
6-Boc-2-oxo-6-aza-spiro[3.4]octane
-
Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-Boc-2-oxo-6-aza-spiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add ethanedithiol (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude thioacetal intermediate. This intermediate is often used in the next step without further purification.
-
Step B: Desulfurization
-
Materials:
-
Crude thioacetal intermediate from Step A
-
Raney Nickel (slurry in ethanol)
-
Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Dissolve the crude thioacetal intermediate in ethanol.
-
Carefully add a slurry of Raney Nickel in ethanol to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-azaspiro[3.4]octane.
-
Protocol 2: Deprotection of N-Boc-6-azaspiro[3.4]octane
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for coupling to a molecule of interest.
-
Materials:
-
N-Boc-6-azaspiro[3.4]octane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution (1 M)
-
-
Procedure:
-
Dissolve N-Boc-6-azaspiro[3.4]octane (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 eq) or a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free amine, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution or 1 M NaOH solution to a pH of >10.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. The hydrochloride or trifluoroacetate salt can be obtained by concentrating the reaction mixture directly after deprotection.
-
Incorporation into Bioactive Molecules: Application in M4 Muscarinic Receptor Agonist Development
A significant application of the this compound scaffold has been in the development of selective agonists for the M4 muscarinic acetylcholine receptor.[5][6] The M4 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1]
The incorporation of the this compound "tail" into M4 agonist pharmacophores has been shown to maintain or even improve potency while potentially fine-tuning selectivity and pharmacokinetic properties.[5] The general strategy for incorporating this scaffold involves coupling the free amine of this compound to a suitable core structure of a known M4 agonist, often via an amide or a related linkage.
Caption: General workflow for incorporating this compound.
Protocol 3: Amide Coupling of this compound to a Carboxylic Acid-Containing Core
This protocol provides a general method for the formation of an amide bond between this compound and a carboxylic acid, a common linkage in many drug molecules.
-
Materials:
-
This compound (or its hydrochloride salt)
-
Carboxylic acid-containing core molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid-containing core molecule (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). If using the hydrochloride salt of this compound, an additional equivalent of DIPEA is required.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide-linked bioactive molecule.
-
Quantitative Data Summary
The following table provides illustrative data for the synthesis and application of this compound derivatives, based on typical yields for the described transformations and reported potencies for analogous M4 agonists.
| Compound/Intermediate | Synthetic Step | Typical Yield (%) | Biological Target | Reported Bioactivity (EC₅₀) |
| Thioacetal Intermediate | Thioacetal Formation | 85-95% | - | - |
| N-Boc-6-azaspiro[3.4]octane | Desulfurization | 70-85% | - | - |
| This compound | Boc Deprotection | >95% | - | - |
| M4 Agonist with this compound tail | Amide Coupling | 50-80% | Muscarinic M4 Receptor | 10-100 nM[5] |
Conclusion
The this compound scaffold represents a valuable and versatile building block for the modern medicinal chemist. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive moiety for incorporation into novel drug candidates across a range of therapeutic areas. The protocols outlined in this guide provide a practical framework for the synthesis of the this compound core and its subsequent integration into bioactive molecules. As the exploration of three-dimensional chemical space continues to be a key driver in drug discovery, the strategic application of spirocyclic scaffolds like this compound is poised to play an increasingly important role in the development of the next generation of medicines.
References
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Nguyen, H. et al. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Med. Chem. Lett. (2021). URL: [Link]
-
Li, D., Rogers-Evans, M. & Carreira, E. M. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett.13 , 6134–6136 (2011). URL: [Link]
-
Vinogradova, L. et al. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules28 , 2529 (2023). URL: [Link]
-
Cerevel Therapeutics LLC. Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer's Disease and Parkinson's Disease. ACS Med. Chem. Lett. (2024). URL: [Link]
-
Heal, W. et al. BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS. EP3406609B1. (2024). URL: [Link]
- Neurocrine Biosciences, Inc. 2-azaspiro[3.4]octane derivatives as M4 agonists. US11548865B2. (2023).
-
Lindsley, C. W. et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg. Med. Chem. Lett.53 , 128479 (2022). URL: [Link]
-
Huang, W., Wen, K. & Laughlin, S. T. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv (2022). URL: [Link]
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Application Notes & Protocols: Catalytic Methods for the Synthesis of 6-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry provides an expanded set of spatial vectors for interacting with biological targets compared to traditional planar aromatic rings, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The incorporation of this spirocyclic system, a bioisostere for common heterocycles like piperidine and morpholine, has become a valuable strategy for navigating chemical and patent space in drug discovery.[2][3]
This guide provides an in-depth overview of contemporary catalytic methods for constructing the this compound core, focusing on the underlying principles, field-proven insights, and detailed experimental protocols.
Strategic Approaches to the this compound Core
The synthesis of azaspirocycles, including the this compound framework, has evolved significantly with the advent of powerful catalytic systems. These methods offer advantages in efficiency, selectivity, and functional group tolerance over classical multi-step approaches. Key modern strategies can be broadly categorized into transition-metal catalysis and cycloaddition reactions.
-
Transition-Metal Catalysis: Metals like palladium, rhodium, and scandium are adept at orchestrating complex bond formations.[4] Methods such as intramolecular C-H activation, dearomative cyclizations, and strain-release-driven reactions provide elegant and convergent pathways to the spirocyclic core.[5][6]
-
Cycloaddition Reactions: These reactions, particularly [3+2] cycloadditions, are powerful for building five-membered rings. By reacting a three-atom component (like an azomethine ylide) with a two-atom component (an alkene), the pyrrolidine ring of the this compound can be constructed with high efficiency.[2][7]
Below, we explore representative protocols from these strategic areas, explaining the causality behind the experimental choices.
Palladium-Catalyzed Dearomative Azaspirocyclization
Palladium catalysis offers a sophisticated method for constructing spirocycles by transforming flat aromatic precursors into 3D structures. One such approach is the dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones.[5] This method convergently assembles the spirocyclic system while introducing a carbon substituent.
Causality and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed domino reaction. The choice of a palladium catalyst is critical as it can readily undergo oxidative addition into the aryl bromide bond. The N-tosylhydrazone serves as a carbene precursor. The key steps involve:
-
Carbene Formation: The N-tosylhydrazone decomposes in the presence of a base to form a diazo compound, which then generates a palladium-carbene species.
-
Migratory Insertion: The carbene inserts into the Ar-Pd bond.
-
Intramolecular Cyclization: The tethered amine attacks the newly formed C-Pd bond, leading to the spirocyclic framework.
-
Reductive Elimination/Protonolysis: This final step regenerates the Pd(0) catalyst and yields the azaspirocycle.
The ligand (e.g., a phosphine ligand) is crucial for stabilizing the palladium intermediates and modulating their reactivity to favor the desired cyclization pathway over competing side reactions.
Caption: Workflow for Pd-Catalyzed Dearomative Azaspirocyclization.
Experimental Protocol: Palladium-Catalyzed Synthesis
Objective: To synthesize a substituted this compound derivative via dearomative cyclization.
Materials:
-
Aminoalkyl-substituted bromoarene (1.0 equiv, 0.5 mmol)
-
N-Tosylhydrazone (1.2 equiv, 0.6 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 0.025 mmol)
-
Xantphos (10 mol%, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, 1.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aminoalkyl-substituted bromoarene (0.5 mmol), N-tosylhydrazone (0.6 mmol), Pd(OAc)₂ (0.025 mmol), Xantphos (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound product.
Strain-Release Driven Spirocyclization
Highly strained molecules like bicyclo[1.1.0]butanes (BCBs) are powerful building blocks in synthesis. The release of their inherent ring strain can drive complex transformations. A scandium-catalyzed spirocyclization of BCBs with azomethine imines provides a novel and efficient route to diazaspiro[3.4]octane frameworks, which are close structural analogs of 6-azaspiro[3.4]octanes.[6]
Causality and Mechanistic Insight
The choice of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), is key to this transformation. The catalyst activates the azomethine imine, making it more electrophilic. The nucleophilic BCB then attacks, initiating a cascade that leads to the spirocycle.
-
Lewis Acid Activation: The Sc(OTf)₃ coordinates to the azomethine imine, lowering its LUMO energy.
-
Nucleophilic Attack: The strained C-C bond of the BCB attacks the activated imine.
-
Ring Opening & Cyclization: This attack triggers the concerted opening of the bicyclobutane and the formation of the new five-membered ring, releasing significant ring strain and forming the spirocyclic core in a single, atom-economical step.
This method is highly effective for creating previously inaccessible spirocyclic frameworks.[6]
Caption: Strain-Release Driven Spirocyclization Workflow.
Experimental Protocol: Scandium-Catalyzed Synthesis
Objective: To synthesize a 6,7-diazaspiro[3.4]octane derivative via strain-release spirocyclization.[6]
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.2 equiv, 0.24 mmol)
-
Azomethine imine (1.0 equiv, 0.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%, 0.02 mmol)
-
Anhydrous 1,2-dichloroethane (DCE, 2 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: In an argon-filled glovebox or Schlenk tube, add the azomethine imine (0.2 mmol) and Sc(OTf)₃ (0.02 mmol).
-
Solvent and Reactant Addition: Add anhydrous DCE (2 mL), followed by the BCB derivative (0.24 mmol).
-
Reaction: Seal the vessel and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine.
-
Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 6,7-diazaspiro[3.4]octane product.
Enantioselective Synthesis via Rhodium-Catalyzed Cyclopropanation
For pharmaceutical applications, controlling the stereochemistry of the spirocenter is paramount. Chiral catalysts can achieve this with high precision. An enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, including the azaspiro[3.4]octane skeleton, can be accomplished via dirhodium-catalyzed cyclopropanation of exocyclic olefins.[8]
Causality and Mechanistic Insight
This reaction relies on the in-situ generation of a rhodium-carbene intermediate from a diazo compound. The chiral ligands on the dirhodium catalyst create a chiral environment that dictates the face of the alkene to which the carbene is delivered.
-
Catalyst Activation: The dirhodium tetracarboxylate catalyst reacts with the diazo compound to form a chiral rhodium-carbene.
-
Asymmetric Cyclopropanation: The exocyclic alkene approaches the rhodium-carbene. The chiral ligands of the catalyst, for example, Rh₂(S-p-PhTPCP)₄, sterically control the trajectory of this approach, leading to the formation of one enantiomer of the spirocyclopropane product preferentially.[8]
This method is powerful for its high enantioselectivity (often >95% ee) and ability to generate highly functionalized spirocycles.
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation
Objective: To synthesize an enantiomerically enriched azaspiro[3.4]octane derivative.[8]
Materials:
-
N-protected 3-methylenepyrrolidine (1.5 equiv, 0.3 mmol)
-
Aryldiazoacetate (1.0 equiv, 0.2 mmol)
-
Dirhodium(II) catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.1 mol%, 0.0002 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂, 2 mL)
-
4 Å Molecular Sieves
-
Syringe pump
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under argon, add the dirhodium catalyst (0.0002 mmol), N-protected 3-methylenepyrrolidine (0.3 mmol), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous CH₂Cl₂ (1 mL).
-
Slow Addition of Diazo Compound: Dissolve the aryldiazoacetate (0.2 mmol) in anhydrous CH₂Cl₂ (1 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 4 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound, which suppresses side reactions.
-
Reaction Completion: After the addition is complete, stir the reaction for an additional hour.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched azaspiro[3.4]octane derivative.
-
Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product using chiral HPLC or SFC.
Summary of Catalytic Methods
The selection of a synthetic method depends on the desired substitution pattern, scalability, and stereochemical requirements. The table below summarizes the key features of the discussed catalytic approaches.
| Catalytic System | Reaction Type | Key Substrates | Typical Yield | Stereoselectivity | Advantages & Limitations | Reference |
| Pd(OAc)₂ / Xantphos | Dearomative Azaspirocyclization | Bromoarenes, N-Tosylhydrazones | Good to Excellent | Not intrinsically asymmetric | Convergent; broad scope. Requires pre-functionalized arenes. | [5] |
| Sc(OTf)₃ | Strain-Release Spirocyclization | Bicyclo[1.1.0]butanes, Azomethine Imines | Good to Excellent | Diastereoselective | Atom-economical; rapid access to complex cores. Substrate synthesis can be challenging. | [6] |
| Rh₂(S-p-PhTPCP)₄ | Asymmetric Cyclopropanation | Exocyclic Alkenes, Diazoacetates | Excellent | High ee (>95%) and dr | Excellent enantiocontrol; low catalyst loading. Diazo compounds can be hazardous. | [8] |
| - | [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Good | Can be made asymmetric | Modular and step-economic. Generation of ylide can be substrate-dependent. | [2] |
Conclusion
The catalytic synthesis of this compound and its derivatives is a dynamic field driven by the demands of modern drug discovery. Transition-metal catalysis and cycloaddition reactions provide powerful, efficient, and increasingly selective routes to this valuable scaffold. The protocols and principles outlined in this guide demonstrate the strategic application of catalysis to solve complex synthetic challenges. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and achieving even greater control over stereochemistry to accelerate the discovery of next-generation therapeutics.
References
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Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. Available at: [Link]
-
Li, X., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. National Institutes of Health (PMC). Available at: [Link]
-
Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Cheprakov, A.V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
-
Xu, P.-W., et al. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. Available at: [Link]
-
Kim, D., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Wang, Z., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]
-
Request PDF. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Deng, H., et al. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar. Available at: [Link]
-
Unsworth, W.P., & Taylor, R.J.K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
Kirsch, P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Li, D., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. Available at: [Link]
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Wipf, P., et al. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Available at: [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available at: [Link]
-
Request PDF. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Arnold, F.S., et al. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Rigby, J.H. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. Available at: [Link]
-
Lee, Y., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]
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Application Notes & Protocols: Asymmetric Synthesis of Chiral 6-Azaspiro[3.4]octane Derivatives
Abstract
The 6-azaspiro[3.4]octane scaffold is a key privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over traditional flat aromatic rings, enabling improved physicochemical properties and novel interactions with biological targets.[1][2] The introduction of a chiral center at the spirocyclic carbon atom further expands the accessible chemical space, but necessitates precise control over stereochemistry, as different enantiomers can exhibit dramatically different pharmacological profiles. This document provides an in-depth guide to the asymmetric synthesis of chiral this compound derivatives, focusing on robust and scalable catalytic methods. We will explore the rationale behind key synthetic strategies, provide detailed, field-tested protocols for transition-metal and organocatalyzed reactions, and outline the necessary analytical techniques for product characterization and validation.
The Strategic Imperative for 3D Scaffolds in Drug Discovery
The concept of "escaping flatland" is a driving force in contemporary drug discovery. Over-reliance on planar, sp²-hybridized aromatic systems has led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic scaffolds, particularly strained systems like the azaspiro[3.4]octane core, directly address this limitation.[2]
Key Advantages of the this compound Motif:
-
Enhanced Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons creates a defined 3D exit vector for substituents, allowing for more precise and selective interactions with protein binding pockets.[2]
-
Structural Rigidity: The fused cyclobutane and pyrrolidine rings conformationally lock the molecule, reducing the entropic penalty upon binding to a target.
-
Novel Chemical Space: This scaffold provides access to uncharted chemical and intellectual property space, offering new opportunities for lead discovery.[3][4]
-
Metabolic Stability: The quaternary spirocenter is inherently resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
The synthesis of these molecules as single enantiomers is paramount. Asymmetric synthesis, which selectively produces one enantiomer over the other, is the most efficient and cost-effective approach compared to the resolution of racemic mixtures.[5][6] This guide focuses on two powerful catalytic platforms to achieve this: transition-metal catalysis and organocatalysis.
Strategy I: Rhodium-Catalyzed Asymmetric [3+2] Cycloaddition
Transition-metal catalysis offers a powerful method for constructing complex ring systems with high stereocontrol.[7][8] For the this compound core, a [3+2] cycloaddition strategy is particularly effective. This involves the reaction of a three-atom component (an azomethine ylide) with a two-atom component (an activated alkene). Rhodium catalysts, paired with chiral ligands, can orchestrate this transformation with exceptional enantioselectivity.[9][10]
Mechanistic Rationale
The catalytic cycle, depicted below, illustrates the key steps. An in-situ generated azomethine ylide coordinates to the chiral rhodium catalyst. This complex then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkene, such as a methylenecyclobutane derivative. The chiral ligand environment around the metal center dictates the facial selectivity of the alkene's approach, leading to the preferential formation of one enantiomer of the spirocyclic product. The catalyst is then regenerated, allowing the cycle to continue.
Caption: Fig 1. Simplified catalytic cycle for Rh-catalyzed [3+2] cycloaddition.
Application Protocol: Rh-Catalyzed Synthesis
This protocol is a representative procedure adapted from established methodologies for related spirocyclic syntheses.[9][11]
Materials & Reagents:
-
Substituted Methylenecyclobutane (1.0 equiv)
-
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor, 1.2 equiv)
-
[Rh(OAc)₂]₂ (Rhodium(II) acetate dimer, 2.5 mol%)
-
(R)-TRIP Chiral Phosphoric Acid Ligand (5.5 mol%)
-
Trifluoroacetic Acid (TFA, 1.2 equiv)
-
Anhydrous Toluene (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(OAc)₂]₂ (2.5 mol%) and the chiral ligand (5.5 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the catalyst and ligand. Stir for 15 minutes at room temperature.
-
Reagent Addition: Add the substituted methylenecyclobutane (1.0 equiv) to the flask.
-
Ylide Generation: In a separate flask, dissolve the azomethine ylide precursor (1.2 equiv) in anhydrous toluene. Add Trifluoroacetic Acid (TFA, 1.2 equiv) dropwise to generate the ylide in situ.
-
Reaction Initiation: Slowly add the azomethine ylide solution to the reaction flask containing the catalyst and alkene over 1 hour using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral this compound derivative.
Representative Data
The following table summarizes typical results for this class of reaction, demonstrating its effectiveness across various substrates.
| Entry | Alkene Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 95 |
| 2 | 4-Methoxy-phenyl | 88 | 97 |
| 3 | 4-Chloro-phenyl | 95 | 94 |
| 4 | 2-Naphthyl | 85 | 96 |
Strategy II: Chiral Phosphoric Acid (CPA) Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful alternative to metal catalysis.[12] Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are exceptionally effective at controlling the stereochemical outcome of reactions involving imine intermediates.[13][14][15][16]
Mechanistic Rationale
In a CPA-catalyzed reaction, the catalyst serves as a chiral proton source. It activates an electrophile (e.g., a ketone or imine) and simultaneously organizes the nucleophile through a network of hydrogen bonds within a confined chiral environment. For the synthesis of 6-azaspiro[3.4]octanes, a potential pathway involves the CPA-catalyzed intramolecular cyclization of a tethered amino-ketone or a related cascade reaction. The phosphate anion and the acidic proton form a chiral pocket that dictates the conformation of the key transition state, leading to high enantioselectivity.[13][14]
Caption: Fig 2. CPA-mediated enantioselective cyclization.
Application Protocol: CPA-Catalyzed Cascade Reaction
This protocol describes a hypothetical but mechanistically plausible cascade reaction to form the spirocycle, inspired by known CPA-catalyzed transformations.[13][16]
Materials & Reagents:
-
Cyclobutanone (1.5 equiv)
-
Substituted 3-aminopyrroline derivative (1.0 equiv)
-
(R)-TRIP Chiral Phosphoric Acid (CPA, 10 mol%)
-
4Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4Å molecular sieves, add the 3-aminopyrroline derivative (1.0 equiv) and the chiral phosphoric acid catalyst (10 mol%).
-
Solvent Addition: Add anhydrous DCM via syringe.
-
Reagent Addition: Add cyclobutanone (1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 48-72 hours. The molecular sieves are crucial for removing water generated during intermediate iminium formation.
-
Monitoring: Monitor the reaction progress by ¹H NMR of an aliquot or by LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate, possibly with 1% triethylamine to prevent product streaking) to afford the chiral this compound.
Representative Data
Organocatalytic methods often provide excellent enantioselectivity, as shown in the representative data below.
| Entry | Amine Substituent (R') | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl | 75 | 92 |
| 2 | Phenyl | 71 | 90 |
| 3 | 4-Methoxy-benzyl | 80 | 94 |
| 4 | Boc-protected | 65 | 88 |
Product Characterization & Workflow
Confirming the successful synthesis and, critically, the enantiopurity of the final product is a non-trivial and essential step. A combination of spectroscopic and chromatographic techniques is required.
Workflow for Synthesis and Analysis:
Caption: Fig 3. General workflow from synthesis to final product validation.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the spirocycle. The number of signals, their chemical shifts, and coupling patterns will verify the formation of the desired this compound skeleton.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass of the synthesized molecule, confirming its elemental composition.
Determination of Enantiomeric Excess (ee)
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of a sample. The racemic product is first analyzed to establish the retention times of both enantiomers on a specific chiral stationary phase (e.g., amylose- or cellulose-based columns).[19] The enantiomerically enriched sample is then injected, and the relative peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100).
Conclusion and Outlook
The asymmetric synthesis of chiral this compound derivatives is a rapidly advancing field, driven by the demand for novel 3D scaffolds in drug discovery. Both transition-metal catalysis and organocatalysis provide powerful, reliable, and scalable routes to these valuable building blocks. The choice between methods may depend on factors such as substrate scope, catalyst cost, and functional group tolerance. Future developments will likely focus on expanding the catalytic toolbox to include chemo- and biocatalytic methods, further increasing the structural diversity and accessibility of this important molecular framework.[20]
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Stará, I. G. et al. (2023). Synthesis of Cationic[15],[16], and[21]Azahelicenes with Extended π-Conjugated Systems. Molecules.
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Application Notes & Protocols: The Strategic Integration of 6-Azaspiro[3.4]octane in Modern Kinase Inhibitor Design
Abstract
The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The challenge often lies in escaping the "flatland" of traditional heterocyclic chemistry to access novel chemical space with improved pharmacological properties. This guide provides an in-depth exploration of the 6-azaspiro[3.4]octane scaffold, a unique three-dimensional (3D) building block, and its application in designing next-generation kinase inhibitors. We will dissect the strategic rationale for its use as a bioisosteric replacement, provide detailed synthetic protocols, and outline robust methodologies for biological evaluation, thereby equipping researchers with the knowledge to leverage this scaffold for lead discovery and optimization campaigns.
The Imperative for Three-Dimensionality in Kinase Inhibition
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases.[1] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors, as off-target effects can lead to toxicity.[2]
Medicinal chemistry has increasingly pivoted towards incorporating scaffolds with greater sp³ character. These 3D frameworks, such as spirocycles, offer several distinct advantages:
-
Conformational Rigidity: The fixed spatial orientation of substituents on a spirocyclic core reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[3]
-
Precise Exit Vectors: They provide well-defined vectors for substituents to probe specific sub-pockets within the kinase active site, enhancing selectivity.[3][4]
-
Improved Physicochemical Properties: Increased sp³ character is often correlated with better solubility, metabolic stability, and overall clinical success rates.[5]
The this compound scaffold, which fuses a pyrrolidine ring with an azetidine ring at a shared nitrogen atom, is an exemplary module for achieving these goals.[6][7]
The this compound Scaffold: A Structural and Strategic Overview
The this compound core is a powerful tool for bioisosteric replacement, a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's overall profile.[8][9][10] It is often employed as a novel surrogate for common heterocycles like piperazine and morpholine.
The rationale for this replacement is compelling:
-
Novelty and IP Space: It provides access to uncharted chemical space, creating a strong intellectual property position.[3]
-
Vectorial Orientation: Unlike the more flexible piperazine ring, the rigid azaspiro[3.4]octane framework directs substituents into distinct spatial regions, enabling more precise structure-activity relationship (SAR) exploration.[4]
-
Solubility and Lipophilicity: The introduction of the polar nitrogen atom within the strained four-membered ring can favorably modulate properties like aqueous solubility and lipophilicity (LogP).[11]
Synthetic Protocol: Incorporation of the this compound Moiety
Numerous synthetic routes to functionalized azaspiro[3.4]octanes have been developed.[12][13][14] The following protocol describes a general and robust workflow for coupling the this compound core to an activated heteroaryl chloride, a common step in the synthesis of kinase inhibitors.
Protocol 1: Synthesis of a this compound-Containing Kinase Inhibitor Core
Objective: To synthesize a key intermediate where the this compound moiety is coupled to a generic kinase-privileged scaffold (e.g., a quinazoline or pyrimidine).
Materials:
-
2,4-dichloroquinazoline (or other suitable heteroaryl chloride)
-
tert-butyl this compound-6-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
Part A: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 equiv.) in DMF (0.2 M), add tert-butyl this compound-6-carboxylate (1.1 equiv.).
-
Base Addition: Add DIPEA (2.5 equiv.) to the mixture. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting heteroaryl chloride is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Part B: Boc Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate from Part A in DCM (0.1 M).
-
Acid Addition: Add TFA (10 equiv.) or an excess of 4M HCl in Dioxane dropwise at 0 °C. Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine required for subsequent functionalization.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free base is required.
This protocol yields the core amine, which is a versatile intermediate ready for further elaboration to generate a library of final compounds for screening.[15]
Case Study: Azaspiro-Substituted EGFR Kinase Inhibitors
A compelling example of the utility of azaspirocycles is found in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[12] EGFR is a well-validated target in non-small cell lung cancer. In one study, a 2-oxa-6-azaspiro[3.4]octane moiety was used as a substitute for more common groups on a 4-anilinoquinazoline scaffold, similar to the marketed drug gefitinib.[12]
The rigid spirocyclic scaffold was hypothesized to improve interactions within the ATP-binding pocket and enhance physicochemical properties.
| Compound ID | Key Scaffold Moiety | EGFR IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) | Aqueous Solubility |
| Gefitinib | Morpholine | ~25-80 | >10 | Low |
| Compound 21g | 2-oxa-6-azaspiro[3.4]octane | 5.2 | 8.9 | Improved |
Data synthesized from literature reports for illustrative purposes.[12]
The results demonstrated that the inhibitor incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold (Compound 21g) exhibited significantly higher enzymatic potency against EGFR and comparable anti-proliferative activity to gefitinib, but with the added benefit of improved water solubility.[12] This highlights the potential of this scaffold to produce potent inhibitors with more favorable drug-like properties.
Protocols for Biological Evaluation of Kinase Inhibitors
Once synthesized, the novel compounds must be rigorously tested to determine their potency, selectivity, and cellular activity.[2]
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[16] Kinase activity is inversely correlated with the light signal produced.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate peptide
-
ATP at Km concentration
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add the master mix to the wells containing the compound.
-
Prepare an ATP solution and add it to the wells to initiate the kinase reaction.
-
Self-Validation: Include "no enzyme" negative controls and "no inhibitor" (DMSO only) positive controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor can enter live cells and bind to its intended kinase target.
Principle: The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor in real-time within living cells.[16][17] A decrease in the BRET signal indicates target engagement by the test compound.
Materials:
-
HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein
-
NanoBRET™ Tracer specific for the kinase of interest
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds serially diluted in DMSO
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring dual-filtered luminescence
Step-by-Step Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into the wells of a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add these dilutions to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to all wells.
-
Self-Validation: Include "no tracer" and "no inhibitor" controls to establish the assay window.
-
-
Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the cellular IC₅₀, which reflects target occupancy.
Conclusion and Future Perspectives
The this compound scaffold represents a significant tool for medicinal chemists aiming to design novel kinase inhibitors with superior properties. Its rigid 3D structure provides a unique framework for exploring kinase active sites, while its favorable physicochemical profile can overcome common liabilities associated with traditional flat-ring systems. By serving as an effective bioisostere for moieties like piperazine and morpholine, it opens up new avenues for lead optimization and intellectual property generation. The synthetic and biological protocols provided herein offer a robust starting point for researchers to successfully integrate this valuable building block into their kinase inhibitor discovery programs, paving the way for the development of more selective and effective targeted therapies.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Rudolf, G. C., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Johnson, J. L., et al. (2020, April 3). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC - NIH. [Link]
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Carreira, E. M., et al. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters - ACS Figshare. [Link]
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Li, D. B., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
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SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]
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Zhao, F., et al. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. ResearchGate. [Link]
-
Li, D. B., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Semantic Scholar. [Link]
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Li, D. B., et al. (2013, August 30). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Consensus. [Link]
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Li, D. B., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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Langdon, S. R., et al. (2010, May 17). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]
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Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. PubMed. [Link]
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Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC - PubMed Central. [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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eCheminfo. Modelling and bioisosteric replacement. eCheminfo. [Link]
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Odell, A. F., et al. (2017, October 19). Kinome and Transcriptome profiling reveal broad and distinct activities of Erlotinib, Sunitinib, and Sorafenib in the mouse. CU FIND. [Link]
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Al-Jubair, A. K., et al. (2025, February 20). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. ScienceDirect. [Link]
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D'Oldea, A., et al. (2017, August 24). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ACS Publications. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Foucourt, A., et al. (2019). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]
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Huang, W., et al. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Bandarage, U. K., et al. (2021, February 1). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]
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Singh, V., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]
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Tanaka, A., & Fujiwara, H. (1996, November 15). Quantitative Structure-Activity Relationship Study of Fibrinogen Inhibitors, [[4-(4-Amidinophenoxy)butanoyl]aspartyl]valine (FK633) Derivatives, Using a Novel Hydrophobic Descriptor. ACS Publications. [Link]
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The Strategic Incorporation of 6-Azaspiro[3.4]octane in the Design of Novel G-Protein-Coupled Receptor (GPCR) Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in GPCR Ligand Design with 6-Azaspiro[3.4]octane
G-Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. This makes them one of the most important classes of drug targets. The quest for novel GPCR ligands with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery. A key strategy in this endeavor is the exploration of novel chemical space through the introduction of three-dimensional (3D) scaffolds that can better mimic the intricate binding pockets of these receptors.
The this compound scaffold has emerged as a particularly attractive building block in this context. Its inherent spirocyclic nature imparts a rigid, three-dimensional geometry that offers several advantages over traditional flat, aromatic structures. By constraining the conformational flexibility of a ligand, the this compound core can lead to a more precise orientation of key pharmacophoric elements, resulting in enhanced binding affinity and subtype selectivity. Furthermore, the introduction of this sp3-rich scaffold can significantly improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.
This technical guide provides a comprehensive overview of the application of the this compound scaffold in the synthesis of GPCR ligands, with a particular focus on muscarinic acetylcholine receptors (mAChRs) as a case study. We will delve into detailed synthetic protocols for the preparation of the this compound core and its elaboration into a potent muscarinic receptor agonist. Additionally, we will provide step-by-step protocols for the functional characterization of these ligands, including radioligand binding assays and calcium mobilization assays.
I. Synthesis of the this compound Scaffold and a Muscarinic Receptor Agonist
The synthesis of GPCR ligands incorporating the this compound moiety requires a robust and scalable route to the core scaffold and its subsequent functionalization. Here, we present a plausible synthetic pathway inspired by methodologies reported in the literature and patents for the preparation of a key intermediate, ethyl this compound-6-carboxylate, and its conversion to a muscarinic agonist.
Protocol 1: Synthesis of Ethyl this compound-6-carboxylate
This protocol outlines a potential multi-step synthesis of the key this compound intermediate.
Step 1: Synthesis of a Suitable Precursor
A common strategy for the synthesis of spirocycles involves the construction of a quaternary carbon center. One possible approach begins with a commercially available starting material that can be elaborated to form the spirocyclic core.
Step 2: Cyclization to Form the this compound Ring System
The formation of the azaspirocyclic ring can be achieved through various cyclization strategies, such as intramolecular nucleophilic substitution or reductive amination.
Step 3: Carboxylation to Yield the Final Intermediate
The introduction of the ethyl carboxylate group at the nitrogen atom provides a handle for further functionalization and can also serve as a protecting group.
Materials:
-
Appropriate starting materials and reagents for the chosen synthetic route.
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, methanol).
-
Reagents for cyclization and carboxylation (e.g., reducing agents, ethyl chloroformate).
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Precursor Synthesis: Synthesize the necessary precursor molecule containing the functionalities required for the cyclization reaction. This may involve multiple steps depending on the chosen starting material.
-
Cyclization: Under an inert atmosphere, dissolve the precursor in an appropriate anhydrous solvent. Add the cyclizing reagent (e.g., a reducing agent for reductive amination) at a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the this compound.
-
Carboxylation: Dissolve the purified this compound in an anhydrous solvent in the presence of a base (e.g., triethylamine). Cool the solution and add ethyl chloroformate dropwise. Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.
-
Final Work-up and Purification: Perform an aqueous work-up and extract the product. Purify the crude material by flash column chromatography to yield ethyl this compound-6-carboxylate.
Protocol 2: Synthesis of a Muscarinic M1/M4 Receptor Agonist
This protocol describes the synthesis of a specific muscarinic agonist, ethyl 2-[4-cyano-(pyridine-2-yl)piperidin-1-yl]-6-azaspiro[3.4]octane-6-carboxylate, as identified in patent literature[1].
Materials:
-
Ethyl this compound-6-carboxylate (from Protocol 1).
-
4-cyano-4-(pyridin-2-yl)piperidine.
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride).
-
Anhydrous dichloromethane (DCM).
-
Standard laboratory glassware and equipment.
Procedure:
-
To a solution of ethyl this compound-6-carboxylate in anhydrous DCM, add 4-cyano-4-(pyridin-2-yl)piperidine.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target muscarinic agonist.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a this compound-containing muscarinic agonist.
II. Functional Characterization of GPCR Ligands
Once synthesized, the pharmacological activity of the this compound-containing ligands must be thoroughly characterized. This involves determining their binding affinity for the target receptor and assessing their functional effects on receptor-mediated signaling pathways. The following protocols are tailored for the characterization of muscarinic M1 and M4 receptor ligands.
Muscarinic M1 and M4 Receptor Signaling Pathways
The M1 and M4 muscarinic receptors belong to different G-protein coupling families, resulting in distinct downstream signaling cascades.[2][3]
-
M1 Receptors: These receptors primarily couple to Gq/11 proteins.[2][4] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
-
M4 Receptors: These receptors couple to Gi/o proteins.[3][4] Agonist stimulation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Diagram of M1 and M4 Receptor Signaling
Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.
Protocol 3: Radioligand Binding Assay for Muscarinic Receptors
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype.[5] This protocol describes a competition binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human M1 or M4 muscarinic receptor.
-
A suitable radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).[1]
-
Test compound (this compound derivative).
-
Non-specific binding determinator (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound at various concentrations or the non-specific binding determinator.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| Example Agonist | M1 | 15.2 |
| M2 | >1000 | |
| M3 | 55.8 | |
| M4 | 8.9 | |
| M5 | 120.4 | |
| Table 1: Example binding affinity data for a hypothetical this compound-based muscarinic ligand. |
Protocol 4: Calcium Mobilization Assay for M1 Receptor Agonists
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 muscarinic receptor.[6][7]
Materials:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound derivative).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Place the assay plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the maximum change in fluorescence, which corresponds to the calcium response.
-
Plot the concentration-response curve and calculate the EC50 value of the agonist.
Data Presentation:
| Compound | EC50 (nM) | Emax (%) |
| Acetylcholine (control) | 25 | 100 |
| Example Agonist | 45 | 95 |
| Table 2: Example functional data from a calcium mobilization assay for a hypothetical M1 receptor agonist. |
III. Conclusion and Future Perspectives
The this compound scaffold represents a valuable tool for medicinal chemists seeking to develop novel GPCR ligands with improved properties. Its rigid, three-dimensional structure can impart conformational constraint, leading to enhanced potency and selectivity. The synthetic accessibility of this scaffold allows for its incorporation into a variety of molecular frameworks, enabling the exploration of new chemical space. The protocols outlined in this guide provide a framework for the synthesis and functional characterization of this compound-containing ligands, using muscarinic receptor modulators as a pertinent example. As our understanding of GPCR structure and function continues to evolve, the strategic use of innovative scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of GPCR-targeted therapeutics.
IV. References
-
Melancon, B. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Dove Medical Press, 8, 395–407. [Link]
-
Fujinaga, H., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
-
ResearchGate. Signaling pathways coupled to the M4 mAChR. [Link]
-
Birdsall, N. J., & Hulme, E. C. (2003). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. [Link]
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Application Notes and Protocols: The Use of 6-Azaspiro[3.4]octane as a Constrained Diamine Surrogate in Medicinal Chemistry
Introduction: Escaping Flatland and Embracing Three-Dimensionality
Modern drug discovery is in a continuous battle to optimize potency and selectivity while maintaining favorable pharmacokinetic profiles. A significant challenge has been the over-reliance on flat, aromatic structures, a domain often referred to as "molecular flatland." Shifting from these two-dimensional scaffolds to molecules with greater three-dimensional (3D) character is a well-established strategy for improving clinical success rates.[1] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) generally exhibit improved solubility, metabolic stability, and receptor/ligand complementarity.[2]
Spirocyclic scaffolds, where two rings are fused by a single common atom, are a premier class of building blocks for instilling this valuable 3D geometry.[2][3] The rigid nature of the spirocyclic core conformationally constrains the molecule, locking the orientation of binding elements in a controlled manner. This can lead to a significant enhancement in binding affinity and selectivity for the biological target.[1] Furthermore, the introduction of azaspirocycles has been shown to favorably modulate key physicochemical properties, such as lowering lipophilicity (logD) and improving metabolic stability when compared to traditional cyclic amines like morpholine or piperazine.[2]
This guide focuses on 6-azaspiro[3.4]octane , a versatile and commercially available secondary amine.[4] It serves as an excellent "constrained diamine surrogate," a building block that replaces flexible alkyl diamine linkers to impart conformational rigidity and improved drug-like properties. We will explore its properties, provide the rationale for its use, and detail robust protocols for its incorporation into lead compounds via common synthetic transformations.
Physicochemical Properties and Strategic Design Rationale
The core advantage of this compound lies in its unique topology. The spirocyclic fusion of a cyclobutane and a pyrrolidine ring creates a rigid structure that holds substituents in well-defined vectors, a stark contrast to the myriad conformations available to a flexible linker.
Caption: Conceptual comparison of flexible vs. constrained surrogates.
By replacing a flexible linker with the this compound core, researchers can achieve several strategic goals:
-
Enhance Potency and Selectivity: The rigid scaffold reduces the entropic penalty of binding to a target protein, as the molecule is already pre-organized in a favorable conformation.[5]
-
Improve Physicochemical Properties: Spirocycles increase the Fsp³ character, which is correlated with higher clinical success rates.[2] They can also increase solubility and basicity while decreasing lipophilicity.[1]
-
Mitigate Metabolic Liabilities: The quaternary spiro-carbon and the surrounding saturated rings can block sites of metabolism that are often problematic in more flexible analogs.[6][7]
-
Explore Novel Chemical Space: The unique 3D shape allows for the exploration of new interactions within a binding pocket and provides a path to novel intellectual property.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 765-64-0 | |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.18 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 162.0 ± 8.0 °C at 760 mmHg | |
| Flash Point | 42.8 ± 16.5 °C | |
| InChI Key | NVZWMJWMTWOVNJ-UHFFFAOYSA-N | [4] |
Core Applications & Synthetic Protocols
The secondary amine of this compound serves as a versatile synthetic handle for derivatization. Standard coupling reactions can be employed to append this scaffold to a molecule of interest, typically an aromatic or heteroaromatic core. Below are detailed protocols for the two most common and critical bond-forming reactions in medicinal chemistry: amide and sulfonamide formation.
Caption: General experimental workflow for derivatizing this compound.
Amide Bond Formation via HATU Coupling
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the common coupling reagent HATU. This method is generally high-yielding and effective for a wide range of substrates.[9]
Rationale: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. The secondary amine of this compound then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acidic protons and drive the reaction to completion.
Protocol 1.1: Standard Amide Coupling
-
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution with respect to the carboxylic acid).
-
Stir the solution at room temperature for 10-15 minutes. This is the "pre-activation" step.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x, to remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide derivative.
-
-
Note: For sterically hindered or electron-deficient amines, alternative protocols such as the in-situ formation of acyl fluorides may be more efficient.[10][11]
Sulfonamide Synthesis
This protocol details the synthesis of a sulfonamide by reacting this compound with a sulfonyl chloride. This is a robust and fundamental transformation for creating compounds with the sulfonamide pharmacophore, which is present in numerous approved drugs.[12]
Rationale: The synthesis is a classic nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[13] This displaces the chloride leaving group. A base, typically pyridine or triethylamine, is essential to act as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed.[12]
Protocol 2.1: Standard Sulfonylation
-
Materials:
-
Sulfonyl chloride of interest (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 - 3.0 eq) or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x, to remove excess base), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide derivative.
-
Characterization of Derivatives
Successful synthesis should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the spirocyclic core protons in addition to those from the appended R-group. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: For sulfonamides, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). For amides, a C=O stretch will be prominent around 1650 cm⁻¹.[12]
Conclusion
This compound is a powerful and accessible building block for the modern medicinal chemist. Its use as a constrained diamine surrogate provides a direct and effective strategy to imbue drug candidates with desirable three-dimensional characteristics. By replacing flexible linkers with this rigid spirocyclic core, researchers can favorably modulate physicochemical properties, enhance target potency and selectivity, and create novel molecules with improved pharmacokinetic profiles. The robust and well-established protocols provided herein offer a clear path for the seamless integration of this valuable scaffold into drug discovery programs.
References
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
ResearchGate. Synthesis of Secondary and Tertiary Sulfonamides. [Link]
-
Gomtsyan, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Simon, C., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Eastgate, M. D., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Leite, M. C. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Kar, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Morin, M. D., et al. (2014). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). PMC - NIH. [Link]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Purifying 6-Azaspiro[3.4]octane: A Detailed Guide for Medicinal Chemists
Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel three-dimensional chemical space to identify drug candidates with improved pharmacological profiles. Spirocyclic scaffolds, such as 6-azaspiro[3.4]octane, have emerged as privileged structures due to their inherent rigidity and well-defined three-dimensional geometry. This unique topology can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The this compound core is a valuable building block in the synthesis of a wide range of biologically active molecules. However, the successful incorporation of this scaffold into drug candidates is contingent upon the availability of high-purity material. This application note provides a comprehensive guide to the purification of this compound, addressing the common challenges associated with this class of compounds and offering detailed, field-proven protocols for obtaining material of high purity suitable for drug development applications.
Strategic Approaches to the Purification of this compound
The purification of this compound, a small and relatively polar secondary amine, presents a unique set of challenges. The basic nature of the secondary amine can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption during chromatographic purification. Furthermore, its volatility can be a consideration in certain purification techniques.
To address these challenges, a multi-pronged strategy is often employed, which involves the purification of a protected intermediate, followed by deprotection and subsequent purification of the final product as either the free base or a salt. This guide will detail two primary pathways for the purification of this compound, providing researchers with a selection of robust methods to suit their specific needs and available resources.
Caption: Overall purification strategies for this compound.
Protocol 1: Purification via N-Boc Protected Intermediate
The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis. The Boc group temporarily masks the nucleophilic and basic nature of the amine, rendering the molecule less polar and more amenable to standard purification techniques like silica gel chromatography. This protocol outlines the purification of the N-Boc protected derivative of this compound.
Experimental Protocol: Flash Chromatography of N-Boc-6-azaspiro[3.4]octane
This protocol assumes the synthesis and work-up of N-Boc-6-azaspiro[3.4]octane has been completed, yielding a crude mixture.
Materials:
-
Crude N-Boc-6-azaspiro[3.4]octane
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system or glass column
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude N-Boc-6-azaspiro[3.4]octane in a minimal amount of dichloromethane.
-
TLC Analysis: Develop a suitable solvent system for chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for the product should be between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude material. The column can be wet-packed using the initial, low-polarity eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined by TLC analysis. A gradient elution, gradually increasing the polarity, is often beneficial.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield pure N-Boc-6-azaspiro[3.4]octane.
| Solvent System | Typical Ratio (v/v) | Comments |
| Ethyl Acetate/Hexane | 10:90 to 50:50 | The standard and often most effective system for compounds of moderate polarity.[1] |
| Methanol/Dichloromethane | 1:99 to 10:90 | Suitable for more polar impurities that are not effectively separated with ethyl acetate/hexane. |
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"Start" -> "Dissolve"; "Dissolve" -> "TLC"; "TLC" -> "Pack_Column"; "Pack_Column" -> "Load_Sample"; "Load_Sample" -> "Elute"; "Elute" -> "Collect_Fractions"; "Collect_Fractions" -> "Combine_Pure"; "Combine_Pure" -> "Evaporate"; "Evaporate" -> "End"; }
Caption: Workflow for the purification of N-Boc-6-azaspiro[3.4]octane.
Protocol 2: Deprotection of N-Boc-6-azaspiro[3.4]octane
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and isobutylene. This protocol describes the deprotection to yield this compound as its hydrochloride salt.
Experimental Protocol: Acidic Deprotection
Materials:
-
Pure N-Boc-6-azaspiro[3.4]octane
-
4 M HCl in 1,4-dioxane (or other suitable solvent)
-
Diethyl ether
-
Nitrogen or argon supply
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve the pure N-Boc-6-azaspiro[3.4]octane in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess (typically 5-10 equivalents) of 4 M HCl in 1,4-dioxane to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Caption: Deprotection of N-Boc-6-azaspiro[3.4]octane.
Purification of this compound: Two Methodologies
Once the Boc group has been removed, the resulting this compound can be purified as either its hydrochloride salt or as the free base. The choice of method depends on the desired final form of the compound and the nature of any remaining impurities.
Method A: Purification as the Hydrochloride Salt via Recrystallization
Purification by recrystallization is a powerful technique for obtaining highly pure crystalline solids. For amines, conversion to a salt often improves their crystallinity.
Experimental Protocol: Recrystallization of this compound Hydrochloride
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent(s) (e.g., isopropanol, ethanol, diethyl ether)
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude hydrochloride salt and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Solvent/System | Comments |
| Isopropanol/Diethyl Ether | A common and effective system. Dissolve in minimal hot isopropanol and add diethyl ether as an anti-solvent until turbidity is observed, then cool.[2] |
| Ethanol/Diethyl Ether | Similar to the isopropanol system, offering good crystal formation for many amine salts. |
| Acetone | Can sometimes be used as a wash to remove non-polar impurities.[3] |
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"Start" -> "Dissolve"; "Dissolve" -> "Cool"; "Cool" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "End"; }
Caption: Workflow for recrystallization of amine hydrochloride salt.
Method B: Purification of the Free Base
If the free base is the desired final product, it can be purified directly. This is often necessary if the salt formation does not effectively remove certain impurities.
Sub-protocol B1: Purification by Flash Chromatography on Basified Silica
To circumvent the issues of purifying free amines on standard silica gel, the stationary phase can be deactivated or "basified".[4]
Experimental Protocol: Chromatography on Basified Silica
Materials:
-
Crude this compound (free base)
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA) or ammonium hydroxide
-
Eluent (e.g., DCM/Methanol)
Procedure:
-
Preparation of Basified Silica: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM/Methanol) and add 1-2% (v/v) of triethylamine or ammonium hydroxide. Allow the slurry to stir for 15-20 minutes.
-
Column Packing: Pack the column with the basified silica slurry.
-
Loading and Elution: Load the crude free base and elute with the basified solvent system, following the general procedure for flash chromatography.
Caption: Workflow for chromatography on basified silica.
Sub-protocol B2: Purification by Vacuum Distillation
For volatile amines like this compound (Boiling Point: 162.0 ± 8.0 °C at 760 mmHg), vacuum distillation is an excellent method for purification, especially on a larger scale, as it avoids the use of solvents and chromatography.[5]
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude this compound (free base)
-
Distillation apparatus (short path is ideal for small quantities)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Inert boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charge the Flask: Add the crude free base and a boiling chip or stir bar to the distilling flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached, begin heating the distilling flask.
-
Distillation: Collect the fraction that distills at the expected boiling point at the given pressure.
-
Shutdown: After distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Caption: Simplified setup for vacuum distillation.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Tailing of free amine on silica gel TLC/column | Interaction with acidic silanol groups. | Add 1-2% triethylamine or ammonium hydroxide to the eluent. Use basified silica, alumina, or an amine-functionalized column.[4][6] |
| Low recovery from silica gel column | Irreversible adsorption of the amine. | Use a less acidic stationary phase (alumina) or basify the silica gel. Consider purification as the N-Boc derivative. |
| Difficulty in crystallizing hydrochloride salt | Incorrect solvent choice; presence of impurities that inhibit crystallization. | Screen a wider range of solvents and anti-solvents. Try slow evaporation or scratching the flask to induce crystallization. Further purify the crude salt before recrystallization. |
| Bumping during vacuum distillation | Uneven boiling. | Use a magnetic stir bar for vigorous stirring. Ensure a slow and steady heating rate. |
Quality Control
The purity and identity of the final this compound product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final product.
Conclusion
The purification of this compound is a critical step in its application in drug discovery and development. By understanding the chemical properties of this spirocyclic amine and employing the appropriate strategies, such as purification of a protected intermediate or specialized techniques for handling free amines, researchers can consistently obtain high-purity material. The detailed protocols and troubleshooting guide provided in this application note offer a robust framework for the successful purification of this compound, thereby facilitating the synthesis of novel and impactful therapeutic agents.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Wikipedia. Vacuum distillation. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Title: Strategic Derivatization of the 6-Azaspiro[3.4]octane Scaffold for High-Throughput Library Synthesis
An Application Note for Medicinal and Synthetic Chemists
Abstract
The 6-azaspiro[3.4]octane motif is a valuable scaffold in modern drug discovery, offering a rigid, three-dimensional (3D) topology that allows for precise vectorization of substituents into unexplored chemical space. Its high fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates, offering advantages in solubility, metabolic stability, and target engagement compared to traditional flat aromatic systems.[1][2] This guide provides a comprehensive overview of robust and scalable methods for the derivatization of the this compound core, specifically tailored for the efficient generation of compound libraries. We present detailed protocols, mechanistic insights, and workflow strategies to empower researchers in leveraging this privileged scaffold for the discovery of novel therapeutic agents.
The Strategic Value of this compound in Drug Design
Spirocyclic scaffolds have become increasingly important in medicinal chemistry as effective tools to escape "flatland"—the predominance of two-dimensional aromatic structures in drug candidates.[3] The key advantages offered by the this compound framework include:
-
Enhanced Three-Dimensionality: The quaternary spirocyclic carbon atom imparts a rigid, non-planar conformation. This allows for the presentation of functional groups in precise spatial orientations, which can lead to improved binding affinity and selectivity for biological targets.[4]
-
Novel Chemical Space: As a less-explored scaffold compared to piperidine or morpholine, its derivatives provide access to novel intellectual property and can help overcome challenges with existing pharmacophores.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocycles has been shown to modulate key drug-like properties. Exchanging traditional heterocycles for azaspirocycles can lower lipophilicity (logD), reduce off-target activity (e.g., hERG inhibition), and improve metabolic stability.[1]
-
Versatile Bioisostere: The this compound core can serve as a bioisosteric replacement for commonly used motifs like piperidine or cyclopentylamine, offering a distinct conformational profile while maintaining key interaction points.[2]
This guide focuses on the functionalization of the secondary amine, which serves as the primary attachment point for introducing diversity elements in a library synthesis campaign.
Core Derivatization Strategies for Library Synthesis
The secondary amine of this compound is a versatile handle for a variety of robust chemical transformations suitable for parallel synthesis. The following methods are highlighted due to their high functional group tolerance, reliable reaction outcomes, and ease of execution.
N-Acylation: Amide Bond Formation
N-acylation is one of the most fundamental and reliable methods for derivatizing amines. The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.[5] The reaction involves coupling the this compound core with a diverse collection of carboxylic acids.
Causality Behind Experimental Choices: For library synthesis, the choice of coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) are often preferred over classic carbodiimides (e.g., EDC) for their high efficiency, low rate of epimerization (for chiral acids), and the formation of water-soluble byproducts, which simplifies purification.[4] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is standard to neutralize the acid formed during the reaction without competing in the acylation.
Caption: General workflow for N-acylation of this compound.
Table 1: Comparison of Common Coupling Reagents for N-Acylation
| Coupling Reagent | Activating Agent | Byproducts | Key Advantages |
| HATU | Activated Ester | Water-soluble | High reactivity, low racemization, easy workup. |
| T3P® | Mixed Anhydride | Water-soluble phosphonates | High efficiency, cost-effective for scale-up. |
| EDC/HOBt | Activated Ester | Urea (can be difficult to remove) | Economical, widely used.[4] |
Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that couples the spirocyclic amine with an aldehyde or ketone to generate a more complex secondary or tertiary amine.[6] This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced in situ.
Causality Behind Experimental Choices: The choice of reducing agent is crucial for success. Mild and selective hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal.[4] They are stable enough to not reduce the carbonyl starting material but are reactive enough to reduce the iminium ion as it forms. Acetic acid is often added to catalyze iminium ion formation. Dichloroethane (DCE) or methanol (MeOH) are common solvents.
Caption: General workflow for reductive amination with this compound.
N-Alkylation
Direct N-alkylation with alkyl halides (or sulfonates) offers another straightforward route to introduce alkyl diversity. This reaction proceeds via a standard Sₙ2 mechanism.
Causality Behind Experimental Choices: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DIPEA, is required to scavenge the acid byproduct. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent for Sₙ2 reactions. A major consideration for library synthesis is the potential for over-alkylation if the starting amine is primary; however, with the secondary amine of this compound, this leads cleanly to the tertiary amine product. The reactivity of the alkylating agent follows the trend I > Br > Cl.
Urea, Thiourea, and Sulfonamide Formation
Reacting the spirocyclic amine with isocyanates, isothiocyanates, or sulfonyl chlorides provides access to ureas, thioureas, and sulfonamides, respectively. These functional groups are valuable in drug design for their ability to form strong hydrogen bonds and for their metabolic stability.
Causality Behind Experimental Choices:
-
Urea/Thiourea Formation: This reaction is typically very clean and high-yielding, often requiring no catalyst. It proceeds by the direct nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.
-
Sulfonamide Formation: This reaction requires a base (e.g., triethylamine or pyridine) to activate the amine and neutralize the HCl generated from the sulfonyl chloride.[7] Dichloromethane (DCM) is a common solvent.
Integrated Workflow for Library Synthesis
A successful library synthesis campaign integrates these chemical methods into a high-throughput workflow.
Caption: High-level workflow for parallel library synthesis.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format but can be scaled as needed. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Parallel N-Acylation using HATU
-
Materials:
-
This compound hydrochloride
-
Library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
-
-
Procedure:
-
Prepare a stock solution of this compound hydrochloride (1.0 eq) and DIPEA (3.0 eq) in DMF.
-
In each well of the 96-well block, place the desired carboxylic acid (1.1 eq).
-
To each well, add a solution of HATU (1.2 eq) in DMF.
-
Add the this compound/DIPEA stock solution to each well to initiate the reactions.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Monitor reaction completion by LC-MS analysis of a few representative wells.
-
Upon completion, quench the reactions by adding water to each well.
-
The crude product mixture can be purified directly by mass-directed preparative HPLC.
-
Protocol 2: Parallel Reductive Amination using STAB
-
Materials:
-
This compound
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
96-well reaction block
-
-
Procedure:
-
Prepare a stock solution of this compound (1.0 eq) in DCE.
-
In each well, place the desired aldehyde or ketone (1.1 eq).
-
Add the this compound stock solution to each well.
-
Add a catalytic amount of acetic acid (0.1 eq) to each well.
-
Allow the mixture to stir for 30-60 minutes at room temperature for iminium ion formation.
-
Add STAB (1.5 eq) as a solid or a slurry in DCE to each well. Note: Addition may cause slight effervescence.
-
Seal the block and shake at room temperature for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the products using an organic solvent (e.g., DCM or Ethyl Acetate) and purify via preparative HPLC or silica gel chromatography.
-
Conclusion
The this compound scaffold is a powerful building block for constructing diverse and three-dimensional chemical libraries. The derivatization of its secondary amine via robust methods such as N-acylation and reductive amination is highly amenable to parallel synthesis formats. By employing the strategies and protocols outlined in this guide, drug discovery professionals can efficiently explore the rich chemical space around this scaffold, increasing the probability of identifying novel, high-quality lead compounds.
References
- BenchChem. The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem Technical Guides.
- Li, D., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6.
- ResearchGate. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
- ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Preprint.
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2535.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(4), 2005-2081.
- PMC - NIH. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(18), 3326.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 6-Azaspiro[3.4]octane: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique structural features of this compound, particularly the strained azetidine ring fused to a cyclopentane, present a distinct set of synthetic challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful synthetic outcomes.
The Challenge at a Glance: Understanding the Spirocyclic Core
The synthesis of this compound and its derivatives often involves intramolecular reactions to construct the spirocyclic core. The formation of the strained four-membered azetidine ring is a significant hurdle, often competing with undesirable side reactions. Achieving good yields and high purity requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound Product
Low yields are a frequent challenge in spirocycle synthesis, often stemming from incomplete reactions or the prevalence of side reactions.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Inefficient Intramolecular Cyclization | Optimize the concentration of the reaction mixture. High dilution conditions (0.01-0.05 M) are often beneficial. | High dilution favors intramolecular reactions over intermolecular side reactions, such as polymerization, by decreasing the probability of intermolecular collisions.[1] |
| Poor Leaving Group | If your synthesis involves a nucleophilic substitution to form the azetidine ring, ensure a good leaving group (e.g., tosylate, mesylate, or a halide) is used on the cyclopentane precursor. | A good leaving group is essential for facilitating the intramolecular nucleophilic attack by the amine to form the strained four-membered ring. |
| Steric Hindrance | Modify the substrate to reduce steric hindrance around the reaction centers. This may involve changing protecting groups or the substitution pattern on the cyclopentane ring. | Steric bulk can significantly slow down the rate of the desired cyclization, allowing side reactions to become more prominent. |
| Unfavorable Ring Strain | Increase the reaction temperature or use a more powerful catalyst to overcome the activation energy barrier associated with forming the strained azetidine ring. | The formation of a four-membered ring is thermodynamically and kinetically challenging due to ring strain. Higher energy input can help drive the reaction forward. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS often indicates the presence of side products.
| Potential Side Product | Identification | Mitigation Strategy |
| Polymerized Material | A baseline streak on TLC or a broad, unresolved hump in the NMR spectrum. | As mentioned above, employ high-dilution conditions. |
| Elimination Product | Formation of an alkene, which can be identified by characteristic signals in the 1H NMR spectrum (typically in the 5-6 ppm region). | Use a non-nucleophilic base if a base is required for the reaction. Also, consider lowering the reaction temperature. |
| Dimerized Starting Material | A peak in the mass spectrum corresponding to twice the mass of the starting material (minus the leaving groups). | High-dilution conditions are the primary solution here as well. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Issue | Recommended Approach |
| Co-elution with Starting Material | Optimize your column chromatography conditions. A less polar solvent system or a different stationary phase (e.g., alumina instead of silica gel) may improve separation. |
| Product Instability on Silica Gel | If the product is a free amine, it may streak or decompose on silica gel. Consider treating the silica gel with triethylamine before use or converting the product to a more stable salt (e.g., hydrochloride or oxalate) before purification. |
| Amine Volatility | The free base of this compound may be volatile. Care should be taken during solvent removal under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: Several strategies have been employed for the synthesis of azaspiro[3.4]octanes. Common approaches include:
-
Intramolecular Nucleophilic Substitution: This involves the cyclization of a suitably functionalized cyclopentane derivative bearing both an amine (or a precursor) and a leaving group.[2]
-
[3+2] Cycloaddition Reactions: These reactions can be a powerful tool for constructing the five-membered ring onto a pre-existing four-membered ring, or vice-versa.[3]
-
Reductive Amination: Intramolecular reductive amination of a keto-amine or a related precursor can also lead to the formation of the spirocyclic system.
Q2: What protecting groups are suitable for the nitrogen atom during the synthesis?
A2: The choice of protecting group is crucial and depends on the specific reaction conditions.
-
Boc (tert-butyloxycarbonyl): This is a versatile protecting group that is stable to a wide range of conditions but can be easily removed with acid.
-
Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by hydrogenolysis.
-
Benzyl: Can be removed by hydrogenolysis.
Q3: How can I confirm the successful synthesis and characterization of this compound?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and connectivity of the molecule. The number of signals and their splitting patterns will be characteristic of the spirocyclic core.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H bond in the unprotected amine.
Q4: Are there any specific safety precautions I should take when working with azetidines?
A4: Azetidines, as with many small-ring heterocycles, should be handled with care. They can be reactive and may have biological activity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via an intramolecular cyclization approach.
Caption: Generalized workflow for this compound synthesis.
Mechanistic Insight: The Intramolecular Cyclization
The key step in many synthetic routes is the intramolecular cyclization. The following diagram illustrates the nucleophilic attack of the amine on the carbon bearing the leaving group to form the azetidine ring.
Caption: Mechanism of intramolecular cyclization.
References
-
Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza‐Annulation Reactions. ResearchGate. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
Sources
Technical Support Center: Optimization of 6-Azaspiro[3.4]octane Synthesis
Welcome to the dedicated technical support resource for the synthesis of 6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this valuable spirocyclic scaffold. As a key building block in modern drug discovery, the efficient synthesis of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established literature and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound and its derivatives.
Problem 1: Low Yield in the Reductive Amination Step to Form the Spirocyclic Amine
Symptoms:
-
The reaction stalls, showing incomplete consumption of the starting ketone.
-
The primary product observed is the corresponding alcohol from ketone reduction, rather than the desired amine.
-
Complex mixture of byproducts that are difficult to separate.
Potential Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The crucial first step is the formation of an iminium ion or enamine intermediate. This equilibrium can be unfavorable.
-
Expert Recommendation: Ensure adequate removal of water. While some reducing agents tolerate water, its presence can hinder the initial condensation. The use of a Dean-Stark trap or the addition of a drying agent like magnesium sulfate (MgSO₄) can be effective. For sensitive substrates, performing the reaction under an inert atmosphere (N₂ or Ar) is recommended.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone.
-
Expert Recommendation: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this reason, as it is less reactive towards ketones and aldehydes compared to other hydrides like sodium borohydride (NaBH₄). If you are using NaBH₄ and observing significant alcohol byproduct formation, switching to STAB is a primary troubleshooting step. The mild acidity of STAB can also catalyze imine formation.
-
-
pH of the Reaction Medium: The pH is critical. A slightly acidic environment (pH 4-6) is optimal for activating the carbonyl group and facilitating imine formation without deactivating the amine nucleophile.
-
Expert Recommendation: The addition of acetic acid (AcOH) as a catalyst is common practice. If the reaction is sluggish, a careful, incremental addition of AcOH while monitoring the pH can improve the rate. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Problem 2: Difficulty in the Cyclization Step to Form the Spiro-Lactam Intermediate
Symptoms:
-
Low conversion of the linear precursor to the desired spiro-lactam.
-
Formation of polymeric byproducts.
-
Reaction requires harsh conditions (high temperatures, long reaction times).
Potential Causes and Solutions:
-
Steric Hindrance: The formation of the spirocyclic system can be sterically demanding.
-
Expert Recommendation: The choice of solvent and temperature is critical. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. A slow addition of the substrate to a heated solvent can be highly effective. Solvents like toluene or xylene, which allow for azeotropic removal of water, are often good choices for cyclization reactions that eliminate water.
-
-
Ring Strain: The formation of the four-membered cyclobutane ring fused to a five-membered pyrrolidinone ring introduces strain.
-
Expert Recommendation: Ensure that the synthetic route is designed to minimize strain during the key bond-forming step. For instance, a Dieckmann condensation or a similar cyclization approach should be carefully planned with respect to the substituents on the linear precursor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?
A1: Several synthetic strategies have been developed. Here is a comparison of two common approaches:
| Synthetic Route | Advantages | Disadvantages |
| Multi-step synthesis from 1,1-cyclobutanedicarboxylic acid | - Readily available starting material.- Well-established chemistry. | - Can be lengthy, requiring multiple steps.- May involve protection/deprotection steps, reducing overall efficiency. |
| Intramolecular [2+2] cycloaddition | - Potentially shorter route.- Can offer good stereocontrol. | - May require specialized photochemical equipment.- Substrate scope can be limited. |
Q2: How can I improve the purity of my final this compound product?
A2: Purification can be challenging due to the product's polarity and potential for salt formation.
-
Chromatography: Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid is often effective for polar amines. For larger scales, careful distillation under reduced pressure may be an option if the product is sufficiently volatile and thermally stable.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity. Experiment with different solvent pairs (e.g., ethanol/ether, ethyl acetate/hexanes) to find optimal conditions.
-
Salt Formation: Converting the free amine to a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization and improve handling and stability. The free base can then be regenerated by treatment with a base.
Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?
A3: Yes, several reagents commonly used in this synthesis require careful handling:
-
Hydride Reducing Agents (e.g., NaBH₄, STAB, LiAlH₄): These are water-reactive and can release flammable hydrogen gas. Always handle them under an inert atmosphere and quench them carefully with a suitable protocol (e.g., slow addition of ethyl acetate followed by aqueous workup).
-
Strong Acids and Bases: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work in a well-ventilated fume hood.
Optimized Protocol: Reductive Amination for this compound Synthesis
This protocol provides a robust method for the reductive amination of a suitable spiro-ketone precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the spiro-ketone precursor (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add acetic acid (1.1 eq) to the mixture.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
Technical Support Center: Diastereoselective Synthesis of 6-Azaspiro[3.4]octanes
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in the synthesis of these valuable spirocyclic scaffolds. The rigid, three-dimensional nature of 6-azaspiro[3.4]octanes makes them attractive building blocks in drug discovery, offering a path to novel chemical space and improved pharmacological properties.[1][2][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing poor diastereoselectivity in our [3+2] cycloaddition reaction to form the 6-azaspiro[3.4]octane core. What are the common contributing factors?
A1: Poor diastereoselectivity in [3+2] cycloadditions for this synthesis can stem from several sources. The primary factors to investigate are:
-
Nature of the Azomethine Ylide: The electronic and steric properties of the in-situ generated azomethine ylide play a crucial role. Substituents on the ylide can influence its facial selectivity during the cycloaddition.
-
Reaction Conditions: Temperature, solvent, and concentration can significantly impact the transition state energies of the competing diastereomeric pathways. Thermal reactions may lack the necessary energy difference for high selectivity.
-
Substrate Control: The stereochemistry of the dipolarophile (the alkene component) can influence the approach of the azomethine ylide. Steric hindrance on one face of the alkene can direct the cycloaddition to the opposite face.
-
Catalyst Choice (if applicable): In catalytic variants, the choice of metal salt or organocatalyst is paramount. Insufficient catalyst loading, catalyst deactivation, or a poorly matched catalyst-substrate pairing can lead to low diastereoselectivity.[4]
Q2: Can the choice of solvent significantly impact the diastereomeric ratio (d.r.)?
A2: Absolutely. The solvent can influence the reaction in several ways:
-
Stabilization of Transition States: Polar solvents may stabilize one transition state over another, leading to an enhancement in diastereoselectivity. Conversely, non-polar solvents might not provide sufficient differentiation in transition state energies.
-
Solubility: Poor solubility of reactants or catalysts can lead to heterogeneous reaction conditions and inconsistent results.
-
Coordination: Coordinating solvents can interact with metal catalysts, altering their steric and electronic properties, and thereby influencing the stereochemical outcome.
It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile) to optimize the diastereomeric ratio.
Q3: We are attempting a chiral auxiliary-mediated synthesis but the diastereoselectivity is modest. What should we troubleshoot?
A3: When using chiral auxiliaries, several factors can lead to suboptimal results:[][6]
-
Auxiliary Choice: The chosen chiral auxiliary may not be providing a sufficient steric bias to effectively control the approach of the incoming reagent. Consider auxiliaries with larger or more rigid directing groups.[]
-
Attachment and Cleavage: Inefficient attachment of the auxiliary or harsh cleavage conditions can lead to racemization or erosion of the diastereomeric excess. Ensure the chosen auxiliary can be removed under mild conditions that do not compromise the newly formed stereocenters.
-
Chelation Control: For auxiliaries that rely on chelation to a metal center to direct stereochemistry, the choice of Lewis acid and solvent is critical. The metal must effectively coordinate to both the auxiliary and a reactive center on the substrate to enforce a rigid, stereodirecting conformation.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in Metal-Catalyzed Cycloadditions
This guide provides a systematic approach to troubleshooting and enhancing diastereoselectivity in metal-catalyzed cycloaddition reactions for the synthesis of 6-azaspiro[3.4]octanes.
Problem: Low diastereomeric ratio (d.r.) in a Lewis acid or transition metal-catalyzed cycloaddition.
Workflow for Improving Diastereoselectivity:
Caption: Decision-making process for improving auxiliary-controlled stereoselectivity.
Detailed Experimental Protocols:
Protocol 1: Screening of Evans' Oxazolidinone Auxiliaries [] This protocol describes a general procedure for screening different Evans' oxazolidinone auxiliaries for a diastereoselective alkylation, a common step in building complexity before spirocyclization.
Materials:
-
N-acyl oxazolidinone substrate
-
(S)-4-benzyl-2-oxazolidinone
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Strong base (e.g., LDA, NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aq. NH4Cl)
Procedure:
-
Prepare separate, parallel reactions for each chiral auxiliary.
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add the strong base (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyl-2-oxazolidinone | Enter experimental value |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Enter experimental value |
Protocol 2: Lewis Acid Screening for Chelation Control
This protocol is for optimizing a reaction where a chiral auxiliary directs stereochemistry through chelation with a Lewis acid.
Materials:
-
Substrate with a chelating chiral auxiliary
-
Various Lewis acids (e.g., TiCl4, SnCl4, MgBr2·OEt2)
-
Anhydrous dichloromethane (DCM)
-
Reagent for the stereoselective transformation
Procedure:
-
Set up an array of reactions, each with a different Lewis acid.
-
To a solution of the substrate (1.0 eq) in anhydrous DCM at -78 °C, add the Lewis acid (1.1 eq). Stir for 20-30 minutes to allow for chelate formation.
-
Add the second reagent and allow the reaction to proceed, monitoring by TLC/LC-MS.
-
Work up the reactions appropriately based on the nature of the reagents used.
-
Analyze the diastereomeric ratio for each reaction to identify the optimal Lewis acid.
By systematically addressing these common issues, researchers can significantly improve the diastereoselectivity in the synthesis of 6-azaspiro[3.4]octanes, paving the way for the development of novel therapeutics.
References
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers - Benchchem.
- Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
- An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential - Benchchem.
- Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications.
- Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives.
- Enantio- and diastereo-selective synthesis of spirocyclic compounds - RSC Publishing.
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate.
- Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC - PubMed Central.
- Stereoselectivity control by oxaspiro rings during Diels-Alder cycloadditions to cross-conjugated cyclohexadienones: the syn oxygen phenomenon - PubMed.
- Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00417A.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate.
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv.
- Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate.
- Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes: Efficient Access to Chiral Spirocycles | Organic Letters - ACS Publications.
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones - PMC - NIH.
- Chiral Auxiliaries - Sigma-Aldrich.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC - NIH.
- 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone | C14H15Cl2NO2 - PubChem.
- Advanced Chiral Auxiliary Synthesis - BOC Sciences.
- Asymmetric Synthesis - University of York.
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate.
- Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal.
- How to Tackle Organic Chemistry Synthesis Questions - Leah4Sci.
- Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry.
Sources
Technical Support Center: Purification of 6-Azaspiro[3.4]octane from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 6-azaspiro[3.4]octane. As a valued building block in medicinal chemistry, its purity is paramount for reliable downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A prevalent strategy involves the [3+2] cycloaddition to form an N-protected precursor (e.g., N-Boc or N-benzyl), followed by a deprotection step.[1] Consequently, common impurities include:
-
Unreacted starting materials: The N-protected precursor and reagents from the cycloaddition step.
-
Deprotection reagents and byproducts: For instance, residual acid (e.g., trifluoroacetic acid, hydrochloric acid) or palladium on carbon from hydrogenolysis of an N-benzyl group.
-
Side-products from the cycloaddition: These can include regioisomers or diastereomers, depending on the specific substrates and reaction conditions.
-
Solvent residues: Residual solvents from the reaction and work-up procedures.
Q2: My this compound is streaking badly on the silica gel column. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface. This leads to strong adsorption and poor elution. To mitigate this, add a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or a small amount of ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica, allowing for sharper peaks and better separation.
Q3: What is the boiling point of this compound, and is vacuum distillation a suitable purification method?
A3: this compound has a boiling point of approximately 162 °C at atmospheric pressure (760 mmHg). Vacuum distillation is a highly recommended purification method, especially for larger quantities, as it lowers the boiling point, reducing the risk of thermal decomposition.
Q4: How can I effectively remove the N-Boc protecting group and purify the final product?
A4: The N-Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent. After deprotection, the excess acid and byproducts must be removed. This is often achieved by an aqueous work-up with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid and extract the free amine into an organic solvent. Further purification by distillation or column chromatography may be necessary.
Q5: Is it better to purify this compound as the free base or as a salt?
A5: Both approaches have their merits. The free base, being a liquid, is well-suited for purification by distillation. However, for purification by crystallization, converting the amine to a salt, such as the hydrochloride salt, is often advantageous. The salt is typically a crystalline solid with a well-defined melting point, which can facilitate the removal of impurities that do not crystallize under the same conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking/Tailing of the product spot on TLC and column | The basic amine is interacting strongly with acidic silanol groups on the silica gel. | Add a basic modifier to your eluent. Start with 1% triethylamine (Et3N) in your ethyl acetate/hexane or dichloromethane/methanol mobile phase. You can also use basic alumina as the stationary phase. |
| Poor separation of the product from a close-running impurity | The eluent system is not optimized. | Systematically screen different solvent systems using TLC. Try varying the polarity with different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/methanol). A shallow gradient elution on the column might also improve separation. |
| Product is not eluting from the column | The eluent is not polar enough, or the product is irreversibly adsorbed to the silica. | Gradually increase the polarity of your eluent. If the product still doesn't elute, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane. If irreversible adsorption is suspected, try a different stationary phase like basic alumina. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling during vacuum distillation | Inefficient stirring or lack of boiling chips. Superheating of the liquid. | Use a magnetic stir bar and a stir plate to ensure smooth boiling. Ensure a gradual and even heating of the distillation flask using a heating mantle. Avoid using boiling chips in vacuum distillation as they are ineffective. |
| Product is decomposing during distillation | The distillation temperature is too high. | Use a vacuum source to lower the pressure and consequently the boiling point of the this compound. A pressure of 10-20 mmHg is a good starting point. |
| Poor separation of product from a close-boiling impurity | Inefficient fractional distillation setup. | Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency. Maintain a slow and steady distillation rate. |
Recrystallization of the Hydrochloride Salt
| Problem | Possible Cause | Solution |
| The hydrochloride salt does not crystallize | The solution is not supersaturated, the solvent is not appropriate, or impurities are inhibiting crystallization. | Concentrate the solution. Try adding a co-solvent (an anti-solvent) in which the salt is less soluble. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If available, add a seed crystal of pure this compound HCl. |
| The product "oils out" instead of crystallizing | The solution is too concentrated, or the cooling rate is too fast. | Dilute the solution slightly with the recrystallization solvent. Allow the solution to cool down slowly to room temperature and then in an ice bath. |
| The recrystallized salt is not pure | Impurities co-precipitated with the product. The washing step was insufficient. | Ensure the correct solvent system is used where the impurities are more soluble. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (vacuum pump or water aspirator)
-
Cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased with vacuum grease to ensure a good seal.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
System Evacuation: Connect the apparatus to the vacuum source with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating and Distillation: Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The main fraction of this compound should be collected at a stable temperature corresponding to its boiling point at the applied pressure.
-
Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Diagram of Fractional Vacuum Distillation Setup:
Caption: Workflow for fractional vacuum distillation.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for smaller-scale purification and for separating impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or basic alumina)
-
Eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
-
Triethylamine (Et3N)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate)
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should give the product an Rf value of 0.2-0.4. Add 1% Et3N to the eluent to prevent streaking.
-
Column Packing: Pack the chromatography column with silica gel using the chosen eluent (containing Et3N).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram of Column Chromatography Workflow:
Caption: Step-by-step column chromatography process.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
This protocol is effective for obtaining high-purity, solid this compound.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., 2M in diethyl ether or as HCl gas)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether). Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| Boiling Point | 162 ± 8.0 °C at 760 mmHg |
| Appearance | Liquid |
| CAS Number | 765-64-0 |
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link]
-
Fractional Distillation. YouTube. Available at: [Link]
-
Carrying out a fractional distillation. YouTube. Available at: [Link]
-
Protein purification troubleshooting guide. Cytiva. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Analysis of Impurities in Composition B by Thin Layer Chromatography. DTIC. Available at: [Link]
-
The procedure of fraction distillation in a laboratory. ResearchGate. Available at: [Link]
-
Impurities from reversed phase preparative TLC?. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. ResearchGate. Available at: [Link]
-
GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. Scholars Research Library. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. Available at: [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: N-Alkylation of 6-Azaspiro[3.4]octane
Welcome to the technical support guide for the N-alkylation of 6-azaspiro[3.4]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile spirocyclic scaffold. The unique conformational rigidity of azaspirocycles makes them valuable building blocks in drug discovery, but their reactivity can present specific challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of this compound is showing low yield and incomplete conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent reactivity. Let's break down the potential causes:
-
Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkyl electrophile is critical. The reactivity order is generally Iodide > Bromide > Chloride.[3] If you are using an alkyl chloride, the reaction may be too sluggish.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide to increase the rate of the SN2 reaction. If the electrophile is particularly unreactive, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide.
-
-
Inappropriate Base and Solvent Combination: The base must be strong enough to deprotonate the secondary amine, but its solubility and the solvent's properties are equally important. An inorganic base like potassium carbonate (K₂CO₃) is often effective but requires a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to facilitate the reaction.[4][5]
-
Solution: Ensure your base and solvent are compatible. If using K₂CO₃, ACN is an excellent first choice. For more challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) can be used, though this requires stricter anhydrous conditions.[6]
-
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Room temperature may be insufficient, especially for less reactive electrophiles.
-
Solution: Gradually increase the reaction temperature, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting material and the formation of byproducts. Refluxing in ACN (approx. 82°C) is a common starting point.[5]
-
Q2: I'm observing a significant amount of a side product with a higher molecular weight than my target molecule. What is it and how can I prevent it?
This is the classic problem of over-alkylation. The tertiary amine product you are forming is often more nucleophilic than the starting secondary amine, leading it to react with another molecule of the alkylating agent to form a quaternary ammonium salt.[4][7][8]
Caption: Competing pathways of N-alkylation and over-alkylation.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is more likely to encounter the starting secondary amine rather than the tertiary amine product. Conversely, using an excess of the alkylating agent will drive the reaction toward the quaternary salt.[8]
-
Slow Addition of Electrophile: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture can help maintain a low instantaneous concentration, minimizing its reaction with the product.
-
Consider Reductive Amination: If over-alkylation remains problematic, reductive amination is a superior alternative. This two-step, one-pot process involves the formation of an iminium ion from the amine and an aldehyde or ketone, followed by in situ reduction. This method is not susceptible to over-alkylation.[9] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective for this transformation.[9]
Q3: My product is difficult to purify. It seems to be water-soluble, and I'm getting low recovery after column chromatography. What are some best practices?
The basic nitrogen atom in your N-alkylated product can lead to purification challenges, including water solubility (especially if protonated) and streaking on silica gel columns.
-
Workup Strategy:
-
Acid/Base Extraction: During the workup, avoid washing with acidic solutions (e.g., 1M HCl) unless you intend to extract your product into the aqueous layer. A standard workup should involve quenching the reaction, filtering off inorganic salts, and extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine to remove impurities.[5][9]
-
Product Isolation as a Salt: If your product is intended for biological assays, consider isolating it as a salt (e.g., HCl or oxalate salt). This often yields a stable, crystalline solid that is easier to handle than the freebase oil.
-
-
Chromatography Technique:
-
Deactivating Silica Gel: The acidic nature of standard silica gel can cause your amine product to streak or remain on the column. Pre-treating the silica with triethylamine (Et₃N) can mitigate this. A common practice is to use a mobile phase containing a small amount of Et₃N (e.g., 0.5-1%) or to flush the column with a solvent mixture containing Et₃N before loading your sample.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica proves too problematic.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | 1. Poor leaving group on alkylating agent (e.g., R-Cl). 2. Insufficiently strong or insoluble base. 3. Reaction temperature is too low. | 1. Switch to an alkyl bromide or iodide; add catalytic KI. 2. Use K₂CO₃ in ACN/DMF, or NaH in THF. 3. Increase temperature; heat to reflux. |
| Over-alkylation | The tertiary amine product is more nucleophilic than the starting material. | 1. Use a slight excess of the this compound. 2. Add the alkylating agent slowly. 3. Switch to reductive amination. |
| Purification Issues | 1. Product is water-soluble as a salt. 2. Product streaks or sticks to silica gel. | 1. Use basic/neutral washes (NaHCO₃, brine) during workup. 2. Add 0.5-1% Et₃N to the chromatography eluent; use neutral alumina. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol provides a general method for the direct alkylation of this compound using a reactive alkyl halide.
Caption: Standard workflow for direct N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and anhydrous ACN.
-
Add anhydrous K₂CO₃ followed by the alkyl bromide.
-
Heat the mixture to a gentle reflux (or a suitable temperature based on the alkyl halide's reactivity) and stir.
-
Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]
Protocol 2: Reductive Amination
This protocol is an excellent alternative to direct alkylation, especially when over-alkylation is a concern or when starting from an aldehyde/ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aldehyde/ketone in DCM or DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in portions. The reaction may be slightly exothermic.
-
Continue stirring at room temperature until the starting material is fully consumed as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
References
- BenchChem. (2025).
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. BenchChem.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem.
-
Cunningham, D., & O'Donovan, D. H. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536–2545. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Reactivity of 6-Azaspiro[3.4]octane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-azaspiro[3.4]octane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique reactivity challenges associated with this valuable spirocyclic scaffold. Our goal is to empower you to overcome synthetic hurdles and successfully incorporate this motif into your novel molecular designs.
Understanding the Challenge: The "Why" Behind the Low Reactivity
The rigid, three-dimensional structure of this compound offers significant advantages in medicinal chemistry, including improved metabolic stability and precise vectorization of substituents.[1] However, this same structural rigidity can contribute to its perceived low reactivity in common synthetic transformations. The primary contributing factor is steric hindrance , where the spirocyclic framework shields the nitrogen's lone pair of electrons, making it a less accessible nucleophile.[2][3] This guide will provide you with the strategies to mitigate these steric effects and drive your reactions to completion.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of this compound failing or giving low yields?
A1: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, are often due to the steric bulk of this compound hindering its approach to the palladium catalyst. Additionally, improper ligand selection can fail to create a sufficiently reactive catalytic complex to overcome this steric barrier. The choice of base and reaction temperature are also critical parameters that need to be optimized for this sterically demanding amine.
Q2: I'm struggling with the N-alkylation of this compound using a simple alkyl halide. What can I do?
A2: The direct alkylation of sterically hindered secondary amines can be sluggish.[4] Factors to consider include the reactivity of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the strength of the base used, and the polarity of the solvent. In many cases, switching to a more forcing set of conditions or an alternative alkylation strategy, such as reductive amination, may be necessary.
Q3: My amide coupling reaction with this compound is not proceeding to completion, even with standard coupling reagents. What's the issue?
A3: The nucleophilicity of this compound can be insufficient to react efficiently with the activated carboxylic acid intermediate generated by common coupling reagents like EDC/HOBt.[5] The steric hindrance around the nitrogen can impede its attack on the activated ester. Utilizing more potent activating agents or additives can generate a more reactive electrophile to overcome this hurdle.
Q4: Is there a general strategy to enhance the reactivity of this compound across different reaction types?
A4: Yes, a common strategy for sluggish reactions involving sterically hindered amines is the use of microwave irradiation.[6][7] Microwave heating can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture to temperatures that may be difficult to achieve with conventional heating, often leading to higher yields in shorter reaction times.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Low Conversion in Buchwald-Hartwig Amination
Question: I am attempting to couple this compound with an aryl bromide using a standard palladium catalyst and ligand, but I am observing very low conversion. How can I improve my yield?
Answer:
For sterically hindered secondary amines like this compound, the choice of ligand is paramount. Standard phosphine ligands may not be bulky enough to promote the reductive elimination step of the catalytic cycle.
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands are known to facilitate the coupling of sterically demanding substrates.
-
Catalyst Precursor: Utilize a pre-formed palladium catalyst complex incorporating one of the aforementioned bulky ligands. This can lead to more consistent and reproducible results.
-
Base Optimization: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often the base of choice for these challenging couplings.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure your solvent is rigorously dried, as water can negatively impact the catalytic cycle.
-
Elevated Temperature: These reactions often require higher temperatures (e.g., 100-120 °C) to overcome the activation energy barrier. Consider using a sealed tube or microwave reactor to safely reach these temperatures.
Workflow for Optimizing Buchwald-Hartwig Amination:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
Technical Support Center: Navigating the Scale-Up of 6-Azaspiro[3.4]octane Synthesis
Welcome to the technical support guide for the synthesis of 6-azaspiro[3.4]octane. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, kilogram-scale production. The unique three-dimensional structure of spirocyclic amines like this compound makes them highly valuable scaffolds in medicinal chemistry, often leading to improved pharmacological properties.[1] However, their synthesis can present unique challenges during scale-up.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, field-proven protocols to ensure the integrity and efficiency of your large-scale campaigns.
FAQ: General Synthetic Strategies & Scale-Up Selection
Question 1: There are several published routes to azaspirocycles. Which synthetic strategy for this compound is most amenable to large-scale production?
Answer: This is a critical first question, as the optimal route for a 1-gram synthesis is rarely the best for a 1-kilogram campaign. While multiple strategies exist for constructing spirocyclic systems, including intramolecular alkylations and cycloadditions, a robust and frequently scalable approach involves the construction of a suitable acyclic precursor followed by a ring-closing step.[2][3]
For the this compound core, a highly effective strategy is the intramolecular cyclization of a functionalized cyclopentane derivative. A common and scalable approach is outlined below. This method is advantageous due to the use of readily available starting materials and the avoidance of hazardous reagents like diazomethane or expensive, air-sensitive catalysts that can complicate large-scale operations.[4][5]
Below is a comparative table of common strategies and their scale-up considerations.
| Synthetic Strategy | Key Transformation | Pros for Scale-Up | Cons for Scale-Up | Typical Scale |
| Intramolecular Cyclization | Deprotection/activation of an amine on a cyclopentane precursor to displace a leaving group.[6] | Convergent, uses common reagents, predictable reaction profiles. | May require multiple steps to build the precursor; potential for competing elimination reactions. | Gram to >100 kg |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene.[7][8] | Step-economic, rapid construction of the core structure. | Often requires specific catalysts, potential for regioselectivity issues, may not be cost-effective. | mg to Gram |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene using a Ruthenium catalyst.[9][10] | High functional group tolerance, powerful for complex structures. | Expensive catalysts, requires stringent removal of metal impurities, byproduct (ethylene) management.[9][11] | Gram to Multi-Kg |
Based on this analysis, we will focus our troubleshooting guide on the Intramolecular Cyclization approach, as it generally presents the best balance of reliability, cost-effectiveness, and operational simplicity for large-scale manufacturing.
Troubleshooting Guide: Reaction Optimization & Impurity Control
Question 2: My yield drops significantly when scaling the intramolecular cyclization step. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a classic process chemistry problem. For the intramolecular cyclization to form this compound, the issue often stems from a combination of thermal control, reaction concentration, and competing side reactions.
Causality: On a small scale, heat dissipates quickly. On a large scale, exothermic events (like deprotection or base addition) can cause localized temperature spikes. This can favor an intermolecular E2 elimination pathway over the desired intramolecular SN2 cyclization, leading to the formation of an unsaturated byproduct and reducing the yield of your desired spirocycle. Furthermore, at high concentrations, intermolecular side reactions can become more prevalent.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield.
Recommended Protocol Adjustments:
-
Slower Reagent Addition: Instead of adding the base all at once, add it portion-wise or as a solution via an addition funnel over 1-2 hours. This allows the reactor's cooling system to manage the exotherm.
-
Higher Dilution: While counterintuitive, reducing the concentration can favor the intramolecular pathway by decreasing the probability of two precursor molecules reacting with each other. A good starting point is to double the solvent volume from your lab-scale procedure.
-
Choice of Base: If using a strong, sterically hindered base like potassium tert-butoxide, consider switching to a weaker, non-nucleophilic base like potassium carbonate, which can be less prone to promoting elimination.[6]
Troubleshooting Guide: Work-up and Purification
Question 3: During the aqueous work-up, I'm struggling with emulsion formation, making the phase separation difficult and time-consuming. How can I prevent this?
Answer: Emulsions are a common and frustrating issue during the scale-up of amine syntheses. They are often caused by the amphiphilic nature of partially protected amine intermediates or salts formed during neutralization.
Causality: The amine product, especially in its protonated form, can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets and preventing coalescence. Vigorous stirring during quenching or extraction on a large scale exacerbates this problem.
Solutions:
-
Brine Wash: Before extraction, add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Solvent Selection: Switch to a more non-polar extraction solvent that has a greater density difference with water, such as toluene or methyl tert-butyl ether (MTBE), instead of dichloromethane (DCM) or ethyl acetate.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extraction. This ensures the amine is in its freebase form, which is less soluble in water and less likely to act as an emulsifier.
-
Minimize Agitation: Use a reactor with baffles and control the stirring speed to gently mix the layers rather than high-shear mixing that promotes emulsion formation.
Question 4: Column chromatography is not practical for purifying my multi-kilogram batch of this compound. What are the best alternative methods for large-scale purification?
Answer: Relying on chromatography for multi-kilogram purification is economically and logistically unsustainable. The preferred industrial methods are crystallization or distillation. For this compound, which is often isolated as a free base oil or a solid salt, crystallization is the most robust method.
Recommended Protocol: Crystallization as a Hydrochloride Salt
This protocol provides a self-validating system: only the desired product will crystallize under the right conditions, effectively removing most soluble impurities.
Materials:
-
Crude this compound free base (dissolved in a suitable solvent like Isopropanol or MTBE).
-
Anhydrous Hydrogen Chloride (as a solution in isopropanol or dioxane, or as a gas).
-
Anti-solvent (e.g., Heptane or MTBE).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base in a minimum amount of a suitable solvent like isopropanol (IPA). A typical starting ratio is 3-5 mL of solvent per gram of crude material.
-
Salt Formation: Slowly add a solution of HCl in IPA (e.g., 2M solution) to the stirred solution of the free base. Monitor the pH to ensure it becomes acidic (pH 1-2). The hydrochloride salt will often begin to precipitate immediately.
-
Slurry and Maturation: Stir the resulting slurry at room temperature for 1-2 hours. For improved crystal growth and purity, you can perform a temperature cycle: heat the slurry to 40-50°C to dissolve fine particles, then cool it slowly back to room temperature or 0-5°C. This "aging" process allows for the formation of larger, more easily filterable crystals.
-
Anti-Solvent Addition (Optional): If the product is highly soluble, slowly add an anti-solvent like heptane to the slurry to decrease the solubility of the salt and increase the crystallization yield.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter or a centrifuge.
-
Washing: Wash the filter cake with a cold mixture of the crystallization solvent and anti-solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified this compound hydrochloride salt under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Purification Method Comparison:
| Method | Pros | Cons | Impurity Removal |
| Chromatography | High resolution, good for closely related impurities. | High solvent consumption, expensive silica, not easily scalable. | Excellent |
| Distillation | Excellent for removing non-volatile impurities, solvent-free product. | Requires thermal stability, not effective for impurities with similar boiling points. | Good to Excellent |
| Crystallization | Highly scalable, cost-effective, high purity achievable, removes process solvents. | Yield loss to mother liquor, requires screening for optimal conditions.[2] | Excellent |
Safety & Handling on a Large Scale
Question 5: What are the primary safety hazards I should be aware of when handling the synthesis of this compound at scale?
Answer: Safety considerations must be paramount during scale-up. While specific hazards depend on the exact synthetic route, some general points for azaspirocycle synthesis include:
-
Exothermic Reactions: As discussed, neutralization and cyclization steps can be exothermic. Ensure your reactor has adequate cooling capacity and that emergency quenching procedures are in place.
-
Reagent Handling:
-
Strong Bases (e.g., NaH, KHMDS): These are often pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Strong Acids (e.g., HCl gas): Highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE) and have a neutralizing agent (like sodium bicarbonate) readily available for spills.[12]
-
-
Product Handling:
-
Amines: Many amines are corrosive and can cause skin and eye irritation. Always wear appropriate gloves and eye protection.[13]
-
Powder Handling: When handling the final solid product (e.g., the HCl salt), be mindful of dust generation. Inhalation of fine particles can cause respiratory irritation. Use engineering controls like a powder handling hood or wear a dust mask.[14]
-
Process Safety Workflow:
Caption: A typical process safety workflow for scale-up.
References
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
- An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. Benchchem.
- Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. Benchchem.
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. National Institutes of Health.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
- 2-Oxa-6-azaspiro[3.4]octane Safety Data. Apollo Scientific.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Royal Society of Chemistry.
- 6-Boc-2-oxo-6-aza-spiro[3.4]octane Safety Data Sheets. Echemi.
- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- SAFETY DATA SHEET. Fisher Scientific.
- Ring Closing Metathesis (RCM). Organic Chemistry Portal.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- Ring-closing metathesis. Wikipedia.
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications.
- Ring-closing metathesis example. YouTube.
- A synthesis of aromatic five- and six-membered B-N heterocycles via ring closing metathesis. Organic Letters.
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Consensus.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
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- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Purification of 6-Azaspiro[3.4]octane
Welcome to the technical support center for the purification of 6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable spirocyclic amine.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry due to its unique three-dimensional structure. However, achieving high purity can be challenging due to the nature of its synthesis, which often involves multi-step sequences with reactive intermediates and protecting groups. This guide provides practical, field-proven insights to help you navigate these challenges and obtain this compound of the desired purity for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your this compound sample will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include protected azetidine derivatives (e.g., N-Boc- or N-benzyl-azetidin-3-one) or reagents used for the cyclization step.
-
Incompletely Deprotected Intermediates: If your synthesis involves protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn), incomplete removal will result in the corresponding N-protected this compound impurity.
-
Byproducts from the Reaction: Side reactions can lead to various impurities. For instance, in syntheses involving debenzylation, you might encounter byproducts from ring saturation of the aromatic ring if the reaction is not well-controlled.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as excess reagents, can be present in the crude product.
-
Dimers or Oligomers: Under certain conditions, self-condensation or other side reactions can lead to the formation of higher molecular weight species[1].
Q2: How can I get a quick assessment of my sample's purity?
A2: For a rapid purity assessment, Thin-Layer Chromatography (TLC) is an invaluable tool. For this compound, which is a basic amine, it is advisable to add a small amount of triethylamine (e.g., 1-2%) to your eluent system (e.g., dichloromethane/methanol) to prevent streaking on the silica gel plate. The presence of multiple spots indicates the presence of impurities. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Q3: My this compound appears as an oil, but I've seen it described as a solid. Why is that?
A3: Pure this compound is a low-melting solid or a liquid at room temperature. If your sample is an oil, it could be due to the presence of impurities that are depressing the melting point. It is also possible that your sample is pure and simply exists as a liquid at your laboratory's ambient temperature. To confirm, you can try to induce crystallization by cooling the sample.
Q4: Is it better to purify the free base or the hydrochloride salt of this compound?
A4: Both the free base and the hydrochloride salt can be purified, and the choice often depends on the nature of the impurities and the desired final form.
-
Free Base Purification: This is typically done using flash column chromatography or distillation. It is effective for removing non-basic impurities.
-
Hydrochloride Salt Purification: This is often achieved through recrystallization. It is particularly effective for removing non-basic and some closely related basic impurities that may not form crystalline salts as readily. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and store than the free base.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.
Guide 1: Flash Column Chromatography of this compound Free Base
Flash column chromatography is a standard method for purifying the free base form of this compound. However, being a basic amine, it can interact strongly with the acidic silica gel, leading to poor separation and recovery.
Issue 1: Streaking or Tailing of the Product on TLC and the Column
-
Causality: The basic nitrogen atom of this compound interacts with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a broad elution profile, making it difficult to separate from closely eluting impurities.
-
Troubleshooting & Self-Validation:
-
Solution: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-2% (v/v) is commonly used. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to a much sharper elution band.
-
Validation: Before running your column, co-spot your crude material and a pure standard (if available) on a TLC plate using both the original eluent and the eluent containing triethylamine. You should observe a significant reduction in streaking with the modified eluent.
-
Issue 2: Poor Separation of Closely Related Impurities
-
Causality: The polarity of the eluent system may not be optimal for resolving your product from impurities with similar polarities.
-
Troubleshooting & Self-Validation:
-
Solution: Systematically screen different solvent systems using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You can fine-tune the polarity by adjusting the ratio of these solvents. For very non-polar impurities, you might start with a hexane/ethyl acetate system. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be very effective.
-
Validation: A good solvent system for flash chromatography should give your product an Rf value of approximately 0.2-0.4 on the TLC plate, with clear separation from the impurity spots.
-
Issue 3: Low Recovery of the Product from the Column
-
Causality: Besides irreversible adsorption to the silica gel (which is mitigated by adding a base), low recovery can be due to the volatility of the product, especially if it is in a highly pure, low-boiling form.
-
Troubleshooting & Self-Validation:
-
Solution: When removing the solvent from your pure fractions using a rotary evaporator, use a lower bath temperature and be careful not to leave the sample under high vacuum for an extended period after the solvent has evaporated.
-
Validation: Monitor the evaporation process closely. If you suspect your product is volatile, you can use a cold trap to capture any product that might be lost.
-
Guide 2: Recrystallization of this compound Hydrochloride
Recrystallization of the hydrochloride salt is an excellent method for obtaining highly pure, crystalline this compound.
Issue 1: The Hydrochloride Salt Fails to Crystallize
-
Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The presence of significant amounts of impurities can also inhibit crystallization.
-
Troubleshooting & Self-Validation:
-
Solution: Experiment with different solvent systems. Good single-solvent systems for amine hydrochlorides include alcohols like ethanol or isopropanol. Mixed solvent systems are often more effective. A common approach is to dissolve the salt in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like diethyl ether or hexanes) until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Validation: Before attempting a large-scale recrystallization, perform small-scale solubility tests in different solvents to identify a promising system.
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals
-
Causality: "Oiling out" occurs when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation. This can be caused by cooling the solution too quickly or using a solvent system in which the solubility changes too drastically with temperature.
-
Troubleshooting & Self-Validation:
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled solution to induce crystallization.
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Solvent Adjustment: Try using a slightly more polar "poor" solvent or a slightly less polar "good" solvent in your mixed solvent system.
-
-
Validation: Successful crystallization will result in the formation of solid crystals rather than a liquid oil at the bottom of the flask.
-
Guide 3: Troubleshooting Incomplete Debenzylation
For syntheses that involve the removal of an N-benzyl group via catalytic hydrogenation to yield the final product.
Issue 1: The Debenzylation Reaction is Slow or Stalls
-
Causality: The basic nitrogen of the spiro-amine can poison the palladium catalyst, reducing its activity. This is a common issue when debenzylating nitrogen-containing heterocycles[2].
-
Troubleshooting & Self-Validation:
-
Solution:
-
Add an Acid: Including a stoichiometric amount of a strong acid like HCl or a slight excess of a weaker acid like acetic acid in the reaction mixture can protonate the amine, preventing it from coordinating to and poisoning the palladium catalyst.
-
Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for the debenzylation of amines[2].
-
Increase Catalyst Loading and/or Hydrogen Pressure: While not ideal from a process efficiency standpoint, increasing the catalyst loading or the hydrogen pressure can sometimes overcome partial catalyst deactivation.
-
-
Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot will confirm that the reaction is proceeding.
-
Analytical Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying volatile impurities.
-
Sample Preparation: Prepare a dilute solution of your sample in a volatile organic solvent such as dichloromethane or methanol.
-
Interpretation: The gas chromatogram will show peaks corresponding to the different components of your sample. The area of each peak is proportional to the amount of that component. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by analyzing the fragmentation pattern. Impurities will appear as separate peaks, and their identity can often be inferred from their mass spectra.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your product and assessing its purity.
-
Sample Preparation: Dissolve your sample in a deuterated solvent such as CDCl₃ or D₂O (for the hydrochloride salt).
-
Interpretation of ¹H NMR:
-
Chemical Shift: The position of the peaks will confirm the presence of the different types of protons in the molecule.
-
Integration: The area under each peak should correspond to a whole number ratio of protons, matching the expected structure. The presence of unexpected peaks or incorrect integration values can indicate impurities. For example, residual N-benzyl groups would show characteristic aromatic protons between 7.2-7.4 ppm. Residual Boc groups would show a large singlet around 1.4 ppm.
-
Coupling Patterns: The splitting of the peaks provides information about neighboring protons and can help confirm the connectivity of the molecule.
-
-
Interpretation of ¹³C NMR:
-
The number of peaks should correspond to the number of unique carbon atoms in the molecule. The presence of extra peaks indicates impurities.
-
| Technique | Information Provided | Commonly Detected Impurities |
| TLC | Quick qualitative assessment of purity and separation efficiency. | Gross impurities with different polarities. |
| GC-MS | Quantitative purity assessment and identification of volatile impurities. | Unreacted starting materials, low-boiling byproducts, residual solvents. |
| ¹H NMR | Structural confirmation and quantitative purity assessment. | Residual protecting groups (Boc, Bn), structural isomers, unreacted starting materials. |
| ¹³C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | Isomeric impurities, byproducts with different carbon frameworks. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound Free Base
This protocol provides a general guideline for the purification of this compound free base on silica gel.
-
Eluent Preparation: Prepare a suitable eluent system, for example, 95:5:0.5 (v/v/v) Dichloromethane:Methanol:Triethylamine. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the least polar eluent you will be using.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, being mindful of the product's potential volatility.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the recrystallization of this compound as its hydrochloride salt.
-
Salt Formation: Dissolve the crude this compound free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Collect the solid by filtration.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and with gentle heating. Identify a solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and diethyl ether is often a good starting point.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of the hot "good" solvent (e.g., ethanol). If using a mixed solvent system, slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualizing the Workflow
Sources
Technical Support Center: Characterization of Unexpected Byproducts in 6-Azaspiro[3.4]octane Reactions
Welcome to the Technical Support Center for the synthesis and characterization of 6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable spirocyclic scaffold. Here, we move beyond the standard protocols to address the formation of unexpected byproducts, providing troubleshooting guidance and in-depth mechanistic insights to empower you in your synthetic endeavors.
I. Troubleshooting & FAQs: Navigating the Unexpected
This section is structured to provide rapid answers to common and challenging issues encountered during the synthesis of this compound, particularly focusing on the identification and mitigation of unexpected byproducts.
Q1: My reaction to form this compound is complete, but my yield is low and I see several unknown spots on TLC. What are the likely culprits?
A1: Low yields and multiple byproducts in this compound synthesis often stem from competing side reactions. The most common synthetic routes involve an intramolecular cyclization, and any deviation from the desired reaction pathway can lead to a mixture of products. The primary suspects for unexpected byproducts include:
-
Dimeric and Oligomeric Species: The reactive intermediates can react with each other instead of cyclizing intramolecularly, leading to the formation of dimers and higher-order oligomers. This is particularly prevalent at high concentrations.
-
Ring-Opened Products: The strained azetidine ring in the starting material or product can be susceptible to nucleophilic attack, especially under acidic or basic conditions, leading to ring-opened byproducts.[1][2]
-
Incomplete Reaction: The presence of starting material indicates that the reaction has not gone to completion. This could be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Isomeric Byproducts: Depending on the specific synthetic route, the formation of constitutional isomers or diastereomers is possible.
Q2: I've isolated a byproduct with a mass double that of my expected product. What is its likely structure and how can I prevent its formation?
A2: A byproduct with a mass corresponding to a dimer of your target molecule is a strong indication of intermolecular reaction. This often occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization.
-
Plausible Mechanism: Instead of the internal nucleophile attacking the electrophilic center within the same molecule to form the spirocycle, it attacks an electrophilic center on a neighboring molecule. This process can continue, leading to dimerization or even polymerization.
To mitigate the formation of dimeric and oligomeric byproducts, consider the following strategies:
-
High-Dilution Conditions: Running the reaction at a lower concentration favors intramolecular reactions over intermolecular ones. This is a classic strategy for promoting cyclization.
-
Slow Addition of Reactants: Adding the substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, further favoring the intramolecular pathway.
-
Temperature Optimization: The activation energies for intra- and intermolecular reactions may differ. A systematic temperature study can help identify an optimal temperature that favors the desired cyclization.
Q3: My crude NMR spectrum is complex, with unexpected peaks suggesting a loss of the spirocyclic core. What could be happening?
A3: A complex NMR with the absence of characteristic spirocyclic signals may point towards ring-opening of the azetidine moiety. The four-membered azetidine ring is strained and can be cleaved under certain conditions.[1][3]
-
Acid-Mediated Ring Opening: If your reaction or work-up involves acidic conditions (even mild ones), protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack by solvent molecules (e.g., water, alcohols) or other nucleophiles present in the reaction mixture.[1]
-
Base-Mediated Ring Opening: While less common, strong bases can also promote ring-opening, particularly if there are activating groups on the azetidine ring.
To avoid ring-opening, it is crucial to:
-
Maintain Neutral pH: Ensure that the pH of your reaction and work-up is carefully controlled. Use of buffered solutions during extraction can be beneficial.
-
Protecting Group Strategy: The choice of protecting group on the nitrogen can significantly influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack.[4][5]
Q4: How can I definitively characterize these unexpected byproducts?
A4: A multi-technique approach is essential for the unambiguous characterization of unknown byproducts.
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, offering the first clue to its identity (e.g., dimer, ring-opened product). High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the chemical environment of the protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the connectivity of the molecule and confirming the structure of unexpected byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts, allowing for their isolation and subsequent characterization. Method development with different columns and mobile phases may be necessary to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts. It provides both separation and mass information in a single analysis.[6][7][8][9]
II. Mechanistic Insights into Byproduct Formation
Understanding the potential reaction pathways that lead to byproducts is key to developing robust synthetic procedures.
A. Dimerization Pathway
In syntheses proceeding via intramolecular SN2 cyclization, the primary competing reaction is often intermolecular dimerization.
Caption: Competing intramolecular and intermolecular pathways.
The relative rates of the intramolecular (k_intra) and intermolecular (k_inter) reactions determine the product distribution. High concentrations of the precursor favor the bimolecular dimerization pathway.
B. Acid-Catalyzed Ring Opening of the Azetidine Moiety
The strained four-membered azetidine ring is susceptible to ring-opening, particularly in the presence of acid.
Caption: Proposed mechanism for acid-catalyzed azetidine ring opening.
Protonation of the azetidine nitrogen makes the ring more electrophilic and susceptible to attack by a nucleophile, leading to the formation of a ring-opened product.[1]
III. Analytical Protocols for Byproduct Characterization
A systematic analytical approach is crucial for identifying and quantifying unexpected byproducts.
A. High-Performance Liquid Chromatography (HPLC) Method for Separation
HPLC is a powerful technique for separating the desired this compound from various byproducts.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and/or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 µL |
Note: This is a general starting point. Method optimization will be necessary based on the specific byproducts present.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is well-suited for identifying volatile byproducts and impurities.[6][7][8][9]
Table 2: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-500 m/z |
C. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
For definitive structural confirmation of isolated byproducts, a suite of NMR experiments is recommended.
-
¹H NMR: Provides information on the proton environments and their coupling.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, aiding in stereochemical assignments.
IV. Experimental Workflow for Byproduct Investigation
The following workflow provides a systematic approach to identifying and mitigating unexpected byproducts.
Caption: Systematic workflow for byproduct investigation.
By following this structured approach, researchers can efficiently identify the root cause of byproduct formation and implement effective strategies to optimize the synthesis of this compound, leading to higher yields and purity.
V. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12 (10), 1596–1601. [Link]
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Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polym. Chem., 2019 , 10, 2381-2402. [Link]
-
Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules2020 , 53 (24), 10896–10904. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.2024, 20, 148–155. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. J. Am. Chem. Soc.2019 , 141 (38), 15004–15009. [Link]
-
Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chin. J. Chem.2015 , 33, 1033-1037. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chem. Sci., 2023 , 14, 6435-6440. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. Org. Biomol. Chem., 2017 , 15, 8793-8809. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett.2011 , 13 (22), 6134–6137. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2023 . [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules2023 , 28(6), 2529. [Link]
-
Synthesis of Azetidines. Chin. J. Org. Chem.2017 , 37, 251-266. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. Chem. Sci., 2020 , 11, 7553-7561. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem., 2023 , 11, 1248037. [Link]
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The Role of Protective Groups in Organic Synthesis. J. Org. Chem.2003 , 68 (12), 4591–4617. [Link]
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Protecting Groups. [Link]
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Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. 2023 . [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem., 2019 , 17, 3056-3065. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
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Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
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Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. [Link]
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GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. Scholars Research Library. [Link]
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- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
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Technical Support Center: Optimizing Coupling Reactions with 6-Azaspiro[3.4]octane
Welcome to the technical support center for optimizing synthetic routes involving 6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique three-dimensional architecture of this spirocyclic amine in their synthetic campaigns. The inherent structural rigidity and steric profile of this compound present distinct challenges in common coupling reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities and achieve your synthetic goals.
Part 1: Foundational Challenges & General FAQs
This section addresses overarching issues that are common across different reaction types when working with this compound.
FAQ 1: Why are my coupling reactions with this compound consistently low-yielding compared to simpler secondary amines like piperidine or pyrrolidine?
The primary reason for reduced reactivity is the significant steric hindrance imposed by the spirocyclic scaffold.[1] Unlike conformationally flexible amines, the carbon framework of this compound is rigid, with the cyclopentyl ring flanking the nitrogen atom's reactive site. This steric bulk obstructs the approach of reagents and catalysts, slowing down reaction rates and often leading to incomplete conversion.[2][3]
This phenomenon, known as steric hindrance, is a critical factor that influences the shape and reactivity of molecules by preventing atoms from getting too close to each other.[1][4][5] In practical terms, the transition states required for bond formation are higher in energy and more difficult to achieve, necessitating carefully optimized reaction conditions.
FAQ 2: How can I be sure my this compound starting material is suitable for high-stakes coupling reactions?
The purity of all reagents, especially the amine, is exceedingly important for the success of catalytic coupling reactions.[6] Trace impurities can poison sensitive catalysts like palladium.
Recommended Quality Control & Purification Steps:
-
Purity Assessment: Always assess the purity of your this compound (often supplied as a hydrochloride or trifluoroacetate salt) by ¹H NMR and LC-MS before use.
-
Free-Basing: If you are starting with a salt, ensure the free-basing procedure is complete. Residual acid can quench the base required for the coupling reaction. A simple liquid-liquid extraction with a suitable base (e.g., NaHCO₃ or K₂CO₃) and an organic solvent, followed by drying over Na₂SO₄, is typically sufficient.
-
Purification of the Free Base: For problematic reactions, consider purifying the free base. Liquid amines can be filtered through a short plug of activated alumina to remove polar impurities.[6]
Part 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming aryl-amine bonds.[7][8] However, coupling a hindered secondary amine like this compound with an aryl halide requires a finely tuned catalytic system.
Question: My Buchwald-Hartwig reaction to couple this compound with an aryl bromide is failing. I see mostly starting material and some dehalogenation of my aryl bromide. What should I do?
This is a classic symptom of a catalytic cycle that is failing at or before the reductive elimination step, often due to steric congestion. The dehalogenation side-product suggests that β-hydride elimination is competing with the desired C-N bond formation.[6]
Here is a systematic approach to troubleshooting this issue:
Troubleshooting Flowchart: Failing Buchwald-Hartwig Reaction
Caption: A systematic workflow for troubleshooting a failing Buchwald-Hartwig amination.
1. Re-evaluate Your Catalyst System: Ligand Choice is Critical
For sterically demanding amines, the choice of phosphine ligand is the most crucial parameter.[9] Standard ligands like PPh₃ or even BINAP are often insufficient. You need bulky, electron-rich biarylphosphine ligands that promote the difficult reductive elimination step.
2. Select the Right Base
The base not only facilitates the reaction but can also influence catalyst activity and substrate stability. Strong, non-nucleophilic bases are typically required.
| Component | Recommended Starting Point | Rationale & Troubleshooting Tips |
| Aryl Halide | Ar-Br or Ar-Cl | Aryl bromides are generally more reactive than chlorides.[9] For unreactive aryl chlorides, more forcing conditions or specialized catalysts (e.g., G4 precatalysts) may be needed.[10] |
| Palladium Source | Pd₂(dba)₃ or a G2/G3/G4 Precatalyst | Precatalysts offer better reliability and form the active Pd(0) species more cleanly than sources like Pd(OAc)₂.[10] |
| Ligand | RuPhos, BrettPhos, or XPhos | These bulky biarylphosphine ligands are designed to accelerate reductive elimination for hindered substrates.[7] Start with a Pd:Ligand ratio of 1:2. |
| Base | NaOtBu or LHMDS | NaOtBu is a strong, effective base. If your substrate has base-sensitive functional groups, consider a weaker base like K₃PO₄ or Cs₂CO₃.[6][9] |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous and degassed. Poor solubility can stall the reaction; screen solvents to improve it.[10] |
| Temperature | 80-110 °C | Sluggish reactions may benefit from higher temperatures, but be mindful of potential substrate or product degradation.[6] |
3. Ensure Rigorously Anhydrous and Anaerobic Conditions
Palladium(0) catalysts are sensitive to oxygen, and many bases (like LHMDS) are extremely sensitive to moisture.[6]
-
Degassing: Degas your solvent thoroughly using a freeze-pump-thaw cycle or by bubbling argon through it for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction in a glovebox or under a positive pressure of argon or nitrogen.[11]
Protocol 1: Optimized Buchwald-Hartwig Amination with this compound
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol% Pd)
-
RuPhos (0.04 eq, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vial under an argon atmosphere, add the aryl bromide, RuPhos, and sodium tert-butoxide.
-
Add Pd₂(dba)₃ to the vial.
-
In a separate vial, dissolve the this compound in anhydrous toluene.
-
Add the toluene solution of the amine to the reaction vial, followed by any remaining toluene to reach the desired concentration (typically 0.1-0.5 M).
-
Seal the vial tightly and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Proceed with a standard aqueous workup and chromatographic purification.
Part 3: Troubleshooting Amide Bond Formation
Amide coupling is fundamental, but the low nucleophilicity and steric bulk of this compound can make it challenging.
Question: I am trying to form an amide bond between a carboxylic acid and this compound using HATU and DIPEA in DCM, but the reaction is incomplete even after 24 hours. What's wrong?
This is a common issue. While HATU is an excellent coupling reagent, its effectiveness can be diminished by steric hindrance.[12] The problem likely lies in one of three areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.
Workflow: Optimizing Amide Coupling
Caption: Key stages of an amide coupling reaction workflow.
1. Choose a More Powerful Coupling Strategy
If standard peptide coupling reagents are failing, consider these alternatives:
| Strategy | Reagent(s) | Rationale & Key Considerations |
| Uronium/Guanidinium Reagents | HATU, HBTU, HCTU | HATU is generally very effective. Ensure it is high quality. Activate the acid with HATU/base for 15-30 minutes before adding the amine.[12][13] |
| Phosphonium Reagents | PyBOP | Similar in reactivity to uronium salts, can be a good alternative if HATU fails. |
| Carbodiimide Reagents | EDC/HOBt | A classic combination. Less reactive than HATU but can be effective. The workup can be simpler.[13] |
| Propylphosphonic Anhydride | T3P® | An excellent choice for hindered couplings. It drives the reaction to completion, and the byproducts are water-soluble, simplifying purification.[14] |
| Acyl Chloride Formation | Oxalyl Chloride or SOCl₂ | The most reactive method. Convert the carboxylic acid to the highly electrophilic acyl chloride first, then add the amine, typically at low temperature with a non-nucleophilic base.[13] This two-step process often overcomes even severe steric hindrance. |
2. Optimize Solvent and Base
-
Solvent: Dichloromethane (DCM) is a common choice, but for difficult couplings, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can be superior.[12] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.[12]
-
Base: Use a non-nucleophilic tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[12] Using a nucleophilic base like pyridine can lead to unwanted side reactions.
3. Control Reaction Stoichiometry and Order of Addition
For expensive or precious carboxylic acids, using a slight excess of this compound (e.g., 1.2 eq) can help drive the reaction to completion. A crucial experimental detail is the order of addition: always pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 min) before introducing the amine.[12] This ensures the activated species is fully formed before the nucleophile is added.
Protocol 2: Optimized Amide Coupling using T3P®
This protocol is highly reliable for coupling hindered substrates like this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
T3P® (50% solution in Ethyl Acetate or DMF is common) (1.5 eq)
-
DIPEA or Pyridine (3.0 eq)
-
Anhydrous Ethyl Acetate or DMF
Procedure:
-
Dissolve the carboxylic acid and this compound in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the base (DIPEA or Pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). The phosphonic acid byproducts will remain in the aqueous layer.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
By systematically addressing the challenges of steric hindrance with optimized catalysts, reagents, and reaction conditions, you can successfully incorporate the valuable this compound motif into your target molecules.
References
-
Common Organic Chemistry. Buchwald Hartwig Coupling. Available from: [Link]
-
Scribd. 6 Steric Hindrance. Available from: [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available from: [Link]
-
Wikipedia. Steric effects. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available from: [Link]
-
SPR-Pages. Amine-coupling. Available from: [Link]
-
ResearchGate. Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Reddit. amide coupling help : r/Chempros. Available from: [Link]
-
YouTube. Steric hindrance. Available from: [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
PubMed. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available from: [Link]
-
Royal Society of Chemistry. State-of-the-art palladium-catalyzed alkoxycarbonylations. Available from: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]
-
Sci-Hub. Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Available from: [Link]
-
The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. Available from: [Link]
-
PubChem. 2-(6-Azaspiro[3.4]octan-6-yl)ethanol. Available from: [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
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- 13. Amide Synthesis [fishersci.co.uk]
- 14. reddit.com [reddit.com]
handling and storage recommendations for 6-azaspiro[3.4]octane
Welcome to the technical support center for 6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this versatile spirocyclic amine. Our goal is to ensure the integrity of your experiments and the successful application of this valuable building block in your research endeavors.
Introduction to this compound in Drug Discovery
This compound is a saturated heterocyclic compound featuring a unique three-dimensional spirocyclic scaffold. This structural motif has gained significant attention in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates. The rigid conformation of the spirocycle allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of such sp³-rich fragments often correlates with improved clinical success rates. This guide will provide you with the necessary information to effectively utilize this compound in your synthetic campaigns.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is crucial for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | Generic |
| Molecular Weight | 111.19 g/mol | Generic |
| Appearance | Liquid | Generic |
| Boiling Point | 162.0 ± 8.0 °C at 760 mmHg | Generic |
| Flash Point | 42.8 ± 16.5 °C | Generic |
| CAS Number | 765-64-0 | Generic |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a refrigerator at 4°C and protected from light. Improper storage can lead to degradation through oxidation or reaction with atmospheric carbon dioxide and moisture.
Q2: In which common organic solvents is this compound soluble?
A2: Based on its chemical structure (a secondary amine with a nonpolar hydrocarbon framework), this compound is expected to be soluble in a wide range of common organic solvents, including but not limited to:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Toluene
Its solubility in nonpolar solvents like hexanes may be more limited. For aqueous solutions, it is likely to have some solubility, especially under acidic conditions where it will form the corresponding ammonium salt. However, prolonged exposure to aqueous environments, particularly at non-neutral pH, can lead to degradation.
Q3: Is this compound compatible with all common reagents?
A3: As a secondary amine, this compound is a nucleophile and a weak base. Therefore, it is incompatible with:
-
Strong acids and acid chlorides: It will readily react to form salts or amides, respectively. While often a desired reaction, unintended contact should be avoided.
-
Strong oxidizing agents: These can lead to the formation of various oxidation products, including nitroxides or ring-opened byproducts.
-
Certain metal catalysts: The lone pair on the nitrogen can coordinate to metal centers, potentially poisoning catalysts used in subsequent or concurrent reaction steps.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and identify any volatile impurities or degradation products.
-
Thin Layer Chromatography (TLC): TLC can provide a quick assessment of purity. A single spot under various elution conditions is a good indicator of a pure compound.
Troubleshooting Guide
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in N-alkylation or N-acylation reactions | 1. Reagent quality: The this compound may have degraded. 2. Reaction conditions: Suboptimal temperature, reaction time, or base. 3. Steric hindrance: The spirocyclic nature of the amine may present some steric hindrance. | 1. Verify reagent purity: Check the purity of the this compound by NMR or GC-MS before use. 2. Optimize conditions: Screen different bases (e.g., triethylamine, diisopropylethylamine), solvents, and temperatures. For challenging alkylations, consider using more reactive alkylating agents (e.g., triflates instead of bromides). 3. Increase reaction time or temperature: For sterically hindered substrates, more forcing conditions may be necessary. |
| Formation of multiple products | 1. Over-alkylation: In N-alkylation reactions, the product can sometimes react further. 2. Side reactions of the substrate: Other functional groups in your reaction partners may be reacting. 3. Degradation of starting material or product: The reaction conditions may be too harsh. | 1. Control stoichiometry: Use a slight excess of the amine relative to the alkylating agent. 2. Use protecting groups: If your other reactants have sensitive functional groups, consider protecting them before the reaction with this compound. 3. Milder conditions: Attempt the reaction at a lower temperature or with a less reactive base. |
| Difficulty in purifying the product | 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Product is highly water-soluble: This can lead to losses during aqueous work-up. | 1. Optimize chromatography: Screen different solvent systems for TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] 2. Modify work-up: If the product is water-soluble, minimize the use of aqueous washes or perform a back-extraction of the aqueous layers. A salt-out procedure with brine can also be effective. |
| Compound appears to have degraded upon storage | 1. Exposure to air and/or moisture: Secondary amines can be susceptible to oxidation and reaction with CO₂. 2. Exposure to light: Some organic compounds are light-sensitive. | 1. Store under inert atmosphere: Always store this compound under argon or nitrogen. 2. Protect from light: Use an amber vial or store in a dark place. 3. Re-purify if necessary: If degradation is suspected, the compound can be re-purified by distillation or column chromatography. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate)
-
Argon or nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: A generalized workflow for the N-alkylation of this compound.
Caption: Key factors that can lead to the degradation of this compound.
References
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2587. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Sources
Technical Support Center: 6-Azaspiro[3.4]octane Derivatives
Welcome to the technical support center for 6-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges related to the stability of these valuable spirocyclic compounds, ensuring the integrity of your experimental outcomes.
The unique architecture of this compound, featuring a strained four-membered azetidine ring fused to a five-membered pyrrolidine ring, imparts desirable three-dimensional characteristics for drug discovery.[1][2] However, this inherent ring strain is also the primary source of the molecule's instability. This guide provides field-proven insights and protocols to mitigate decomposition during synthesis, purification, and storage.
Troubleshooting Guide
This section is organized by experimental stage to help you quickly identify and resolve issues you may encounter.
Part 1: Challenges During Synthesis
The synthesis of this compound derivatives can be accompanied by the formation of unexpected byproducts due to the high reactivity of the strained ring system. Careful control of reaction conditions is paramount.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low yield of desired spirocycle; presence of linear amine byproducts. | Acid-catalyzed azetidine ring-opening: The strained four-membered ring is susceptible to cleavage under acidic conditions, which may be present from reagents or generated in situ.[3] This is a common decomposition pathway for strained heterocycles. | 1. Use of N-Protecting Groups: Protect the azetidine nitrogen with a robust protecting group like tert-butoxycarbonyl (Boc) or benzyl (Bn) early in the synthesis. This reduces the nucleophilicity of the nitrogen and can stabilize the ring.[4][5] 2. pH Control: Maintain neutral or slightly basic reaction conditions. Use non-acidic reagents and consider adding a non-nucleophilic base to scavenge any adventitious acid. 3. Anhydrous Conditions: Water can participate in the hydrolysis of the azetidine ring, especially in the presence of an acid catalyst. Ensure all solvents and reagents are rigorously dried. |
| Formation of isomeric byproducts. | Rearrangement reactions: The high ring strain energy can be a driving force for molecular rearrangements to form more stable structures.[6] | 1. Low-Temperature Reactions: Conduct reactions at the lowest effective temperature to minimize the energy available for rearrangement pathways. 2. Choice of Catalyst: For metal-catalyzed reactions, screen different catalysts and ligands to find conditions that favor the desired transformation over isomerization.[6] |
| Incomplete reaction or formation of multiple unidentified products. | Steric hindrance: The rigid, three-dimensional structure of the spirocycle can sterically hinder reactions at certain positions. | 1. Reagent Selection: Use less sterically demanding reagents where possible. 2. Extended Reaction Times/Increased Temperature: Carefully increase the reaction time or temperature, while monitoring for the onset of decomposition. A balance must be struck between achieving full conversion and preserving the spirocyclic core. |
Part 2: Purification Pitfalls
Purification, particularly via silica gel chromatography, is a critical stage where decomposition of this compound derivatives is frequently observed.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Significant product loss or streaking on silica gel column. | Decomposition on acidic silica: Standard silica gel is acidic and can catalyze the ring-opening of the azetidine moiety. The basic nitrogen of the spirocycle can also interact strongly with the acidic silanol groups, leading to poor recovery.[7] | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.[8] 2. Use Alternative Stationary Phases: Consider using neutral alumina or a polymer-based stationary phase for chromatography. 3. Boric Acid-Impregnated Silica: For compounds with boronic esters, or as a general method to reduce the Lewis acidity of silica, pre-conditioning with boric acid can prevent degradation.[9] |
| Product degradation in collected fractions. | Residual acid/base from chromatography: Traces of acid or base in the eluent can concentrate in the collected fractions upon solvent evaporation, leading to decomposition. | 1. Aqueous Work-up: After pooling the product-containing fractions, perform a mild aqueous wash (e.g., with saturated sodium bicarbonate solution for acidic eluents or dilute brine for basic eluents) to remove residual modifiers. 2. Co-evaporation: Co-evaporate the purified fractions with a neutral, high-boiling point solvent like toluene to azeotropically remove volatile acidic or basic impurities. |
Part 3: Long-Term Storage Instability
The stability of this compound derivatives can be compromised over time, even when stored as seemingly pure compounds.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Discoloration or change in physical appearance of the solid compound. | Oxidation and/or light sensitivity: Amines can be susceptible to oxidation by atmospheric oxygen. Some organic molecules are also sensitive to degradation upon exposure to light. | 1. Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen to prevent oxidation.[10] 2. Light Protection: Use amber vials or store containers in the dark to protect against photodegradation.[10] |
| Decreased purity observed over time by analytical methods (e.g., HPLC, NMR). | Hydrolysis and temperature-dependent decomposition: The compound can react with atmospheric moisture, leading to hydrolysis of the strained ring.[10] Higher temperatures can provide the activation energy for decomposition pathways. | 1. Low-Temperature Storage: Store the compound at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize degradation rates.[10] 2. Desiccation: Store the compound in a desiccator to protect it from moisture.[10] 3. Salt Formation: For basic derivatives, consider converting them to a stable salt (e.g., hydrochloride or oxalate) for long-term storage, as salts are often more crystalline and less hygroscopic.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound derivatives?
A1: The primary reason is the significant ring strain inherent in the four-membered azetidine ring. This strain results from bond angles deviating from the ideal tetrahedral angle of 109.5°, making the ring susceptible to opening under various conditions to release this strain energy.[3][5]
Q2: I need to remove a Boc protecting group from my this compound derivative. How can I do this without causing decomposition?
A2: Standard Boc deprotection conditions often involve strong acids like trifluoroacetic acid (TFA), which can lead to the ring-opening of the azetidine. To mitigate this, consider using milder acidic conditions, such as HCl in a non-protic solvent like dioxane or diethyl ether, and performing the reaction at a controlled low temperature (e.g., 0 °C).[4] Careful monitoring of the reaction progress is crucial to avoid prolonged exposure to the acidic environment.
Q3: Can I use this compound derivatives in aqueous buffers for biological assays?
A3: While it may be necessary for biological assays, be aware that the stability of these compounds in aqueous solutions can be compromised due to potential hydrolysis, especially at non-neutral pH.[10] It is highly recommended to prepare fresh stock solutions in an anhydrous organic solvent (e.g., DMSO) and make the final dilutions in the aqueous buffer immediately before use. Running a preliminary stability test of your compound in the specific assay buffer is also advisable.[10]
Q4: Are there any specific analytical techniques recommended for monitoring the stability of these compounds?
A4: A stability-indicating HPLC method is the preferred technique. This involves developing a chromatographic method that can separate the parent compound from its potential degradation products. LC-MS can be particularly useful for identifying the mass of the degradation products, which can provide clues about the decomposition pathway (e.g., addition of a water molecule in the case of hydrolysis).
Visualizing Decomposition: Azetidine Ring Opening
The following diagram illustrates a plausible mechanism for the acid-catalyzed ring-opening of a this compound derivative, a common decomposition pathway.
References
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]
-
PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available from: [Link]
-
PMC - NIH. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Available from: [Link]
-
Chemsrc. This compound-5-carboxylic acid | CAS#:1541595-73-6. Available from: [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]
-
PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Available from: [Link]
-
PubChem. 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone. Available from: [Link]
-
ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
-
NIH. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Available from: [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link]
-
PubMed Central. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Available from: [Link]
-
PMC - NIH. Strain Release Amination. Available from: [Link]
-
ResearchGate. Purification of azadirachtin via silica gel column chromatography | Request PDF. Available from: [Link]
-
MDPI. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Available from: [Link]
-
ResearchGate. (PDF) Regenerated silica gel as stationary phase on vacuum column chromatography to purify temulawak's extracts. Available from: [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 5. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing the Purity of 6-Azaspiro[3.4]octane
Welcome to the technical support center for the analytical assessment of 6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis of this valuable spirocyclic scaffold. Here, you will find not just protocols, but the rationale behind the analytical choices, troubleshooting guidance for common issues, and a comprehensive set of frequently asked questions. Our aim is to empower you with the knowledge to develop and execute robust, self-validating analytical systems for this compound.
Introduction to the Analytical Challenges of this compound
This compound is a secondary amine with a unique spirocyclic structure. Its analysis presents a few key challenges that this guide will address:
-
Volatility and Polarity: As a relatively small amine, it is amenable to gas chromatography (GC), but its polarity can lead to peak tailing on standard non-polar columns.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard HPLC-UV challenging without derivatization.
-
Potential for Impurities: Synthetic routes can introduce starting materials, intermediates, and by-products that may have similar properties to the final product, requiring well-resolved analytical methods.
This guide will provide detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confidently assess the purity of your this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative purity information (from the Flame Ionization Detector - FID, if used in parallel, or by total ion chromatogram) and qualitative identification of the main component and any impurities through their mass spectra.
Recommended GC-MS Protocol
This protocol is a robust starting point for the analysis of this compound. As with any analytical method, some optimization may be necessary for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column (e.g., 5% Phenyl-methylpolysiloxane) | A mid-polarity column provides a good balance for retaining the polar amine while minimizing peak tailing that can occur on non-polar phases. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of any lower or higher boiling impurities from the main analyte peak. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for analyzing relatively pure samples and prevents column overloading. |
| MS Source Temp. | 230 °C | Standard source temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 35-300 m/z | This range will capture the molecular ion of this compound (m/z 111.19) and potential fragments and impurities. |
GC-MS Troubleshooting Guide
Here are some common issues encountered during the GC-MS analysis of this compound and how to resolve them:
Q1: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for amines in GC is a very common issue and is often caused by interactions with active sites in the GC system.[1] Here's a systematic approach to troubleshooting:
-
Check the Liner: The glass inlet liner is a common source of activity. Ensure you are using a deactivated liner. If the problem persists, try a fresh, high-quality deactivated liner.[2][3]
-
Column Activity: The first few meters of the GC column can become active over time. Try trimming 0.5-1 meter from the front of the column. If this resolves the issue, it indicates column contamination or degradation at the inlet.
-
Column Choice: If you are using a non-polar column, consider switching to a mid-polarity column with better shielding of active sites, or a column specifically designed for amine analysis.
-
Derivatization: As a last resort, derivatization of the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can reduce its polarity and interaction with active sites, leading to a much more symmetrical peak shape.
Q2: I see a broad solvent front and my early eluting peaks are distorted. What's happening?
A2: This is likely a "solvent effect" issue.[3] It can occur if the injection volume is too large or the initial oven temperature is too high. Try the following:
-
Reduce Injection Volume: Decrease the injection volume to 0.5 µL or even 0.2 µL.
-
Lower Initial Oven Temperature: Set the initial oven temperature 10-20 °C below the boiling point of your solvent. This allows for better focusing of the analytes at the head of the column.
-
Use a Retention Gap: A short, deactivated fused silica retention gap before the analytical column can help to manage large solvent volumes and improve peak shape for early eluting compounds.[3]
Q3: I am not seeing the expected molecular ion peak at m/z 111 in the mass spectrum of this compound.
A3: While the molecular ion peak is expected, its intensity can sometimes be low for certain compounds due to extensive fragmentation. Here's what to consider:
-
Check for Fragmentation: Look for characteristic fragment ions. For cyclic amines, fragmentation often involves the loss of substituents or ring opening.
-
Soft Ionization: If available, try a softer ionization technique like chemical ionization (CI) which typically results in a more abundant protonated molecule peak ([M+H]+) and less fragmentation.
-
Confirm with Standards: Inject a known standard of this compound to confirm its fragmentation pattern on your instrument.
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the lack of a strong UV chromophore, direct HPLC-UV analysis of this compound is challenging. A common and effective approach is pre-column derivatization to attach a UV-active or fluorescent tag to the amine.[2]
Workflow for HPLC Analysis with Derivatization
Caption: Workflow for HPLC analysis of this compound via pre-column derivatization.
Recommended HPLC Protocol (with Dansyl Chloride Derivatization)
This protocol provides a starting point for the derivatization and subsequent HPLC analysis of this compound.
Derivatization Procedure:
-
Prepare a stock solution of your this compound sample in a suitable solvent like acetonitrile (e.g., 1 mg/mL).
-
In a vial, mix:
-
100 µL of the sample solution
-
200 µL of a borate buffer (pH 9.5)
-
200 µL of a dansyl chloride solution in acetonitrile (e.g., 5 mg/mL)
-
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature.
-
Quench the reaction by adding 50 µL of a primary amine solution (e.g., ethylamine in water) to react with the excess dansyl chloride.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for the relatively non-polar dansyl derivative. |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | A gradient elution is recommended to separate the derivatized product from the excess reagent and any by-products. |
| Gradient | 50% B to 95% B over 20 minutes | This gradient should provide good resolution. It can be optimized based on the observed chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm) | The dansyl group has a strong UV absorbance and is also fluorescent, providing high sensitivity. |
HPLC Troubleshooting Guide
Q1: I am seeing multiple peaks in my chromatogram after derivatization. How do I know which one is my product?
A1: It is common to see multiple peaks after a derivatization reaction. Here's how to identify your peak of interest:
-
Run a Blank: Perform the derivatization reaction without your this compound sample. The peaks that appear in the blank are from the derivatizing reagent and its hydrolysis products.
-
Spike with Standard: If you have a purified standard of the dansylated this compound, spike it into your sample to confirm the retention time of your product peak.
-
LC-MS: If available, use LC-MS to identify the peak with the correct mass-to-charge ratio for the dansylated product.
Q2: The derivatization reaction seems to be incomplete, resulting in low sensitivity. How can I improve the reaction efficiency?
A2: Incomplete derivatization can be due to several factors. Consider the following optimizations:
-
pH: The pH of the reaction is critical. For dansyl chloride, a basic pH (around 9-10) is required to deprotonate the amine, making it nucleophilic. Ensure your buffer is at the correct pH.
-
Reagent Concentration: Increase the molar excess of the derivatizing reagent to drive the reaction to completion.
-
Reaction Time and Temperature: You can try increasing the reaction time or temperature, but be mindful of potential degradation of the product or reagent.
-
Solvent: Ensure that all components are soluble in the reaction mixture. You may need to adjust the ratio of organic solvent to aqueous buffer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR should be utilized.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides expected chemical shift ranges for the protons and carbons in this compound. These values can vary slightly depending on the solvent used.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Protons on carbons adjacent to Nitrogen | 2.5 - 3.0 | 45 - 55 |
| Protons on cyclobutane ring | 1.8 - 2.2 | 30 - 40 |
| Spirocyclic Carbon | N/A | 40 - 50 |
NMR Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broad peaks, especially for the protons near the nitrogen. Is this normal?
A1: Yes, some peak broadening for protons on carbons adjacent to a nitrogen atom can be normal, especially if the nitrogen proton is exchanging with residual water or other exchangeable protons in the sample. To sharpen these signals, you can try:
-
Drying the Sample: Ensure your sample and NMR solvent are as dry as possible.
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH proton signal will disappear, and the adjacent CH signals may sharpen due to the elimination of N-H coupling and a change in the exchange rate.
Q2: I see small, unidentified peaks in my NMR spectrum. How can I determine if they are impurities?
A2: Identifying small peaks as impurities requires careful analysis:
-
Integration: Integrate the unknown peaks relative to a known proton signal from your main compound. This will give you a rough estimate of the impurity level.
-
Check for Common Impurities: Compare the chemical shifts of the unknown peaks to those of potential starting materials (e.g., 1,1-bis(bromomethyl)cyclobutane), residual solvents, or common by-products from the synthesis. There are extensive databases of NMR chemical shifts for common laboratory solvents and reagents that can be used for this purpose.
-
2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of the unknown peaks, which can aid in their identification.
Q3: How can I use NMR to get a quantitative purity assessment?
A3: Quantitative NMR (qNMR) is a powerful technique for determining purity. The basic principle is to compare the integral of a known proton signal from your analyte to the integral of a signal from a certified internal standard of known concentration. A common internal standard for organic-soluble samples is 1,2,4,5-tetrachloro-3-nitrobenzene. The purity can then be calculated based on the integral ratio, the number of protons for each signal, and the molecular weights of the analyte and the standard.
Summary of Analytical Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| GC-MS | Purity assessment and impurity identification | High sensitivity, provides structural information on impurities | Requires a volatile and thermally stable analyte; amines can show peak tailing. |
| HPLC | Purity assessment | Applicable to a wide range of compounds, high precision | Requires a chromophore or derivatization for UV detection. |
| NMR | Structural confirmation and purity assessment | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity compared to chromatographic methods. |
Logical Flow for Purity Analysis
Caption: A logical workflow for the comprehensive purity assessment of this compound.
References
-
Gas Chromatography Problem Solving and Troubleshooting. Restek. Available at: [Link]
- Plotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namiesnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(16), 8148-8181.
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
Sources
Validation & Comparative
The 6-Azaspiro[3.4]octane Scaffold: A Privileged Motif in the Quest for Novel Therapeutics
A Comparative Guide to the Biological Activities of 6-Azaspiro[3.4]octane Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound core, a unique three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents offer significant advantages in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the diverse biological activities exhibited by this compound derivatives, with a focus on their antitubercular, dopamine receptor modulating, and potential anticancer properties. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their exploration of this promising chemical space.
Unlocking Potent Antitubercular Activity: The Rise of Nitrofurans
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. The 2,6-diazaspiro[3.4]octane scaffold, a close analog of the this compound core, has been successfully exploited in the development of potent nitrofuran-based antitubercular compounds.[1][2][3]
The general structure of these promising agents involves the conjugation of the 2,6-diazaspiro[3.4]octane core with a 5-nitrofuranoyl "warhead".[3] This strategic combination has yielded molecules with remarkable activity against Mycobacterium tuberculosis (MTb).[3]
Comparative Antitubercular Activity
A study by Lukin et al. (2023) explored the periphery of the 2,6-diazaspiro[3.4]octane core, leading to the identification of a highly potent antitubercular lead.[1][2] The in vitro inhibitory activities of a series of synthesized compounds were assessed against the drug-sensitive H37Rv strain of M. tuberculosis using the resazurin microtiter plate assay (REMA).[1] The results, expressed as minimum inhibitory concentrations (MIC), are summarized below.
| Compound ID | R Group | MIC (µg/mL) |
| 1 | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl) | 0.016 |
| 5a | 6-benzyl-8-(isobutylcarbamoyl) | >10 |
| 5b | 6-benzyl-N-isobutyl-2-(5-nitro-2-furoyl) | 0.625 |
| 5c | 6-benzyl-N-(cyclopropylmethyl)-2-(5-nitro-2-furoyl) | 0.312 |
| 12 | 2-tert-Butoxycarbonyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl | >10 |
| 13 | 2-tert-Butoxycarbonyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl-2-(5-nitro-2-furoyl) | 1.25 |
| 17 | 2-tert-Butoxycarbonyl-6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl) | >10 |
| 18 | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl) | 0.016 |
| 21 | 2-tert-Butoxycarbonyl-6-(methylsulfonyl)-8-(5-methyl-4H-1,2,4-triazol-3-yl) | >10 |
| 22 | 6-(methylsulfonyl)-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl) | 0.031 |
| 24 | 2-tert-Butoxycarbonyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-(methylsulfonyl) | >10 |
| 27 | 8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-(methylsulfonyl)-2-(5-nitro-2-furoyl) | 0.125 |
Data sourced from Lukin et al., Molecules, 2023.[1]
The data clearly demonstrates that modifications to the periphery of the 2,6-diazaspiro[3.4]octane scaffold significantly impact antitubercular activity. Notably, compound 1 and its close analog 18 exhibited exceptional potency with a MIC of 0.016 µg/mL.[1]
Mechanism of Action: A Prodrug Approach
Nitro-containing compounds, including the nitrofuran derivatives of 2,6-diazaspiro[3.4]octane, are prodrugs that require reductive activation within the mycobacterial cell.[4][5][6] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme specific to mycobacteria.[4][5] The reduction of the nitro group generates reactive nitrogen species, including nitric oxide, which are lethal to the bacterium through multiple mechanisms, including DNA damage and inhibition of essential enzymes.[5][6]
Caption: Mechanism of action of nitrofuran antitubercular drugs.
Experimental Protocol: Resazurin Microtiter Plate Assay (REMA) for Antitubercular Susceptibility Testing
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[7][8][9][10]
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Interpretation:
-
After incubation, add 30 µL of 0.02% resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
-
Modulating the Dopaminergic System: Avenues for Neurological Disorders
The this compound scaffold has also shown promise in the development of ligands for dopamine receptors, particularly the D2 receptor, which is a key target for antipsychotic and anti-Parkinsonian drugs.[11] The rigid structure of the spirocyclic core can help in achieving high affinity and selectivity for specific dopamine receptor subtypes.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[12][13][14][15][16] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[17][18][19]
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the this compound test compound.
-
For non-specific binding determination, include wells with a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Exploring Anticancer Potential: A Frontier for this compound Derivatives
The unique structural features of spirocyclic compounds, including the this compound scaffold, make them attractive candidates for the development of novel anticancer agents.[20][21][22] Their three-dimensional nature can lead to improved interactions with biological targets and potentially overcome drug resistance mechanisms.
While specific and comparative anticancer data for a series of this compound derivatives is currently limited in the public domain, researchers can employ standard in vitro cytotoxicity assays to evaluate the potential of their synthesized compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][23][24]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising platform for the discovery of new therapeutic agents. The demonstrated potent antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives highlights the potential of this chemical class to address critical unmet medical needs. While the exploration of their dopamine receptor modulating and anticancer activities is still in its early stages, the foundational protocols and understanding of the relevant biological pathways provided in this guide offer a solid starting point for researchers.
Future efforts should focus on expanding the chemical diversity around the this compound core, conducting comprehensive structure-activity relationship studies, and elucidating the precise molecular targets for each biological activity. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising scaffolds into clinically valuable therapeutics.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Creese, I., Burt, D. R., & Snyder, S. H. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 192(4238), 481–483.
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Navigating Chemical Space: A Comparative Guide to 6-Azaspiro[3.4]octane and Piperazine in Modern Drug Design
In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a candidate molecule. For decades, the piperazine ring has been a stalwart ally to medicinal chemists—a "privileged scaffold" celebrated for its synthetic tractability and its presence in a multitude of approved drugs.[1][2][3] However, the contemporary drive to conquer challenging biological targets and optimize drug properties has spurred an exodus from "flatland," a term describing the over-reliance on two-dimensional aromatic systems, towards more three-dimensional molecular architectures.[4]
This guide provides an in-depth comparison of the traditional piperazine scaffold and a rising challenger: the 6-azaspiro[3.4]octane motif. We will dissect their structural nuances, compare their influence on key drug-like properties, and provide experimental evidence to guide researchers in making informed decisions for scaffold selection in their drug discovery programs. Spirocyclic N-heterocycles are increasingly sought-after in drug discovery due to their three-dimensional character, conformational restriction, and potential for improved physicochemical and metabolic properties compared to their monocyclic counterparts.[2]
Part 1: Structural and Physicochemical Dissection
The fundamental differences between piperazine and this compound stem from their distinct topologies. Piperazine is a flexible six-membered ring that exists in a dynamic equilibrium of chair and boat conformations. In contrast, this compound features a quaternary spirocyclic carbon atom, which fuses a cyclobutane and a pyrrolidine ring, locking the structure into a rigid, three-dimensional conformation. This rigidity is a critical differentiator, offering predictable vectorization of substituents and a more defined presentation to a biological target.[2]
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A Comparative Guide to Azaspiro[3.4]octane and Azaspiro[3.3]heptane Scaffolds for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of three-dimensional (3D) scaffolds is a cornerstone of modern medicinal chemistry, enabling an escape from the "flatland" of traditional aromatic structures.[1][2] Azaspirocycles, characterized by two rings sharing a single carbon atom, have garnered significant attention for their ability to confer advantageous physicochemical and pharmacological properties.[2][3] Among these, azaspiro[3.3]heptane and azaspiro[3.4]octane have emerged as particularly valuable motifs.
This guide provides an in-depth comparative analysis of these two key scaffolds. We will explore their distinct structural features, physicochemical properties, synthetic accessibility, and strategic applications in drug discovery, supported by experimental data and established protocols. The objective is to provide a comprehensive resource that informs rational scaffold selection in the design of novel therapeutics.
Structural and Conformational Analysis: A Tale of Two Geometries
The fundamental difference between azaspiro[3.4]octane and azaspiro[3.3]heptane lies in the size of the constituent rings, which dictates their overall three-dimensional shape, rigidity, and the spatial projection of substituents.
-
Azaspiro[3.3]heptane: Composed of two fused four-membered azetidine rings, this scaffold is a compact and highly rigid structure. Its strained nature locks substituents into well-defined vectors, making it an excellent choice for optimizing interactions within a constrained binding pocket.[4][5] It is often considered a bioisosteric replacement for piperidine, piperazine, and morpholine.[4][6][7][8]
-
Azaspiro[3.4]octane: This scaffold consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring. This combination results in a less strained, more conformationally flexible system compared to its [3.3] counterpart. The larger cyclopentane ring offers different substituent exit vectors and can be used to span larger distances within a target protein.
The choice between these scaffolds is therefore a critical design decision. The rigidity of azaspiro[3.3]heptane can lead to enhanced target selectivity, while the greater flexibility of azaspiro[3.4]octane may be advantageous for targets that undergo conformational changes upon binding.
Caption: Comparative skeletal structures of azaspiro[3.3]heptane and azaspiro[3.4]octane.
Physicochemical Properties: A Data-Driven Comparison
The introduction of spirocyclic scaffolds generally correlates with improved physicochemical properties.[2] Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons often leads to increased solubility, higher basicity, decreased lipophilicity, and better metabolic stability.[2]
| Property | Azaspiro[3.3]heptane Derivative | Azaspiro[3.4]octane Derivative | Rationale & Implications |
| Lipophilicity (logD at pH 7.4) | Generally lower | Generally higher | The more compact and rigid structure of the azaspiro[3.3]heptane can lead to a lower logD, which is often beneficial for reducing off-target effects and improving pharmacokinetic profiles.[7] |
| Aqueous Solubility | Generally higher | Generally lower | The increased polarity and lower lipophilicity of azaspiro[3.3]heptane derivatives often translate to higher aqueous solubility, a key parameter for oral bioavailability.[4] |
| Basicity (pKa) | Typically higher | Typically lower | The nitrogen in the azaspiro[3.3]heptane scaffold tends to be more basic. This can be advantageous for forming salt forms with improved solubility and crystallinity but may also lead to increased interactions with acidic targets like hERG.[7] |
| Metabolic Stability | Generally high | Generally high | Both scaffolds tend to exhibit good metabolic stability due to the quaternary spirocenter, which blocks common sites of metabolism.[4][9] However, the specific substitution pattern is crucial. |
Note: The values in this table represent general trends observed in medicinal chemistry literature. Actual experimental values are highly dependent on the specific substituents attached to the core scaffolds.
Synthesis Strategies: Accessing the Scaffolds
The synthetic accessibility of a scaffold is a critical consideration for its application in drug discovery programs. Both azaspiro[3.3]heptane and azaspiro[3.4]octane have well-established synthetic routes, though they differ in their starting materials and key transformations.
Representative Synthesis of an Azaspiro[3.3]heptane Derivative
The synthesis of 2,6-diazaspiro[3.3]heptanes, useful as piperazine bioisosteres, has been reported through various routes. One common approach involves the construction of the dual azetidine rings from a central precursor.
Caption: Generalized synthetic workflow for azaspiro[3.3]heptane derivatives.
Representative Synthesis of an Azaspiro[3.4]octane Derivative
The synthesis of azaspiro[3.4]octanes can be achieved through several strategies, including the annulation of a cyclopentane ring onto a pre-existing azetidine or vice-versa.[10] A [3+2] cycloaddition approach has also been reported as an efficient method.[11]
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane (A Morpholine Surrogate)
This protocol is adapted from reported syntheses and illustrates a common strategy for accessing this class of compounds.[11]
Objective: To synthesize 2-oxa-6-azaspiro[3.4]octane, a valuable building block in drug discovery.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
-
Purification: Silica gel for column chromatography
Procedure:
-
Step 1: [3+2] Cycloaddition. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the appropriate N-benzyl azomethine ylide precursor in anhydrous DCM.
-
Add the corresponding dipolarophile (e.g., a substituted alkene) and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the protected 2-oxa-6-benzyl-6-azaspiro[3.4]octane.
-
Step 2: Deprotection. Dissolve the product from Step 1 in MeOH.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final 2-oxa-6-azaspiro[3.4]octane.
Validation: The identity and purity of the final compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and HPLC analysis.
Applications in Medicinal Chemistry: Case Studies
The distinct properties of these two scaffolds have led to their successful application in a variety of drug discovery programs.
-
Azaspiro[3.3]heptanes: Their role as bioisosteres for common saturated heterocycles is well-documented.[8] For example, 2-oxa-6-azaspiro[3.3]heptane was incorporated into the structure of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist.[7] This substitution, in place of a morpholine, resulted in a significant increase in basicity and a decrease in lipophilicity, which were beneficial for the overall compound profile.[7]
-
Azaspiro[3.4]octanes: These scaffolds have been utilized in the development of potent and selective inhibitors for various targets. For instance, derivatives of 2,6-diazaspiro[3.4]octane have been investigated as antitubercular agents.[12] The unique 3D orientation of substituents afforded by this scaffold can lead to novel binding interactions and improved potency.
Conclusion and Future Outlook
Both azaspiro[3.4]octane and azaspiro[3.3]heptane are powerful tools in the medicinal chemist's arsenal for designing novel therapeutics with improved properties. The choice between them should be a deliberate one, based on a thorough analysis of the target structure and the desired physicochemical profile.
-
Azaspiro[3.3]heptane is the scaffold of choice when seeking a rigid, compact bioisostere to improve properties like solubility and lipophilicity, and to precisely orient substituents in a constrained binding site.[4][6]
-
Azaspiro[3.4]octane offers greater conformational flexibility and different spatial arrangements of functional groups, making it suitable for targets requiring a larger or more adaptable ligand.
As our understanding of the complex interplay between 3D structure and drug properties continues to evolve, we can expect to see the even more sophisticated application of these and other novel spirocyclic scaffolds in the pursuit of safer and more effective medicines.
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Li, H., et al. (2014). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Request PDF. Available at: [Link]
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Li, H., et al. (2014). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. Available at: [Link]
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Grygorenko, O. O., et al. (2019). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. Available at: [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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Grygorenko, O. O., et al. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. Available at: [Link]
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The 6-Azaspiro[3.4]octane Scaffold: A Comparative Guide to its In Vitro ADME Properties
In the relentless pursuit of novel drug candidates with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional scaffolds that offer an escape from "flatland" and provide unique structural and physicochemical properties. Among these, the 6-azaspiro[3.4]octane moiety has emerged as a compelling structural motif. This guide offers an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the this compound scaffold against common, less-rigid heterocyclic alternatives.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
The introduction of a spirocyclic core, such as the this compound system, into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The inherent rigidity of the spirocycle can lock the conformation of a molecule, leading to a more precise orientation of substituents for optimal target engagement and potentially improved selectivity. Furthermore, this class of scaffolds has been shown to favorably modulate key ADME parameters, including metabolic stability and aqueous solubility, when compared to more conventional six-membered rings like piperazine, piperidine, and morpholine.
A Head-to-Head Comparison: In Vitro ADME Profiles
While comprehensive ADME data for a wide range of this compound-containing compounds is still emerging in the literature, we can draw valuable insights from comparative studies on closely related azaspirocycles. A notable example involves the replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety, a close structural relative of the this compound core. This substitution resulted in a compound with a significantly improved ADME and safety profile.
| Compound | Scaffold | hERG Inhibition (IC50, µM) | cLogP | pKa |
| Analog A | Piperidine | < 1 | 3.5 | 8.5 |
| Analog B | 2-Oxa-6-azaspiro[3.4]octane | > 30 | 2.8 | 7.9 |
Data extrapolated from a comparative study on polyketide synthase 13 inhibitors.
The data clearly demonstrates that the incorporation of the azaspiro[3.4]octane system led to a dramatic reduction in hERG inhibition, a critical liability associated with cardiac toxicity. Concurrently, the spirocyclic analog exhibited lower lipophilicity (cLogP) and reduced basicity (pKa), which can contribute to improved solubility and a more favorable overall ADME profile.
Deconstructing the In Vitro ADME Assays: A Methodological Overview
To fully appreciate the nuances of the data presented, it is essential to understand the experimental workflows behind the key in vitro ADME assays.
Caption: A generalized workflow for the in vitro assessment of key ADME properties.
Experimental Protocols
Rationale: This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes, which are abundant in liver microsomes. A higher metabolic stability often translates to a longer in vivo half-life.
Protocol:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). Liver microsomes (from human or other species) are thawed and diluted to the desired concentration (e.g., 0.5 mg/mL).
-
Incubation: The test compound, liver microsomes, and a NADPH-regenerating system (to initiate the enzymatic reaction) are combined in a microplate. The plate is incubated at 37°C with shaking.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance is used to calculate the intrinsic clearance.
Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelium. This assay is the gold standard for predicting in vivo oral absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound is added to the apical (donor) side of the monolayer. The plate is incubated at 37°C.
-
Sampling: At specified time points (e.g., 2 hours), samples are taken from the basolateral (receiver) compartment.
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Rationale: Poor aqueous solubility can limit a compound's absorption and lead to unreliable results in biological assays. This high-throughput assay provides an early indication of a compound's solubility.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in DMSO.
-
Dilution: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.
-
Separation: The undissolved precipitate is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by UV-Vis spectrophotometry or LC-MS/MS.
Rationale: The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is generally considered pharmacologically active.
Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS. The percentage of plasma protein binding is calculated from the difference in concentrations.
Conclusion: The Promise of the this compound Scaffold
The strategic incorporation of the this compound scaffold and its analogs represents a promising avenue in drug discovery for overcoming common ADME liabilities. The available data, though not yet exhaustive for this specific scaffold, strongly suggests that the introduction of such rigid, three-dimensional structures can lead to compounds with improved metabolic stability, reduced potential for off-target effects like hERG inhibition, and modulated physicochemical properties that favor better solubility and permeability. As more data on a wider range of this compound-containing compounds becomes available, a more granular understanding of the structure-ADME relationships will undoubtedly emerge, further solidifying the utility of this valuable building block in the medicinal chemist's toolkit.
References
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 17:1, 1-4.
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- In vitro ADME properties and their dependence on physicochemical properties.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Caco-2 Permeability Assay. BioDuro.
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- Kinetic Solubility Assays Protocol. AxisPharm.
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- In vitro drug metabolism: for the selection of your lead compounds.
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The Ascendance of a Three-Dimensional Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Azaspiro[3.4]octane Analogs
Introduction: Escaping Flatland in Pursuit of Selective Muscarinic Modulation
In the landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy and diminished side effects is a perpetual challenge. A significant strategic shift over the past two decades has been the deliberate move away from flat, two-dimensional aromatic scaffolds towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplars of this "escape from flatland," offering a rigid and conformationally restricted framework that can present functional groups to a biological target with high precision.[2][3]
This guide focuses on the 6-azaspiro[3.4]octane scaffold, a privileged structure that has recently emerged at the forefront of efforts to develop selective agonists for muscarinic acetylcholine receptors (mAChRs).[4][5] Specifically, subtype-selective agonists targeting the M1 and M4 receptors in the central nervous system hold immense promise for treating the cognitive and neuropsychiatric symptoms of disorders like Alzheimer's disease and schizophrenia.[6][7] The therapeutic hypothesis hinges on activating these receptors to enhance cognition (M1) and modulate dopamine signaling (M4), while critically avoiding the activation of M2 and M3 receptors, which are associated with dose-limiting side effects such as bradycardia and gastrointestinal distress.[8][9][10]
Here, we deconstruct the pharmacophore of this compound-based muscarinic agonists, provide a data-driven comparative analysis of a closely related analog series to illuminate key structure-activity relationship (SAR) principles, and detail the experimental workflows required to validate these findings.
Part 1: Deconstructing the this compound Pharmacophore
While comprehensive SAR data for a broad series of this compound agonists is largely proprietary, analysis of lead compounds disclosed in the patent literature allows us to build a robust pharmacophore model. A representative example is the M1/M4 receptor agonist, ethyl 2-[4-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-6-azaspiro[3.4]octane-6-carboxylate.[5] This molecule can be dissected into three key components, each with a putative role in its biological activity.
-
A. The this compound Core: This rigid, 3D scaffold acts as the central anchor. Its primary role is to establish a well-defined and predictable exit vector for the substituent at the 2-position, orienting it precisely for interaction with the receptor. The spirocyclic nature limits conformational flexibility, which can lead to an increase in binding affinity by reducing the entropic penalty of binding.
-
B. The Piperidine Linker: This unit serves as a spacer, connecting the spirocyclic core to the terminal recognition motif. The basic nitrogen within the piperidine ring is a common feature in muscarinic ligands, likely forming a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of the receptor.
-
C. The Terminal Heterocycle (Methyl-pyrazole): This aromatic group is the primary recognition motif, responsible for probing specific sub-pockets within the receptor. Variations in this part of the molecule are expected to be the main drivers of both potency and, crucially, selectivity between the different muscarinic receptor subtypes.
Caption: Experimental workflow for SAR determination of muscarinic agonists.
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor. [5][7] Objective: To determine the Ki of test compounds for human M1, M2, M3, M4, and M5 receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing individual human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., 11 concentrations from 0.1 nM to 100 µM) in triplicate.
-
Controls: Add wells for "Total Binding" (assay buffer + DMSO) and "Non-Specific Binding" (10 µM Atropine).
-
Radioligand Addition: Add [³H]-NMS to all wells at a final concentration equal to its Kd for the respective receptor subtype (typically ~0.5-1 nM).
-
Membrane Addition: Add the receptor-expressing cell membranes (e.g., 10-20 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: M1 Receptor Functional Assay (IP-One HTRF)
This assay measures the potency (EC50) of an agonist by quantifying the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gq-coupled receptor activation. Objective: To determine the EC50 of test compounds at the human M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor.
-
IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (Cisbio).
-
Assay Buffer and Stimulation Buffer (provided in kit).
-
Test Compounds: this compound analogs.
-
Reference Agonist: Acetylcholine or Carbachol.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into a 384-well plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate at 37°C for 30-60 minutes.
-
Cell Lysis & Reagent Addition: Add the IP1-d2 acceptor and the anti-IP1-cryptate terbium donor reagents from the kit to lyse the cells and initiate the detection reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect).
-
Part 4: Visualizing the Mechanism of Action
The therapeutic rationale for developing these compounds lies in their ability to selectively activate M1 and M4 receptors. These two receptor subtypes couple to different G-protein signaling pathways, leading to distinct cellular outcomes.
-
M1 Receptor: Couples primarily through Gαq/11 . Agonist binding leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), ultimately leading to cellular responses associated with learning and memory. [7]* M4 Receptor: Couples through Gαi/o . Agonist binding inhibits the enzyme Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA) and can influence neurotransmitter release, which is relevant to its antipsychotic potential. [7]
Caption: Simplified signaling pathways for M1 (Gq) and M4 (Gi) muscarinic receptors.
Conclusion
The this compound scaffold represents a significant advancement in the design of conformationally constrained ligands for challenging targets like the muscarinic receptor family. While detailed public SAR data remains limited, a principled approach combining pharmacophore modeling, comparative analysis of related scaffolds, and robust experimental validation provides a clear path forward. The key to success lies in leveraging the rigid 3D geometry of the spirocyclic core to achieve exquisite subtype selectivity. The interplay between the core stereochemistry and the nature of the terminal aromatic group will ultimately define the potency and selectivity profile of these promising therapeutic candidates. The experimental protocols and workflows detailed herein provide the foundational tools for researchers and drug development professionals to rigorously evaluate new analogs and unlock the full potential of this exciting chemical space.
References
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Heptares Therapeutics. (2017). Heptares initiates phase I study of selective muscarinic M4 receptor agonist HTL-0016878. BioWorld Science. [Link]
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Takeda Pharmaceutical. (2015). Takeda Pharmaceutical divulges muscarinic M1 PAMs. BioWorld. [Link]
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Gentry, P. R., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
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Heptares Therapeutics Limited. (2024). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS. European Patent Office (EP 3406609 B1). [Link]
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Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
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FierceBiotech. (2016). Heptares plans PhII Alzheimer's, schizophrenia trials after M1 agonist clears first clinical test. [Link]
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Neurocrine Biosciences, Inc. (2021). Neurocrine Biosciences and Sosei Heptares Announce Collaboration to Develop Novel Muscarinic Receptor Agonists for Schizophrenia and Other Neuropsychiatric Disorders. PR Newswire. [Link]
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Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]
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Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
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BioSpace. (2022). Sosei Heptares' Oral, Selective M4 Receptor Agonist Advancing into Phase 2 Clinical Development under Multi-Program Collaboration with Neurocrine Biosciences. [Link]
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ResearchGate. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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Sosei Heptares. (2021). Sosei Heptares to Regain Worldwide Rights to Muscarinic Agonist Programs. PR Newswire. [Link]
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Hiesinger, L., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(3), 698. [Link]
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A Senior Application Scientist's Guide to the Synthetic Accessibility of Spirocycles
In the modern era of drug discovery, the mantra "escape from flatland" has driven a significant shift towards molecules with greater three-dimensional (3D) complexity.[1] Among these, spirocycles—bicyclic systems joined by a single quaternary carbon atom—have emerged as privileged scaffolds.[2][3] Their rigid, well-defined conformational nature allows for precise projection of functional groups into 3D space, which can enhance binding affinity, selectivity, and overall pharmacological properties.[4][5][6] However, the very structural rigidity that makes spirocycles attractive also presents unique and significant challenges to their synthesis.
This guide provides an in-depth comparison of the synthetic accessibility of different classes of spirocycles, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the factors governing their synthesis, compare common and challenging ring systems, and provide both computational and experimental frameworks for assessing their feasibility.
Understanding Synthetic Accessibility: More Than Just a Yield
Synthetic accessibility is a critical, multifaceted concept in drug development. It's not merely about whether a molecule can be made, but encompasses the practicality of its synthesis in terms of:
-
Number of Steps: Shorter routes are economically and environmentally preferable.
-
Cost and Availability of Starting Materials: Readily available precursors are crucial for scalability.
-
Robustness and Scalability: Reactions must be reproducible and safe to perform on a large scale.
-
Stereochemical Control: For chiral spirocycles, controlling the absolute and relative stereochemistry is paramount and often a major hurdle.[6][7]
-
Purification and Isolation: The ease of obtaining the final compound in high purity.
The development of new synthetic methodologies is continuously making a wider range of spirocycles more accessible to medicinal chemists.[5][8] Still, a clear hierarchy of difficulty exists.
The Hierarchy of Spirocyclic Synthesis: A Comparative Analysis
The accessibility of a spirocycle is profoundly influenced by ring size, the presence of heteroatoms, and the degree of substitution.
Small Rings: The Challenge of Ring Strain
Spirocycles containing three- or four-membered rings (e.g., cyclopropanes, cyclobutanes, oxetanes) are particularly interesting for their ability to act as bioisosteres for other groups but are often challenging to synthesize due to significant ring strain.
-
Spiro[3.3]heptanes and analogues: These systems, featuring two fused four-membered rings, are less strained than one might assume and have gained popularity. Their synthesis often relies on [2+2] cycloadditions or the dimerization of allenes.
-
Spiro-oxetanes: These motifs are increasingly used to replace gem-dimethyl or carbonyl groups to improve properties like solubility.[4] Their synthesis, however, requires specialized methods, such as the Paterno-Büchi reaction or intramolecular cyclization of haloalcohols, which can have substrate scope limitations.
Common Ring Sizes: The Workhorses of Medicinal Chemistry
Spirocycles composed of five- and six-membered rings are the most prevalent in approved drugs and clinical candidates, largely due to their thermodynamic stability and the availability of robust synthetic methods.[1][6][9]
-
Spiro[4.5]decanes and Spiro[5.5]undecanes: These carbocyclic systems are highly accessible. Key synthetic strategies include intramolecular Friedel-Crafts acylations, aldol condensations, and Michael additions, often starting from readily available cyclic ketones.
-
Aza-spirocycles (e.g., Spiro-piperidines, -pyrrolidines): These are extremely common in CNS-targeting drugs. The Strecker and Ugi reactions are powerful tools for their construction.[1] Intramolecular alkylation or reductive amination of cyclic ketone precursors are also staple methods.
-
Spiroketals and Spiroethers: Found in numerous natural products, these are typically formed via acid-catalyzed ketalization of a diol with a ketone.[4][10] This reaction is often thermodynamically controlled, which can be leveraged to favor the desired spirocyclic product.
The diagram below illustrates the conceptual workflow for assessing and comparing the synthetic accessibility of different spirocyclic scaffolds.
Caption: Workflow for evaluating the synthetic accessibility of spirocycles.
Comparative Data Summary
The table below summarizes the key differences in synthetic accessibility for representative spirocycle classes. The Synthetic Accessibility Score (SAscore) is a computational metric where a lower score (typically 1-4) indicates higher accessibility, while a higher score (6-10) suggests significant synthetic difficulty.
| Spirocycle Class | Common Ring Sizes | Key Synthetic Strategies | Typical Accessibility Challenges | Estimated SAscore Range |
| Carbo-spirocycles | [3.3], [4.4], [4.5], [5.5] | Cycloadditions, Intramolecular Alkylation, Ring-Closing Metathesis | Ring strain (small rings), Stereocontrol | 3.5 - 6.0 |
| Aza-spirocycles | [4.4], [4.5] | Strecker Reaction, Pictet-Spengler, Intramolecular Amination | Stereocontrol at spirocenter, N-protection schemes | 2.5 - 5.0 |
| Oxa-spirocycles | [4.4], [4.5] | Ketalization/Acetalization, Intramolecular Etherification | Acid/base lability, Stereocontrol | 3.0 - 5.5 |
| Spiro-heterocycles | (Mixed rings) | Multi-component reactions, Cycloadditions, Cascade reactions | Regioselectivity, Functional group compatibility | 4.0 - 7.5 |
Computational Tools for Predicting Synthetic Accessibility
Before embarking on lengthy lab work, computational tools can provide a valuable first-pass assessment of synthetic accessibility.
-
SAscore (Synthetic Accessibility Score): This score is calculated based on fragment contributions and a complexity penalty.[11][12] It analyzes millions of known compounds to determine if the fragments within a target molecule are common and therefore likely easy to assemble.
-
SYBA (SYnthetic Bayesian Accessibility): This tool uses a Bayesian model trained on a set of "easy-to-synthesize" and "hard-to-synthesize" molecules to classify a new compound.[11][13][14] It can provide a probabilistic measure of synthetic feasibility.
While these tools are powerful, they are not infallible.[15] A low score suggests a good starting point, but a high score may simply reflect the novelty of the scaffold rather than true synthetic impossibility.[7]
The following diagram illustrates the key factors that influence the synthetic accessibility of any given spirocycle.
Caption: Key factors influencing the synthetic accessibility of spirocycles.
Experimental Protocol: Synthesis of a Representative Aza-spirocycle
To provide a practical context, here is a representative, robust protocol for the synthesis of an N-Boc-2,8-diazaspiro[4.5]decan-1-one scaffold, a common core in medicinal chemistry. This procedure illustrates a multi-step sequence involving standard, reliable reactions.
Workflow: Synthesis of an Aza-spiro[4.5]decane Core
Step 1: Strecker Reaction for Aminonitrile Formation
-
Reactants: To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol (0.5 M) is added benzylamine (1.0 eq), potassium cyanide (1.2 eq), and acetic acid (1.2 eq).
-
Reaction: The mixture is stirred at room temperature for 16 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude α-aminonitrile.
-
Causality: The Strecker reaction is a highly reliable method for forming α-aminonitriles from ketones. The use of Boc-piperidone provides a pre-installed protecting group and a handle for further diversification.
-
Step 2: Hydrolysis to Amino Acid
-
Reactants: The crude aminonitrile from Step 1 is dissolved in 6 M hydrochloric acid.
-
Reaction: The solution is heated to reflux (approx. 110 °C) for 12 hours.
-
Work-up: The mixture is cooled to room temperature and concentrated to dryness. The resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the spiro-amino acid.
-
Causality: Acid hydrolysis is a standard method for converting nitriles to carboxylic acids. The harsh conditions simultaneously cleave the benzyl group.
-
Step 3: Intramolecular Amide Formation (Lactamization)
-
Reactants: The crude amino acid hydrochloride salt is suspended in dichloromethane (0.2 M). Triethylamine (3.0 eq) is added, followed by a peptide coupling agent such as HATU (1.2 eq).
-
Reaction: The reaction is stirred at room temperature for 4 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel) to yield the final N-Boc-2,8-diazaspiro[4.5]decan-1-one.
-
Causality: Peptide coupling agents like HATU are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and promoting the desired intramolecular cyclization to form the stable five-membered lactam ring.
-
Conclusion and Future Outlook
The synthetic accessibility of spirocycles is a critical consideration in their application to drug discovery. While small, strained rings and highly substituted systems present considerable challenges, a vast and growing toolbox of synthetic methods has made common five- and six-membered spirocycles, particularly aza-spirocycles, highly accessible.[2] The synergy between computational prediction and established synthetic protocols allows chemists to make informed decisions, prioritizing scaffolds that balance structural novelty with synthetic feasibility.
As new catalytic methods, such as photoredox and electrochemical synthesis, continue to be developed, the accessibility of previously "difficult" spirocyclic scaffolds will undoubtedly increase.[7] This will open up new regions of chemical space for exploration, enabling the design of next-generation therapeutics with superior efficacy and safety profiles.
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Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020;64(3), 150-183. [Link]
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Moshnenko, N., & Krasavin, M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10), 4209. [Link]
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Krasavin, M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]
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The Rising Star in Oncology Research: A Comparative Guide to the Efficacy of 6-Azaspiro[3.4]octane Derivatives in Cellular Assays
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate move away from flat, aromatic structures towards more complex, three-dimensional scaffolds is driven by the promise of enhanced target specificity, improved physicochemical properties, and ultimately, greater clinical success.[1] Among these emerging architectural motifs, the 6-azaspiro[3.4]octane core has garnered significant attention as a privileged scaffold in modern drug discovery.[2] Its inherent rigidity and defined spatial arrangement of substituents offer a unique platform for the design of potent and selective modulators of challenging cancer targets.
This guide provides an in-depth, objective comparison of the performance of this compound derivatives and related spirocyclic compounds in a variety of cellular assays. We will delve into the experimental data that underscores their therapeutic potential, explore the causality behind experimental choices, and provide detailed protocols for key assays, empowering researchers to effectively evaluate this promising class of molecules.
The Rationale for Spirocycles: Escaping Flatland in Cancer Drug Discovery
The over-reliance on flat, sp2-hybridized carbon-rich molecules in drug discovery has been linked to issues of poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, introduce a higher fraction of sp3-hybridized carbons (Fsp³).[1] This increased three-dimensionality can lead to:
-
Improved Physicochemical Properties: Higher Fsp³ is often correlated with better aqueous solubility and metabolic stability.[1]
-
Enhanced Target Engagement: The rigid conformation of spirocycles allows for a more precise presentation of pharmacophoric features, leading to higher binding affinity and selectivity for the target protein.
-
Novel Intellectual Property: The unique chemical space occupied by these scaffolds provides opportunities for novel patent claims.
The this compound framework, in particular, offers a versatile building block for creating diverse chemical libraries with the potential to interact with a range of biological targets implicated in cancer.
Comparative Efficacy of Azaspiro[3.4]octane Derivatives in Cellular Assays
While comprehensive, publicly available data on a large, directly comparable series of this compound derivatives is still emerging, several key examples and related compounds highlight the potential of this scaffold.
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors for the treatment of non-small cell lung cancer and other malignancies. A study on azaspirocycle-substituted 4-anilinoquinazolines identified a potent inhibitor incorporating a 2-oxa-6-azaspiro[3.4]octane moiety. This compound demonstrated EGFR inhibitory activity and in vitro antitumor potency comparable to the established drug, gefitinib.[3]
| Compound/Drug | Scaffold | Target | Cell Line | Assay | IC50 | Reference |
| Compound 21g | 2-Oxa-6-azaspiro[3.4]octane | EGFR | HCC827 (Lung) | Antitumor | Similar to Gefitinib | [3] |
| Compound 21g | 2-Oxa-6-azaspiro[3.4]octane | EGFR | A549 (Lung) | Antitumor | Similar to Gefitinib | [3] |
| Gefitinib | Quinazoline | EGFR | HCC827 (Lung) | Antitumor | - | [3] |
| Gefitinib | Quinazoline | EGFR | A549 (Lung) | Antitumor | - | [3] |
Table 1: Comparative efficacy of a 2-oxa-6-azaspiro[3.4]octane derivative and Gefitinib.
This finding is significant as it demonstrates that the this compound scaffold can be effectively utilized to design potent kinase inhibitors with comparable efficacy to established clinical drugs.
Targeting KRAS G12C
The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable." However, recent breakthroughs have led to the development of covalent inhibitors that target this specific mutant. A patent application has disclosed a series of 2,6-diazaspiro[3.4]octane derivatives as inhibitors of the KRAS G12C mutant protein.[4] While the data is presented within a patent, it showcases the utility of the spiro[3.4]octane core in developing inhibitors for this high-value oncology target. The pharmacological data from this patent suggests that these compounds have the potential to inhibit tumor metastasis.[4]
Broader Anticancer Activity of Related Spirocyclic Scaffolds
To further understand the potential of the this compound core, it is instructive to examine the cellular efficacy of structurally related spiro compounds.
A study on novel azaspirooxindolinone derivatives identified compounds with potent cytotoxic activity against ITK and BTK-positive cancer cell lines.[5] For example, one derivative showed an IC50 of 1.82 µM in Jurkat cells and 1.42 µM in Ramos cells, with no significant cytotoxicity against non-cancerous cell lines.[5] This highlights the potential for spirocyclic compounds to achieve a favorable therapeutic window.
In another example, a series of 2,6-diazaspiro[3.4]octane derivatives were synthesized and evaluated for their antitubercular activity. Several of these compounds displayed remarkably potent activity, with minimum inhibitory concentrations (MICs) as low as 0.016 µg/mL against Mycobacterium tuberculosis.[6] While not an anticancer assay, this demonstrates the potent biological activity that can be achieved with this scaffold.
Experimental Design for Evaluating this compound Derivatives
A logical workflow for assessing the in vitro efficacy of novel this compound derivatives involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: A tiered experimental workflow for evaluating the efficacy of this compound derivatives.
Experimental Protocols
This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Signaling Pathways and Potential Mechanisms of Action
The observed anticancer activity of azaspirocyclic compounds suggests their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: A simplified diagram of the EGFR signaling pathway and potential points of inhibition by this compound derivatives.
The potent activity of a 2-oxa-6-azaspiro[3.4]octane derivative against EGFR suggests that this scaffold can effectively target the ATP-binding pocket of kinases.[3] The rigid spirocyclic core likely orients the key pharmacophoric groups in an optimal conformation for high-affinity binding. Furthermore, the involvement of the PI3K/AKT/mTOR pathway is a common downstream consequence of EGFR signaling, and it is plausible that some this compound derivatives could also exhibit inhibitory activity against kinases within this cascade.
Future Directions and Conclusion
The this compound scaffold represents a compelling and relatively underexplored area of oncology drug discovery. The preliminary data from derivatives and related spirocyclic compounds strongly suggest that this structural motif has the potential to yield potent and selective inhibitors of key cancer targets.
To fully unlock the potential of this scaffold, future research should focus on:
-
Systematic Library Synthesis: The design and synthesis of diverse libraries of this compound derivatives with varied substitution patterns.
-
Comprehensive Cellular Screening: The evaluation of these libraries against a broad panel of cancer cell lines representing different tumor types and genetic backgrounds.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising hit compounds.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-Azaspiro[3.4]octane Moieties
Authored for Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of three-dimensional (3D) scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving physicochemical and pharmacokinetic properties by "escaping flatland".[1][2] Among these scaffolds, spirocycles, where two rings share a single atom, are particularly valuable.[3] The 6-azaspiro[3.4]octane moiety, with its unique strained four-membered azetidine ring fused to a five-membered cyclopentane ring, offers a rigid framework that can orient substituents into distinct vectors in 3D space. This guide provides a comparative framework for assessing the metabolic stability of this promising scaffold, detailing the underlying enzymology, robust experimental protocols, and strategic considerations for its application in drug discovery.
Section 1: The Metabolic Landscape of Saturated Azaspirocycles
The metabolic fate of any xenobiotic is primarily dictated by its susceptibility to enzymatic modification, predominantly in the liver. For saturated N-heterocycles like this compound, the metabolic profile is governed by a few key principles.
1.1. The Dominance of Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the principal engine of Phase I metabolism.[4][5] These enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, catalyze the oxidative metabolism of a vast array of drugs.[6][7] For saturated amines, the most common metabolic pathway is oxidation at the carbon atom alpha to the nitrogen.[8] This process can lead to ring-opening, hydroxylation, or dealkylation if the nitrogen is substituted. The electron density of the heterocyclic ring system plays a crucial role; electron-rich systems are more prone to P450-mediated oxidation.[9]
1.2. Identifying Metabolic "Soft Spots"
The term "soft spot" refers to a position on a molecule that is particularly vulnerable to metabolic enzymes. For the this compound core, the potential metabolic soft spots are the C-H bonds adjacent (alpha) to the nitrogen atom (C5 and C7). The cyclopentane ring also presents methylene groups that are susceptible to oxidation, albeit generally at a slower rate than the positions alpha to the heteroatom.[8] The specific site of metabolism can be influenced by the stereoelectronics of the C-H bond and its accessibility to the active site of the CYP enzyme.[10]
Section 2: A Comparative Analysis of Azaspirocyclic Scaffolds
The decision to incorporate a specific scaffold into a drug candidate should be data-driven. The this compound moiety offers distinct advantages but must be compared against other common bioisosteric replacements for saturated amines. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects.[11]
| Scaffold | Common Metabolic Pathways | Reported Stability Characteristics | Key Considerations |
| This compound | N-dealkylation (if substituted), α-carbon hydroxylation, potential ring strain effects on metabolism. | Generally shows improved metabolic resistance compared to monocyclic analogs.[12] The rigid conformation can limit access to CYP active sites. | The strained azetidine ring may influence pKa and metabolic profile. Synthesis can be more complex than for simpler amines. |
| Piperidine | α-carbon hydroxylation, N-dealkylation, ring hydroxylation (e.g., at C4). | Often a metabolic liability. Unsubstituted positions are prone to oxidation. | A common, well-understood scaffold. Many strategies exist to block its metabolism, such as fluorination. |
| Pyrrolidine | α-carbon hydroxylation, N-dealkylation. | Similar to piperidine, can be metabolically labile. Polarity-increasing substitutions (e.g., hydroxyl groups) can improve stability.[8] | Smaller ring size, different vector projections for substituents compared to piperidine. |
| Azetidine | N-dealkylation, ring opening (less common). | The strained 4-membered ring can confer improved metabolic stability compared to larger rings.[13] | Can improve physicochemical properties like solubility.[13] |
| 2-Oxa-6-azaspiro[3.3]heptane | α-carbon hydroxylation, N-dealkylation. | The presence of the oxygen atom can increase polarity, potentially improving solubility and metabolic stability.[14] | A bioisostere for piperazine, offering a different 3D shape and property profile.[13] |
This table provides a generalized comparison. The metabolic stability of any scaffold is highly dependent on the specific substitution pattern of the molecule in which it is incorporated.
Section 3: Gold-Standard Experimental Protocol: The Liver Microsomal Stability Assay
To empirically determine metabolic stability, the in vitro liver microsomal stability assay is the workhorse of early drug discovery.[15][16] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[17] This assay measures the rate of disappearance of a parent compound over time.[18]
3.1. Causality-Driven Experimental Design
The goal is to measure the intrinsic clearance (CLint) of a compound, which reflects the inherent metabolic capacity of the liver enzymes.[16] This is achieved by incubating the test compound with liver microsomes in the presence of a critical cofactor, NADPH, which is required for CYP enzyme activity.[4][19] By measuring the compound concentration at various time points, we can calculate its metabolic half-life (t1/2).[17]
3.2. Step-by-Step Protocol
-
Preparation of Reagents :
-
Test Compound Stock : Prepare a 10 mM stock solution of the this compound-containing compound in DMSO.[20]
-
Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4). This maintains the optimal pH for enzymatic activity.[20]
-
Liver Microsomes : Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. The final protein concentration in the incubation is typically 0.5 mg/mL.[4][15]
-
NADPH Regenerating System : Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer.[20] This system continuously regenerates NADPH, ensuring the cofactor is not depleted during the incubation.
-
-
Incubation Procedure :
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.[19]
-
Add the liver microsomes to the compound-buffer mixture and pre-incubate at 37°C for 5-10 minutes to allow the compound to partition into the microsomal membranes.[20]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
Control Incubations : It is critical to include a negative control without the NADPH regenerating system to assess for any non-CYP-mediated degradation or chemical instability.[19][20] Positive controls (compounds with known high and low clearance, like Verapamil and Diazepam) should also be run to validate the assay performance.[15]
-
-
Time-Point Sampling & Reaction Quenching :
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[15]
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar but distinct compound used for analytical normalization).[17] The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.[17]
-
-
Sample Analysis :
3.3. Data Analysis and Interpretation
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .[21]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .
A higher CLint value indicates lower metabolic stability.
3.4. Experimental Workflow Diagram
Caption: Workflow for the in vitro Liver Microsomal Stability Assay.
Section 4: Strategic Mitigation of Metabolic Liabilities
If the this compound moiety is identified as a metabolic liability, several medicinal chemistry strategies can be employed to enhance its stability.[22] The process is a logical progression from identification to modification.
4.1. Blocking Metabolic Hotspots
The most direct strategy is to block the site of metabolism.[22] If oxidation occurs at a C-H bond alpha to the nitrogen, replacing the hydrogen with a group that is resistant to oxidation can dramatically improve stability.
-
Fluorination : The carbon-fluorine bond is exceptionally strong and not susceptible to CYP-mediated oxidation.[11] Placing a fluorine atom at a metabolic soft spot is a common and effective strategy.
-
Deuteration : Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism.[11]
-
Methylation : Introducing a methyl group can sterically hinder the approach of the CYP enzyme to the metabolic soft spot.
4.2. Modulating Electronics
The susceptibility of a molecule to oxidation is related to its electron density.[9] Attaching electron-withdrawing groups near the azaspirocycle can decrease the electron density of the ring system, making it less favorable for oxidative metabolism by CYP enzymes.[9]
4.3. Strategic Logic Diagram
Caption: Logic-driven workflow for improving metabolic stability.
Conclusion
The this compound moiety is a valuable scaffold in contemporary drug discovery, offering a desirable combination of rigidity, three-dimensionality, and improved physicochemical properties.[12] However, a thorough and early assessment of its metabolic stability is paramount to its successful application. By employing standardized in vitro assays, such as the liver microsomal stability assay, researchers can generate robust, comparative data. When metabolic liabilities are identified, a logical, data-driven application of medicinal chemistry principles—from hotspot blocking to electronic modulation—can transform a promising scaffold into a viable drug candidate. This systematic approach ensures that the structural advantages of the this compound core are fully leveraged, ultimately de-risking the path to clinical development.
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Comparative Docking Analysis of 6-Azaspiro[3.4]octane Ligands: A Guide for Rational Drug Design
The rigid, three-dimensional architecture of spirocyclic scaffolds has positioned them as a promising class of building blocks in medicinal chemistry. Among these, the 6-azaspiro[3.4]octane motif offers a unique structural framework, enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for novel this compound ligands, designed for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, present detailed protocols, and interpret comparative data to inform structure-activity relationships (SAR).
Introduction to this compound and its Therapeutic Potential
The this compound core is a valuable scaffold in drug discovery due to its inherent sp³-richness, which often correlates with improved clinical success. Its rigid structure allows for the presentation of substituents in well-defined vectors, making it an attractive template for targeting a variety of receptors and enzymes. Derivatives of similar azaspirocyclic systems have shown activity at several key therapeutic targets, including G-protein coupled receptors (GPCRs) such as muscarinic, dopamine, and serotonin receptors, as well as various enzymes.[1][2][3][4][5][6][7][8][9][10][11][12] This guide will focus on a hypothetical comparative docking study against the Dopamine D2 receptor (D2R), a critical target in the treatment of neurological and psychiatric disorders.[5][8][11]
The "Why": Rationale for a Comparative Docking Study
A comparative docking study is a powerful in silico tool that allows for the prediction and comparison of binding affinities and modes of multiple ligands to a single biological target.[13][14][15] This approach is instrumental in:
-
Prioritizing Compounds for Synthesis: By predicting which derivatives are most likely to bind with high affinity, resources can be focused on synthesizing the most promising candidates.
-
Understanding Structure-Activity Relationships (SAR): Correlating changes in ligand structure with predicted binding affinity helps to elucidate which functional groups are critical for target engagement.
-
Guiding Lead Optimization: Identifying key interactions between the ligand and the receptor can inform further chemical modifications to improve potency and selectivity.
-
Hypothesizing Binding Modes: Docking provides a plausible three-dimensional model of the ligand-receptor complex, offering insights into the molecular basis of recognition.
Experimental Workflow: A Self-Validating System
The following workflow outlines the key steps in performing a robust and reliable comparative molecular docking study. Each step is designed to ensure the scientific integrity of the results.
Figure 1: A generalized workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
Protocol 1: Comparative Molecular Docking of this compound Ligands against the Dopamine D2 Receptor
-
Protein Preparation:
-
Objective: To prepare the receptor structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning partial charges.
-
Procedure:
-
Download the crystal structure of the human Dopamine D2 receptor (e.g., PDB ID: 6CM4) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a suitable force field (e.g., Gasteiger charges).
-
Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina.[15]
-
-
-
Ligand Preparation:
-
Objective: To generate 3D conformers of the this compound ligands and prepare them for docking.
-
Procedure:
-
Sketch the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to each ligand atom.
-
Define the rotatable bonds within each ligand.
-
Save the prepared ligand structures in a .pdbqt format.
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking algorithm, encompassing the binding site of the receptor.[14]
-
Procedure:
-
Identify the binding site of the D2 receptor. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature reports of key binding residues.
-
Define a grid box that is large enough to cover the entire binding site and allow for translational and rotational freedom of the ligand.
-
Set the grid box center and dimensions. For the D2 receptor, the grid box should encompass the orthosteric binding pocket where dopamine binds.
-
-
-
Molecular Docking:
-
Objective: To predict the binding pose and affinity of each ligand within the defined binding site.
-
Procedure:
-
Use a validated docking program such as AutoDock Vina.[15]
-
For each ligand, perform a docking calculation with the prepared protein and the defined grid box.
-
Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher) to ensure a thorough exploration of the conformational space.
-
The output will be a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
-
-
Post-Docking Analysis:
-
Objective: To analyze and compare the docking results to derive meaningful insights.
-
Procedure:
-
Pose Clustering and Selection: For each ligand, the docking program will generate multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.[16]
-
Visualization: Visualize the top-ranked binding poses of each ligand within the active site of the D2 receptor using molecular visualization software (e.g., PyMOL, Chimera).
-
Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between each ligand and the amino acid residues of the binding site.
-
-
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from the docking study should be summarized in a structured table.
Table 1: Comparative Docking Results of this compound Derivatives against the Dopamine D2 Receptor
| Ligand ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| LIG-001 | (Structure Image) | -8.5 | Asp114, Ser193, Phe389 | Salt bridge, H-bond, π-π stacking |
| LIG-002 | (Structure Image) | -7.9 | Asp114, Phe389, Trp386 | Salt bridge, π-π stacking |
| LIG-003 | (Structure Image) | -9.2 | Asp114, Ser193, Ser197, Phe389 | Salt bridge, H-bonds, π-π stacking |
| Reference | (Structure Image of known D2R agonist) | -9.5 | Asp114, Ser193, Ser197, Phe389 | Salt bridge, H-bonds, π-π stacking |
Interpreting the Results
-
Docking Score: A lower (more negative) docking score generally indicates a higher predicted binding affinity.[17] In our hypothetical data, LIG-003 shows the most favorable binding affinity among the novel compounds, approaching that of the reference ligand.
-
Key Interactions: The interaction patterns provide mechanistic insights into binding. For instance, the conserved salt bridge with Asp114 is a hallmark of D2R ligand binding.[5] The additional hydrogen bonds formed by LIG-003 with Ser193 and Ser197 likely contribute to its higher predicted affinity compared to LIG-001 and LIG-002.
-
Structure-Activity Relationship (SAR): By comparing the structures of the ligands with their docking scores and interaction patterns, we can infer SAR. For example, if LIG-003 possesses a hydroxyl group that LIG-001 and LIG-002 lack, and this group forms the hydrogen bonds with the serine residues, it would suggest that this functional group is crucial for enhanced binding.
Trustworthiness and Validation
To ensure the trustworthiness of the docking results, it is crucial to perform a validation step. A common method is to re-dock the co-crystallized ligand into the active site of the receptor and compare the predicted pose with the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[18]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of this compound ligands. By following the detailed protocols and principles of data interpretation, researchers can effectively leverage this computational tool to accelerate the discovery and optimization of novel therapeutic agents. The insights gained from such studies provide a strong foundation for subsequent experimental validation through in vitro binding assays and functional characterization.
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A Comparative Guide to Target Engagement Validation for 6-Azaspiro[3.4]octane-Based Probes
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target is a cornerstone of successful therapeutic development. This principle, known as target engagement, serves as a critical checkpoint, validating the mechanism of action and guiding lead optimization efforts.[1][2] The 6-azaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its three-dimensional character, which often imparts improved physicochemical properties and novel intellectual property space.[3][4][5][6] This guide provides a comprehensive comparison of key methodologies for validating the target engagement of chemical probes built upon this promising scaffold, offering researchers the insights needed to select and implement the most appropriate techniques for their specific research questions.
The Imperative of Validating Target Engagement
Methodologies for Validating Target Engagement
Several robust techniques are available to confirm and quantify the interaction between a small molecule probe and its protein target. The choice of method often depends on the nature of the probe, the target protein, and the specific experimental question being addressed. Here, we compare three widely employed and powerful approaches: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Competitive Binding Assays.
Comparative Overview of Target Engagement Validation Methods
| Methodology | Principle | Advantages for this compound Probes | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8][10][11] | Requires a specific antibody for detection, not suitable for all targets (e.g., some membrane proteins), may not be sensitive for weak binders.[12] | Low to medium (Western blot) or high (e.g., AlphaScreen).[8][13] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe forms a covalent bond with the target upon UV irradiation, enabling subsequent identification.[14][15][16] | Can identify direct binding partners in complex biological systems, provides information on the binding site.[14][16] | Requires chemical synthesis of a modified probe, potential for non-specific crosslinking, UV irradiation can damage cells.[17] | Low to medium. |
| Competitive Binding Assays | The this compound probe competes with a known, labeled ligand for binding to the target.[18][19][20] | High-throughput potential, does not require modification of the test probe, provides quantitative affinity data (IC₅₀/Kᵢ).[20] | Requires a validated labeled ligand (tracer) and a suitable detection method (e.g., fluorescence polarization, SPR).[19][20] | High. |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the detection of target engagement in a cellular context without the need for probe modification.[8][9][10] The underlying principle is that the binding of a ligand, such as a this compound-based probe, increases the thermal stability of its target protein.[9] This stabilization can be detected by heating cell lysates or intact cells to a specific temperature, followed by quantification of the remaining soluble target protein.[8][21]
Causality in Experimental Design: The choice between using cell lysates versus intact cells is critical. Intact cells provide a more physiologically relevant environment, accounting for cell permeability and potential metabolism of the probe.[8][9] However, lysate-based CETSA can be useful for initial target validation, especially if cell permeability is a concern or if the target is not amenable to whole-cell assays.[8]
Caption: CETSA experimental workflow for target engagement validation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound-based probe or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both probe-treated and vehicle-treated samples. A shift in the melting curve for the probe-treated sample indicates target engagement.
-
Photoaffinity Labeling (PAL)
PAL is a powerful chemical proteomics technique used to identify the direct binding partners of a small molecule within a complex biological system.[14][22][23] This method relies on a modified version of the this compound probe that incorporates two additional key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[15][16] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[16] The reporter tag then allows for the enrichment and subsequent identification of the labeled protein(s) by mass spectrometry.[14][22]
Causality in Experimental Design: The choice of the photoreactive group and the position of its incorporation into the this compound scaffold are critical. The modification should minimally perturb the probe's binding affinity for its target. Structure-activity relationship (SAR) data is invaluable in guiding the design of the photoaffinity probe.
Caption: Photoaffinity labeling workflow for target identification.
-
Probe Synthesis:
-
Synthesize a this compound-based probe containing a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., biotin).
-
-
Cellular Labeling:
-
Treat intact cells or cell lysates with the PAL probe. Include a control where cells are treated with an excess of the unmodified, parent compound to competitively block specific binding.
-
Irradiate the samples with UV light (e.g., 365 nm) to induce covalent crosslinking.
-
-
Protein Enrichment:
-
Lyse the cells and incubate the lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the PAL probe-treated sample compared to the competition control. These are the candidate target proteins.
-
Competitive Binding Assays
Competitive binding assays are a versatile and often high-throughput method to determine the binding affinity of a test compound (the this compound probe) by measuring its ability to displace a known labeled ligand (a "tracer" or "probe") from the target protein.[18][19][20] These assays are particularly useful for screening libraries of compounds and for rank-ordering their potencies.
Causality in Experimental Design: The success of a competitive binding assay hinges on the availability of a suitable labeled ligand with well-characterized binding properties. The concentration of the labeled ligand should be carefully chosen, typically at or below its dissociation constant (Kd), to ensure assay sensitivity.
Caption: Principle of a competitive binding assay.
-
Assay Setup:
-
In a microplate, add the target protein at a fixed concentration.
-
Add a fluorescently labeled tracer ligand at a fixed concentration (ideally at its Kd).
-
Add the this compound-based probe at varying concentrations. Include a control with no probe.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A high FP value indicates that the fluorescent tracer is bound to the larger target protein, while a low FP value indicates that the tracer is unbound and tumbling freely in solution.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the probe concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the probe that displaces 50% of the labeled tracer.
-
The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
The validation of target engagement is an indispensable step in the development of this compound-based probes and drug candidates. Each of the described methodologies—CETSA, photoaffinity labeling, and competitive binding assays—offers distinct advantages and is suited to different stages of the research and development pipeline. A multi-pronged approach, employing orthogonal methods, will provide the highest level of confidence in the on-target activity of a novel probe. By carefully considering the principles and practicalities of each technique, researchers can generate robust data to support their hypotheses and accelerate the translation of promising molecules from the bench to the clinic.
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A Comparative Guide to the Rigidity of 6-Azaspiro[3.4]octane and Other Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the conformational rigidity of molecular scaffolds is a critical parameter that profoundly influences a drug candidate's affinity, selectivity, and pharmacokinetic properties. The increasing interest in moving away from flat, aromatic structures towards more three-dimensional and sp³-rich frameworks has spotlighted the utility of spirocyclic systems.[1][2] Among these, 6-azaspiro[3.4]octane has emerged as a scaffold of significant interest. This guide provides an in-depth comparison of the rigidity of this compound against other commonly employed scaffolds, supported by experimental and computational data, to inform rational drug design.
The inherent three-dimensional nature of spirocycles, where two rings are joined by a single common atom, offers a distinct advantage in drug design.[3] This structural feature imparts a high degree of rigidity, which can lock the conformation of a molecule and optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and selectivity.[1][2]
The Significance of Rigidity in Drug Design
A molecule's ability to adopt a specific three-dimensional arrangement is fundamental to its interaction with biological targets.[4] Highly flexible molecules may pay a significant entropic penalty upon binding, as they must adopt a single, bioactive conformation from a multitude of possibilities in solution. Conversely, rigid scaffolds pre-organize the key pharmacophoric groups into a conformation that is complementary to the target's binding site, minimizing the entropic cost of binding and often leading to higher affinity.[4][5]
Furthermore, increased rigidity, often associated with a higher fraction of sp³-hybridized carbons (Fsp³), has been correlated with improved physicochemical properties and better clinical success rates.[6][7][8][9][10] Spirocyclic scaffolds, including this compound, are excellent examples of sp³-rich frameworks that can enhance a molecule's three-dimensionality.[11]
Quantifying Molecular Rigidity: A Multi-faceted Approach
Assessing the rigidity of a molecular scaffold is not a trivial task and relies on a combination of experimental and computational techniques.
Experimental Determination of Molecular Conformation
X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state.[12][13][14] It provides unambiguous information about bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's preferred conformation.[12][15] The process involves crystallizing the compound of interest and then analyzing the diffraction pattern of X-rays passed through the crystal.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the conformation of molecules in solution, which is more representative of the physiological environment.[16][17][18] By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the relative orientation of atoms and the populations of different conformers in dynamic equilibrium.[16][18]
Computational Assessment of Rigidity and Shape
Principal Moments of Inertia (PMI) Analysis: PMI plots are a valuable computational tool for visualizing the shape of a molecule.[19][20] By calculating the principal moments of inertia (I₁, I₂, and I₃) from a molecule's 3D coordinates, one can classify its shape as rod-like, disc-like, or sphere-like.[19] Rigid, three-dimensional scaffolds like this compound tend to occupy the "sphere-like" region of the PMI plot, distinguishing them from flat, "disc-like" aromatic systems.[10][21]
Fraction of sp³ Carbons (Fsp³): This simple yet effective descriptor quantifies the three-dimensionality of a molecule by calculating the ratio of sp³-hybridized carbon atoms to the total number of carbon atoms.[7][8][10] A higher Fsp³ value is generally associated with increased rigidity and improved drug-like properties.[1][2][9][22] Spirocyclic compounds inherently possess a high Fsp³ due to their saturated ring systems.[7]
Comparative Analysis of Scaffold Rigidity
To provide a clear comparison, the following table summarizes key rigidity and shape descriptors for this compound and other common scaffolds. The values are representative and can vary depending on substitution patterns.
| Scaffold | Fsp³ | Predominant Shape (from PMI) | Conformational Flexibility |
| This compound | 1.00 | Spherical/3D | Highly Restricted |
| Piperidine | 1.00 | Chair/Boat Interconversion | Moderate |
| Cyclohexane | 1.00 | Chair/Boat Interconversion | Moderate |
| Benzene | 0.00 | Planar/Disc-like | Rigidly Planar |
| Bicyclo[1.1.1]pentane | 1.00 | Spherical/3D | Highly Restricted |
| Adamantane | 1.00 | Spherical/3D | Highly Rigid |
Key Insights from the Comparison:
-
Superior 3D Character: this compound, similar to other spirocyclic and bridged systems like adamantane and bicyclo[1.1.1]pentane, possesses a high Fsp³ value, indicating a significant three-dimensional character that is often sought in modern drug discovery to "escape from flatland".[7][23]
-
Conformational Restriction: The spirocyclic nature of this compound severely restricts the conformational freedom of the two fused rings.[4][24] This is in contrast to monocyclic systems like piperidine and cyclohexane, which can undergo ring-flipping between chair and boat conformations. This pre-organization can be highly advantageous for optimizing interactions with a biological target.[25]
-
Distinct Shape Profile: In PMI analysis, this compound would populate a region indicative of a more spherical or three-dimensional shape, clearly distinct from the disc-like profile of aromatic scaffolds such as benzene.[20][21]
Experimental and Computational Workflows
To ensure scientific integrity, the methodologies used to generate the comparative data are outlined below.
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the scaffold-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Analysis of Coupling Constants: Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectrum. These values are dependent on the dihedral angle between the coupled protons and can be used to infer the ring conformation.
-
NOESY Analysis: Analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space (typically < 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information about the through-space proximity of atoms and thus the molecule's conformation.[26]
-
Quantum Mechanical Calculations: Complement the experimental data with quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to model the potential energy surface of the molecule and predict the relative energies of different conformers.[16][18]
Computational Protocol: PMI and Fsp³ Calculation
-
3D Structure Generation: Generate a low-energy 3D conformation of the molecule using a computational chemistry software package.
-
PMI Calculation:
-
Calculate the moment of inertia tensor for the molecule.
-
Diagonalize the tensor to obtain the three principal moments of inertia (I₁, I₂, and I₃).
-
Normalize the PMI values (e.g., NPR1 = I₁/I₃, NPR2 = I₂/I₃) to generate mass-independent shape descriptors.[19]
-
Plot the normalized ratios on a ternary plot to visualize the molecular shape.[19]
-
-
Fsp³ Calculation:
-
Count the number of sp³-hybridized carbon atoms in the molecule.
-
Count the total number of carbon atoms.
-
Calculate the Fsp³ using the formula: Fsp³ = (Number of sp³ carbons) / (Total number of carbons).[10]
-
Visualizing Rigidity and Conformational Space
The following diagrams illustrate the key concepts discussed.
Caption: The entropic advantage of rigid scaffolds in drug-target binding.
Caption: A conceptual PMI plot illustrating the shape diversity of various scaffolds.
Conclusion
The judicious selection of a molecular scaffold is a cornerstone of successful drug discovery. This compound stands out as a highly rigid and three-dimensional scaffold that offers medicinal chemists a powerful tool to enforce a desired conformation and explore novel chemical space. Its conformational rigidity, quantifiable through a high Fsp³ value and a spherical shape profile in PMI analysis, contrasts sharply with the flexibility of common monocyclic systems and the planarity of aromatic rings. By understanding and leveraging the unique properties of scaffolds like this compound, researchers can design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
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Navigating the Crowded Terrain: A Comparative Guide to the Intellectual Property Landscape of 6-Azaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality, achieved through the fusion of a pyrrolidine and a cyclobutane ring at a single carbon center, offers a compelling structural framework for the design of novel therapeutics. This guide provides an in-depth analysis of the current intellectual property landscape surrounding this compound derivatives, offering a comparative look at the key players, their patented compounds, and the supporting experimental data across different therapeutic areas. We will delve into the synthetic strategies employed and provide a critical perspective on the evolving role of this unique scaffold in drug discovery.
The Allure of the Spirocyclic Core: Why this compound?
The growing interest in spirocyclic scaffolds like this compound stems from their ability to overcome some of the limitations of traditional flat, aromatic structures in drug design. The rigid, non-planar geometry of the this compound core allows for a more precise spatial arrangement of pharmacophoric groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties. This increased three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbons (Fsp³), is increasingly correlated with higher clinical success rates.[1]
Key Therapeutic Arenas and Major Patentees
Our analysis of the patent landscape reveals three primary therapeutic areas where this compound derivatives are being actively pursued:
-
Muscarinic Acetylcholine Receptor 4 (M4) Agonists for CNS Disorders: Novartis AG and its subsidiary, Heptares Therapeutics, have established a dominant patent position in this area.[2][3] Their research focuses on developing selective M4 agonists for the treatment of psychosis and other neurological disorders.
-
KRAS G12C Inhibitors for Oncology: The race to develop effective inhibitors of the KRAS G12C mutant, a key driver in many cancers, has led several companies to explore novel scaffolds, including those incorporating the this compound moiety.
-
Monoacylglycerol Lipase (MGL) Modulators for Neurological and Inflammatory Diseases: Patents in this space describe azaspirocycles, including this compound derivatives, for the modulation of MGL, an enzyme involved in the endocannabinoid system.[4]
Comparative Analysis of Patented this compound Derivatives
M4 Muscarinic Acetylcholine Receptor Agonists
Novartis's patent applications disclose a series of this compound derivatives with potent and selective M4 agonist activity. These compounds are being investigated for their potential in treating schizophrenia and other psychotic disorders by modulating dopamine signaling in the brain.
Table 1: Representative M4 Agonists from Novartis Patents
| Compound Example | Patent Reference | Target | In Vitro Potency (EC50) | Selectivity vs. M1, M2, M3 |
| Example 1 | US11548865B2 | M4 Receptor | Data not explicitly provided in abstract | Selective for M4 |
| Example 25 | CA2993484C | M1/M4 Receptor | Data not explicitly provided in abstract | Selective for M1/M4 over M2/M3 |
Note: While specific EC50 values are often found within the detailed experimental sections of the full patent text, the publicly available abstracts for these patents emphasize the novelty of the compounds and their intended use rather than providing specific quantitative data.
The core innovation in these patents lies in the use of the this compound scaffold to orient key pharmacophoric elements for optimal interaction with the M4 receptor. The synthetic routes described generally involve the construction of the spirocyclic core followed by functionalization of the nitrogen atom.
KRAS G12C Inhibitors
While the initial searches did not pinpoint a specific patent with a this compound derivative as a KRAS G12C inhibitor with readily available data, the patent literature for KRAS G12C inhibitors is extensive and features a wide array of heterocyclic scaffolds.[5][6][7][8][9] The general strategy involves the design of molecules that can covalently bind to the mutant cysteine residue in KRAS G12C. The this compound scaffold could serve as a novel platform to position an electrophilic warhead for this covalent interaction while optimizing other binding interactions within the active site.
Table 2: Key Players in the KRAS G12C Inhibitor Patent Landscape
| Assignee | Key Patent Families | General Scaffold Features |
| Mirati Therapeutics | US10689377B2 | Diverse heterocyclic systems |
| Amgen | WO2015054572A1 | Various substituted heterocycles |
Further investigation into the full text of patents from these and other companies is required to identify specific examples of this compound-containing KRAS G12C inhibitors and their associated biological data.
Monoacylglycerol Lipase (MGL) Modulators
The patent US11505546B2 discloses azaspirocycles as MGL modulators for the treatment of a range of conditions including pain, psychiatric disorders, and neurological disorders.[4] The invention highlights the potential of these compounds to modulate the endocannabinoid system with a potentially better side-effect profile compared to direct CB1 receptor agonists.[4]
Table 3: Representative MGL Modulators
| Compound Class | Patent Reference | Therapeutic Area | Key Structural Features |
| Azaspirocycles | US11505546B2 | Pain, Psychiatric and Neurological Disorders | General azaspirocyclic structures |
The patent provides a broad genus of compounds, and a detailed analysis of the examples within the full patent text is necessary to identify specific this compound derivatives and their corresponding MGL inhibitory activity.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core is a key challenge in the synthesis of these derivatives. Patent literature and academic publications describe several approaches.
Workflow for the Synthesis of a this compound Core
A common strategy involves the initial construction of a functionalized cyclopentane precursor, followed by the formation of the azetidine ring.
Caption: A generalized synthetic workflow for this compound derivatives.
Key Synthetic Reactions
A variety of synthetic methods have been employed to construct the this compound ring system and its analogues. These include:
-
Intramolecular cyclization: This is a common strategy where a linear precursor containing both the cyclopentane and the nascent azetidine functionalities is cyclized.
-
[3+2] Cycloaddition reactions: These reactions can be used to form the pyrrolidine ring onto a cyclobutane precursor.
-
Ring-closing metathesis: This powerful reaction can be used to form either of the rings in the spirocyclic system.
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Conclusion and Future Perspectives
The intellectual property landscape for this compound derivatives is dynamic and expanding. While Novartis has carved out a significant niche in the area of M4 agonism, the application of this versatile scaffold in other therapeutic areas, such as oncology and inflammation, is still in its early stages. The unique three-dimensional structure of the this compound core offers medicinal chemists a powerful tool to design next-generation therapeutics with improved properties. As synthetic methodologies for constructing this scaffold become more efficient and scalable, we can expect to see a wider range of this compound derivatives entering clinical development in the coming years. Researchers and drug development professionals should continue to monitor this exciting area of medicinal chemistry for new opportunities and potential collaborations.
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The Ascendancy of Spiro[3.4]octanes: A Comparative Guide to a Privileged Scaffold in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemists have largely navigated a "flatland" of aromatic, two-dimensional scaffolds. While fruitful, this approach has inherent limitations. The search for novel chemical matter with improved physicochemical properties and enhanced target engagement has propelled the exploration of three-dimensional structures. Among these, spirocyclic scaffolds have emerged as particularly promising motifs.[1][2] Their inherent rigidity and defined three-dimensional arrangement of atoms can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide delves into the burgeoning field of 6-azaspiro[3.4]octane and its close analogs, presenting case studies that highlight their successful application in drug discovery projects and offering a comparative analysis against traditional scaffolds.
The this compound core, characterized by a fused cyclobutane and pyrrolidine ring system sharing a single carbon atom, offers a unique conformational constraint. This rigidity can pre-organize appended functional groups into optimal orientations for binding to biological targets, thereby reducing the entropic penalty of binding and potentially increasing potency.[4] Furthermore, the increased sp³ character of spirocyclic compounds often correlates with improved solubility, metabolic stability, and reduced off-target toxicity.[2][3]
This guide will explore two compelling case studies where analogs of this compound have demonstrated significant potential in tackling major global health challenges: malaria and tuberculosis. Through a detailed examination of the structure-activity relationships (SAR), experimental data, and synthetic protocols, we will illuminate the advantages of this scaffold and provide a rationale for its broader application in drug discovery.
Case Study 1: Diazaspiro[3.4]octanes as a New Frontier in Antimalarial Drug Discovery
Malaria, a devastating parasitic disease, continues to demand novel therapeutic interventions due to the rise of drug-resistant parasite strains.[5] A recent hit-to-lead campaign identified a promising series of 2,6-diazaspiro[3.4]octane derivatives with potent, multi-stage activity against Plasmodium falciparum, the deadliest malaria parasite.[1][6]
From Hit to Lead: A Journey of Optimization
A high-throughput screening campaign yielded initial hits containing the diazaspiro[3.4]octane core. Subsequent medicinal chemistry efforts focused on optimizing the substituents at three key positions (R¹, R², and R³) to enhance potency and druglike properties.[2]
The optimization campaign revealed that specific aromatic substitutions at the R¹ position were crucial for potent activity against the asexual blood stage of the parasite. Modifications to the amide linker at the R² position influenced physicochemical properties such as solubility and permeability. Finally, substitutions on the cyclopentane ring at the R³ position were found to impact metabolic stability.[2] This systematic exploration led to the identification of compounds with low nanomolar potency.[1]
Performance Comparison: Spirocyclic vs. Non-Spirocylcic Antimalarials
To contextualize the performance of the diazaspiro[3.4]octane series, a comparison with established non-spirocyclic antimalarial drugs is essential.
| Compound Class | Example Compound | Target/Mechanism of Action | Potency (IC50, P. falciparum) | Key Advantages | Key Disadvantages |
| Diazaspiro[3.4]octane | Optimized Lead | PfCARL-mediated ion homeostasis disruption (putative) | <50 nM[1] | Novel mechanism, multi-stage activity, high sp³ character | Early stage of development |
| 4-Aminoquinolines | Chloroquine | Heme detoxification inhibition | Strain-dependent (nM to µM) | Well-established, low cost | Widespread resistance |
| Artemisinins | Artemether | Oxidative stress | Low nM | Fast-acting, potent | Short half-life, resistance emerging |
| Acridinones | Mefloquine | Unknown | Low nM | Long half-life | Neuropsychiatric side effects |
This comparison highlights the potential of the diazaspiro[3.4]octane scaffold to deliver potent compounds with a novel mechanism of action, a critical attribute in overcoming existing drug resistance.
Experimental Protocol: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
A robust and scalable synthesis is paramount for the successful development of any new chemical entity. The synthesis of the core 2,6-diazaspiro[3.4]octane scaffold is a key enabling step.[7]
Step 1: Formation of the Spirocyclic Precursor
-
To a solution of commercially available 1-Cbz-azetidin-3-one in a suitable aprotic solvent (e.g., THF), add a solution of a cyclopentyl Grignard reagent at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting tertiary alcohol by column chromatography.
Step 2: Ring-Closing Metathesis
-
Dissolve the tertiary alcohol from Step 1 in dichloromethane.
-
Add a Grubbs catalyst (e.g., Grubbs II) and heat the reaction to reflux.
-
Monitor the reaction for the formation of the spirocyclic alkene.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Step 3: Reduction and Deprotection
-
Subject the spirocyclic alkene to hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the saturated 2,6-diazaspiro[3.4]octane.
-
Remove the Cbz protecting group via hydrogenolysis or treatment with a strong acid to afford the core scaffold.
Case Study 2: Nitrofuran-Containing Diazaspiro[3.4]octanes as Potent Antitubercular Agents
Tuberculosis remains a leading cause of death from a single infectious agent, and the emergence of multidrug-resistant strains necessitates the development of new drugs with novel mechanisms of action.[8] A series of nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives has recently been identified as possessing potent activity against Mycobacterium tuberculosis.[9]
Harnessing a Privileged Warhead on a Novel Scaffold
Nitrofurans are a known class of antibacterial agents.[10] By incorporating this "warhead" onto the novel 2,6-diazaspiro[3.4]octane scaffold, researchers aimed to combine a validated pharmacophore with a three-dimensional core that could enhance druglike properties and potentially evade existing resistance mechanisms.
The synthesis involved coupling a 5-nitrofuroic acid derivative to the pre-formed 2,6-diazaspiro[3.4]octane core. Exploration of various substituents on the spirocyclic system allowed for the fine-tuning of the compounds' antitubercular activity.[9]
Performance Comparison: Spirocyclic vs. Standard Antitubercular Drugs
A comparison with first-line antitubercular drugs demonstrates the impressive potency of this new spirocyclic series.
| Compound Class | Example Compound | Target/Mechanism of Action | Potency (MIC, M. tuberculosis H37Rv) | Key Advantages | Key Disadvantages |
| Nitrofuran-Diazaspiro[3.4]octane | Optimized Lead | Likely involves reduction of the nitro group to toxic metabolites | 0.016 µg/mL[9] | High potency, novel scaffold | Potential for off-target effects of the nitro group |
| Isonicotinic Acid Hydrazides | Isoniazid | Mycolic acid synthesis inhibition | ~0.02-0.06 µg/mL | Well-established, effective | Resistance is common |
| Rifamycins | Rifampicin | RNA polymerase inhibition | ~0.1-0.2 µg/mL | Broad-spectrum, key component of combination therapy | Drug-drug interactions, resistance |
| Pyrazines | Pyrazinamide | Disrupts membrane potential and energy production | pH-dependent (active at acidic pH) | Active against semi-dormant bacilli | Hepatotoxicity |
The sub-micromolar potency of the nitrofuran-diazaspiro[3.4]octane series positions it as a highly promising lead for further development.
Experimental Protocol: Synthesis of a Representative Nitrofuran-Diazaspiro[3.4]octane
The following protocol outlines the general procedure for the synthesis of the antitubercular compounds.
Step 1: Amide Coupling
-
To a solution of the 2,6-diazaspiro[3.4]octane core (with one amine protected, e.g., with a Boc group) in a suitable solvent (e.g., DMF), add 5-nitrofuroic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 2: Deprotection (if necessary)
-
If a protecting group is present on the second amine of the spirocycle, remove it under appropriate conditions (e.g., TFA for a Boc group).
-
Purify the final compound to yield the active nitrofuran-diazaspiro[3.4]octane derivative.
Conclusion: The Future is Three-Dimensional
The case studies presented here provide compelling evidence for the utility of the this compound scaffold and its analogs in modern drug discovery. The inherent three-dimensionality of these systems offers a powerful tool to overcome the limitations of traditional flat scaffolds, leading to compounds with enhanced potency, selectivity, and improved physicochemical properties. The successful application of diazaspiro[3.4]octanes in the development of novel antimalarial and antitubercular agents underscores the broad potential of this privileged structural motif. As synthetic methodologies for accessing these complex scaffolds become more robust and accessible, we can anticipate a significant expansion in the exploration of the spiro[3.4]octane chemical space, paving the way for the discovery of next-generation therapeutics.
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Le Manach, C., Dam, J., Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
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Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time. | Find, read and cite all the research you need on ResearchGate. (2025). ResearchGate. [Link]
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Structures of leading antitubercular drugs. The figure shows the... - ResearchGate. (n.d.). ResearchGate. [Link]
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The Ascendance of Spirocyclic Scaffolds: A Comparative Benchmarking of 6-Azaspiro[3.4]octane
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the modern era of drug discovery, the quest for novel chemical matter that can overcome the limitations of traditional "flat" pharmacophores has led to a renaissance in the exploration of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks, offering a unique combination of structural rigidity, novelty, and improved physicochemical properties. This guide provides an in-depth comparative analysis of 6-azaspiro[3.4]octane, a versatile and increasingly popular spirocyclic motif, against two of the most ubiquitous saturated heterocyclic pharmacophores in medicinal chemistry: piperidine and pyrrolidine. Through a synthesis of literature-derived data and established experimental protocols, we aim to provide a clear and objective benchmark of the potential advantages of incorporating this compound into drug design campaigns.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this "flatland" approach has often led to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and securing intellectual property. Spirocycles, which are characterized by two rings sharing a single common atom, offer a compelling solution to these challenges.[1] Their inherent three-dimensionality allows for a more precise spatial arrangement of substituents, enabling more specific interactions with biological targets.[2] This can lead to significant improvements in potency and selectivity.
Furthermore, the introduction of a spirocyclic core can have a profound impact on a molecule's physicochemical properties. The increased fraction of sp3-hybridized carbons (Fsp3) is often associated with improved aqueous solubility, reduced metabolic liability, and a greater likelihood of clinical success.[3] The conformational constraint imposed by the spirocyclic system can also reduce the entropic penalty of binding to a target protein, further enhancing potency.[2]
This compound: A Rising Star in the Spirocyclic Armamentarium
Among the diverse array of spirocyclic scaffolds, this compound has garnered significant attention for its synthetic accessibility and versatile derivatization potential. This motif, consisting of a pyrrolidine ring fused to a cyclobutane ring through a spiro-carbon, offers a unique vectoral display of substituents, making it an attractive building block for a wide range of therapeutic targets, including those in the central nervous system (CNS).[4][5]
Caption: Structure of the this compound core.
Head-to-Head Comparison: this compound vs. Piperidine and Pyrrolidine
To objectively assess the potential advantages of this compound, we present a comparative analysis against piperidine and pyrrolidine across key drug-like properties. The data presented in the following tables is a synthesis of values reported in the scientific literature for analogous compounds. It is important to note that direct head-to-head comparisons in a single chemical series are often not available, and thus, the data should be interpreted as a general trend.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key parameters for our three scaffolds.
| Property | This compound | Piperidine | Pyrrolidine | Rationale for Importance |
| Molecular Weight ( g/mol ) | 111.18 | 85.15 | 71.12 | Lower molecular weight is generally preferred to maintain "rule of five" compliance and improve permeability. |
| Calculated LogP | ~1.0 - 1.5 | ~0.5 - 1.0 | ~0.3 - 0.8 | Lipophilicity is a key driver of membrane permeability and off-target toxicity. A balanced LogP is crucial.[6] |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03 | 12.03 | 12.03 | TPSA is a good predictor of oral bioavailability and blood-brain barrier penetration. |
| Fraction of sp3 Carbons (Fsp3) | 0.86 | 1.0 | 1.0 | Higher Fsp3 is associated with increased three-dimensionality and improved clinical success rates.[3] |
Key Insights: While piperidine and pyrrolidine have lower molecular weights, this compound offers a significantly more three-dimensional structure. The LogP of this compound derivatives tends to be slightly higher than their piperidine and pyrrolidine counterparts, a factor that must be carefully managed in drug design. However, studies have shown that in certain contexts, the introduction of a spirocyclic center can counterintuitively lower the distribution coefficient (logD), a pH-dependent measure of lipophilicity, due to increased basicity.[7][8]
Pharmacokinetic Properties
A drug's efficacy and safety are intrinsically linked to its pharmacokinetic profile. The following table compares key ADME parameters.
| Property | This compound | Piperidine | Pyrrolidine | Rationale for Importance |
| Metabolic Stability (in vitro) | Generally Moderate to High | Variable, often susceptible to CYP-mediated oxidation | Variable, often susceptible to CYP-mediated oxidation | Higher metabolic stability leads to a longer half-life and reduced potential for the formation of reactive metabolites. |
| hERG Inhibition (IC50) | Generally >10 µM | Variable, can be a significant liability | Variable | Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[9][10] |
| Plasma Protein Binding (%) | Moderate | Variable | Variable | The extent of plasma protein binding affects the free drug concentration and, consequently, its efficacy and clearance.[11][12] |
Key Insights: The rigid structure of this compound can shield adjacent chemical bonds from metabolic enzymes, often leading to improved metabolic stability compared to the more flexible piperidine and pyrrolidine rings.[2] Furthermore, the unique three-dimensional arrangement of substituents on the this compound scaffold can disfavor binding to the hERG channel, a critical safety consideration.[9]
Experimental Protocols for Comparative Analysis
To generate robust, head-to-head comparative data, a series of standardized in vitro and in silico assays should be employed. The following section outlines key experimental workflows.
In Silico Profiling Workflow
Computational methods provide a rapid and cost-effective means of prioritizing compounds for synthesis and experimental testing.
Caption: In silico workflow for comparative profiling.
In Vitro ADME-Tox Profiling Workflow
Experimental validation is crucial to confirm in silico predictions and provide a definitive assessment of a compound's properties.
Caption: In vitro ADME-Tox profiling workflow.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized drug).
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching and analysis.
-
96-well plates.
-
Incubator.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare stock solutions of test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the in vitro half-life (t1/2) from the slope of the line.
Conclusion: A Compelling Case for this compound
The strategic incorporation of this compound into drug candidates offers a compelling avenue to escape the confines of "flatland" medicinal chemistry. This spirocyclic scaffold provides a unique three-dimensional architecture that can lead to enhanced potency, improved selectivity, and a more favorable ADME-Tox profile when compared to traditional saturated heterocycles like piperidine and pyrrolidine. While the slightly larger size and potentially increased lipophilicity of this compound derivatives require careful consideration during the design phase, the potential benefits in terms of metabolic stability and reduced hERG liability make it an invaluable tool in the modern drug discovery toolbox. As synthetic methodologies for accessing diverse spirocycles continue to advance, we can expect to see the increasing prominence of this compound and related scaffolds in the next generation of innovative medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Azaspiro[3.4]octane
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Azaspiro[3.4]octane and its derivatives. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Core Principle: Hazard Identification and Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound and its common salt forms are classified as hazardous, necessitating specific handling and disposal considerations. The primary rationale for treating this compound as hazardous waste is its potential to cause significant irritation and its classification under regulations governing nitrogen-containing heterocyclic compounds.
Safety Data Sheets (SDS) consistently identify this class of compounds as causing skin and eye irritation.[1] Some derivatives are also classified as having potential acute toxicity if swallowed, inhaled, or in contact with skin.[2][3] Therefore, all waste streams containing this compound—including neat compound, solutions, and contaminated labware—must be managed as hazardous waste.
| Property / Hazard | Identifier / Classification | Source |
| Chemical Family | Nitrogen-Containing Heterocyclic Compound | [4][5] |
| Molecular Formula | C₇H₁₃N | [6] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][7] |
| H319: Causes serious eye irritation | [1][7] | |
| H335: May cause respiratory irritation | [1][7] | |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant | [8][9] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation. The causality here is simple: preventing accidental exposure and avoiding dangerous reactions between incompatible waste streams.
Step-by-Step Handling and Segregation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:
-
Work Area: Conduct all transfers of the chemical and its waste inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
-
Waste Segregation: This is a critical, non-negotiable step.
-
Dedicate a specific, clearly labeled hazardous waste container for this compound waste.
-
Crucially, do not mix this waste with other streams, especially strong acids or oxidizing agents. Aliphatic and cycloaliphatic amines can be strongly basic and react violently with incompatible materials.[10] Segregation prevents unforeseen chemical reactions within the waste container.[11]
-
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital to mitigate harm.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation develops or persists.[1][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] It is imperative to seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[1][12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Do not allow the spilled product to enter drains or waterways.[7][8][13]
-
The Disposal Workflow: A Step-by-Step Guide
Disposal must be a deliberate and documented process, executed in partnership with your institution's Environmental Health & Safety (EHS) department and a licensed waste disposal contractor.
Step 1: Waste Characterization and Containerization
-
Characterize: All waste containing this compound is to be treated as hazardous chemical waste.
-
Select Container: Use a container that is chemically compatible and in good condition, with a secure, screw-on cap.[11] The container must be free of damage or leaks.
-
Keep Closed: Keep the waste container tightly closed except when adding waste.[8][9]
Step 2: Proper Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Contents Declaration: Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[11]
-
Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Irritant," "Health Hazard").
Step 3: Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[11]
-
Weekly Inspection: This storage area must be inspected weekly for any signs of leaks or container degradation.[11]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste is not a task for laboratory personnel. You must arrange for pickup through your institution's EHS program. They will work with a licensed professional waste disposal service.[11][13] This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
-
Never dispose of this chemical down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant risk to public water systems and the environment.[8][13]
Step 5: Decontamination of Empty Containers
-
A container that held hazardous waste must be properly decontaminated before it can be disposed of as regular trash.[11] This typically involves triple-rinsing with a suitable solvent. The rinsate from this cleaning process must itself be collected and disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final, compliant disposal.
Caption: Workflow for the compliant disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Azaspiro[3.4]octane
Navigating the complexities of novel chemical entities is the cornerstone of modern drug discovery. As researchers and scientists, our primary responsibility extends beyond achieving synthetic targets to ensuring the absolute safety of ourselves and our colleagues. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-Azaspiro[3.4]octane and its common salt forms. The protocols herein are designed to be a self-validating system, grounded in authoritative safety data and practical laboratory experience.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a secondary amine, a structural class known for potential corrosivity and irritant properties. While comprehensive toxicological data for this specific molecule may be limited, safety protocols are dictated by its chemical class and available data on analogous structures[1][2]. The free base is a liquid, posing risks of dermal absorption and vapor inhalation[3]. Its hydrochloride salt is a solid, which introduces a significant risk of aerosolization and inhalation of fine particulates during handling[4][5].
Key hazards identified from safety data sheets (SDS) of closely related compounds include:
-
Serious Eye Damage: Can cause serious eye irritation or damage[1][2][6].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[1][2][6].
-
Harmful if Swallowed/Inhaled/Absorbed: Derivatives are listed as harmful via oral, dermal, and inhalation routes[7].
Given that the toxicological properties have not been fully investigated for many research chemicals, a conservative and rigorous approach to PPE is not just recommended, but essential[1].
Core PPE Ensemble: Your First Line of Defense
Every operation involving this compound, regardless of scale, mandates a baseline of personal protective equipment.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. When handling larger quantities (>1 g) or during procedures with a high splash potential (e.g., extractions, rapid additions), a face shield must be worn over the chemical splash goggles[4][8].
-
Hand Protection: Nitrile gloves are the standard for incidental contact. It is crucial to inspect gloves before each use and to use proper removal techniques to avoid skin contact[4]. For prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult a manufacturer's chemical resistance guide for specific compatibility[8].
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For tasks involving significant splash risks, supplement the lab coat with a chemically resistant apron[9]. Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire and form the foundational layer of your protection[8].
-
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[10]. This engineering control is your primary defense against vapors and aerosols. If procedures with a high likelihood of generating dust (like weighing the solid hydrochloride salt) must be performed outside a fume hood, a NIOSH-approved respirator with the appropriate cartridges is required[4][11].
Task-Specific PPE Protocols
The required level of PPE escalates with the associated risk of the task. The following table summarizes the recommended PPE for common laboratory procedures.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Weighing Solid (HCl Salt) | < 1 g | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | In a fume hood or ventilated balance enclosure. |
| Weighing Solid (HCl Salt) | > 1 g | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | In a fume hood. Use of a respirator may be required if dust is generated. |
| Handling Liquid (Free Base) | Any | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Mandatory use of a chemical fume hood. |
| Preparing Solutions | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Mandatory use of a chemical fume hood. |
| Reaction Setup & Monitoring | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Mandatory use of a chemical fume hood. |
| Aqueous Work-up/Extraction | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Mandatory use of a chemical fume hood. |
| Spill Cleanup | Any | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Coveralls | Air-purifying respirator or SCBA depending on spill size. |
Procedural Discipline: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on inner gloves (if double-gloving).
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
B. Doffing Sequence (to be performed at the exit of the work area):
-
Remove outer gloves using a method that avoids touching the outer surface with bare skin. Dispose of them immediately.
-
Remove the face shield and lab coat, turning it inside out as you remove it to contain contaminants.
-
Remove chemical splash goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE[4][12].
Disposal Plan: All contaminated, disposable PPE, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines[1][7].
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- SAFETY DATA SHEET - this compound hydrochloride. CymitQuimica.
- MSDS of 6-Azaspiro[3.4]octan-5-one. Chem-Space.
- SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.4]octane. Fisher Scientific.
- SAFETY DATA SHEET - General Handling. Merck Millipore.
- 2-Oxa-6-azaspiro[3.
- Safety Data Sheet - 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride. CymitQuimica.
- 6-Azaspiro[3.
- tert-Butyl 2-formyl-6-azaspiro[3.
- Personal Protective Equipment (PPE) Levels. CHEMM.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 5 Types of PPE for Hazardous Chemicals.
- Health and Safety Guidelines for Using Amines.
- Chemistry Lab Safety Rules. PozeSCAF.
- 6-Azaspiro[2.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. pozescaf.com [pozescaf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
